Titanous chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
Cl3Ti |
|---|---|
Poids moléculaire |
154.22 g/mol |
Nom IUPAC |
titanium(3+);trichloride |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 |
Clé InChI |
YONPGGFAJWQGJC-UHFFFAOYSA-K |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Ti+3] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Titanous Chloride: Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of titanous chloride, detailing its chemical formula, molecular structure, and key synthesis protocols. Predominantly known as titanium(III) chloride (TiCl₃), the term "titanous" designates a lower oxidation state of titanium. This guide also covers the related compound, titanium(II) chloride (TiCl₂), which is often derived from its trivalent precursor. A thorough understanding of these compounds is crucial for their application in catalysis, organic synthesis, and materials science.
Chemical Formula and Nomenclature
The compound commonly referred to as this compound is titanium(III) chloride , which has the chemical formula TiCl₃ .[1] It is essential to distinguish this from titanium(II) chloride (TiCl₂) , another reduced form of titanium chloride. Both compounds are significant in various chemical applications and are often discussed in conjunction due to their synthetic relationship.
Molecular Structure and Polymorphism
Both titanium(III) and titanium(II) chlorides exhibit crystalline structures where the titanium atom is in an octahedral coordination sphere.
Titanium(III) Chloride (TiCl₃)
Titanium(III) chloride is known to exist in four distinct crystalline polymorphs: α, β, γ, and δ.[1] These forms primarily differ in their crystal packing and magnetic properties.[1] In all forms, each titanium atom possesses one d-electron, rendering the compound paramagnetic.[1]
-
α-TiCl₃: This form features a hexagonal close-packed arrangement of chloride anions.[1]
-
β-TiCl₃: This polymorph crystallizes as brown needles and consists of chains of TiCl₆ octahedra that share opposite faces. This arrangement results in a short Ti-Ti contact distance of 2.91 Å, indicating metal-metal interactions.[1]
-
γ-TiCl₃: In this form, the chloride anions are arranged in a cubic close-packed structure.[1]
-
δ-TiCl₃: This is a disordered intermediate form between the α and γ structures.[1]
In the layered α, γ, and δ forms, the TiCl₆ octahedra share edges, leading to a shortest Ti-Ti distance of 3.60 Å, which is too large for direct metal-metal bonding.[1]
Titanium(II) Chloride (TiCl₂)
Titanium(II) chloride crystallizes in a layered cadmium iodide (CdI₂) type structure.[1] In this arrangement, the Ti(II) centers are octahedrally coordinated to six chloride ligands.
Quantitative Data
The following tables summarize the key quantitative data for titanium(III) chloride and titanium(II) chloride.
| Property | Titanium(III) Chloride (TiCl₃) | Titanium(II) Chloride (TiCl₂) |
| Molar Mass | 154.225 g/mol [1] | 118.77 g/mol |
| Appearance | Red-violet crystals[1] | Black hexagonal crystals |
| Density | 2.64 g/cm³[1] | 3.13 g/cm³ |
| Melting Point | 440 °C (decomposes)[1] | 1035 °C |
| Boiling Point | Not applicable | 1500 °C |
| Magnetic Susceptibility (χ) | +1110.0 x 10⁻⁶ cm³/mol[1] | +570.0 x 10⁻⁶ cm³/mol |
Table 1: Physical and Magnetic Properties of Titanium Chlorides.
| Polymorph/Compound | Crystal System | Space Group | Lattice Parameters (Å) | Ti-Cl Bond Length (Å) | Ti-Ti Distance (Å) |
| α-TiCl₃ | Hexagonal | a = 6.122, c = 17.52 | 3.60[1] | ||
| β-TiCl₃ | 2.91[1] | ||||
| γ-TiCl₃ | Cubic | 3.60[1] | |||
| TiCl₂ | Trigonal | P-3m1 | a = 3.561, c = 5.875 | 2.53 |
Table 2: Crystallographic Data for Titanium Chlorides. (Note: Detailed lattice parameters for all polymorphs are not consistently available in the search results).
Experimental Protocols
The synthesis of titanous chlorides typically involves the reduction of titanium tetrachloride (TiCl₄). All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the air and moisture sensitivity of the compounds.
Synthesis of α-Titanium(III) Chloride (α-TiCl₃) via Hydrogen Reduction
This method involves the high-temperature reduction of titanium tetrachloride vapor with hydrogen gas.
Reaction: 2 TiCl₄(g) + H₂(g) → 2 α-TiCl₃(s) + 2 HCl(g)[1]
Procedure:
-
A stream of purified, oxygen-free hydrogen is saturated with titanium(IV) chloride vapor.
-
The gas mixture is passed through a heated reaction tube (e.g., quartz) containing a hot surface, such as an electrically heated inner wall or a tungsten filament, maintained at a temperature of approximately 400°C.
-
The resulting solid α-TiCl₃ collects on a cooler surface within the apparatus.
-
The product is a purple, crystalline solid.
Synthesis of β-Titanium(III) Chloride (β-TiCl₃) via Hexamethyldisilane (B74624) Reduction
This procedure yields a more reactive form of TiCl₃.
Reaction: 2 TiCl₄ + (CH₃)₃SiSi(CH₃)₃ → 2 β-TiCl₃ + 2 (CH₃)₃SiCl
Procedure:
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place 2.8 g (15 mmol) of titanium tetrachloride. The apparatus must be oven-dried and purged with dry nitrogen.
-
Charge the dropping funnel with 2.15 g (15 mmol) of hexamethyldisilane.
-
Cool the flask in an ice bath and add the hexamethyldisilane dropwise over 5 minutes with stirring. The solution will turn orange.
-
Remove the ice bath and heat the reaction mixture to 115°C for 4 hours.
-
Collect the resulting dark brown solid by filtration, wash it twice with 10 mL of dichloromethane, and dry it under a vacuum. The expected yield is approximately 2.0 g (86%).
Synthesis of Titanium(II) Chloride (TiCl₂) via Thermal Disproportionation
Titanium(II) chloride is typically prepared by the thermal decomposition of titanium(III) chloride.
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[1]
Procedure:
-
Place anhydrous titanium(III) chloride in a reaction vessel suitable for high-temperature reactions under vacuum or an inert atmosphere.
-
Heat the TiCl₃ to approximately 500 °C.
-
The reaction is driven by the removal of the more volatile titanium(IV) chloride, which can be collected in a cooled trap.
-
The remaining solid product is black, crystalline titanium(II) chloride.
Visualizations
The following diagrams illustrate the structures and synthetic pathways of titanous chlorides.
Caption: Synthetic pathway from TiCl₄ to TiCl₃ and TiCl₂.
References
An In-depth Technical Guide to the Physical Properties of Titanium(III) Chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical properties of titanium(III) chloride (TiCl₃), a compound of significant interest as a catalyst and reducing agent. The information is presented to support research and development activities where this material's characteristics are of paramount importance.
Quantitative Physical Properties
Titanium(III) chloride is an inorganic compound that exists in several distinct crystalline forms, known as polymorphs, as well as hydrated forms.[1] These different forms can exhibit variations in their physical properties. The key quantitative data for the most common anhydrous forms are summarized below.
| Property | Value | Notes | Citations |
| Molecular Weight | 154.23 g/mol | [2][3][4][5] | |
| Appearance | Violet/Purple crystalline solid | The most common α, γ, and δ forms are violet/purple. The β form consists of brown needles. Solutions are typically violet. | [1][3][4][6][7] |
| Melting Point | ~440 °C (decomposes) | Decomposes before a true melting point is reached. The δ-polymorph is reported to have a higher melting point of 730-920 °C. | [1][3][4][6] |
| Boiling Point | ~660 °C | Reported at reduced pressure (106 x 133.322 Pa). Decomposition is a competing process. | [6][8] |
| Density (Solid) | 2.64 g/cm³ | This value is for the common α-form. The δ-form has a reported density of 2.69 g/cm³. | [1][3][4][6] |
| Magnetic Susceptibility (χ) | +1110.0×10⁻⁶ cm³/mol | TiCl₃ is paramagnetic due to the presence of one d-electron on each titanium atom. | [1][3] |
Solubility Profile
Titanium(III) chloride's solubility is characterized by its high reactivity, particularly with protic solvents. It is crucial to handle the compound in an inert, dry atmosphere to prevent degradation.[4][6]
| Solvent | Solubility | Notes | Citations |
| Water | Soluble (with reaction) | Reacts, often violently, and decomposes. It is deliquescent and hygroscopic. | [1][2][3][6] |
| Alcohols (e.g., Ethanol) | Soluble | [6][8] | |
| Other Polar Solvents | Soluble | Soluble in acetone, acetonitrile, and certain amines. Forms a light-blue adduct with THF. | [1][3] |
| Nonpolar Solvents | Insoluble | Insoluble in ether and hydrocarbons like benzene. | [1][6][8] |
Structural and Polymorphic Properties
Titanium(III) chloride is known to exist in at least four distinct polymorphs (α, β, γ, δ), all featuring titanium in an octahedral coordination sphere.[1][3] These forms can be distinguished by their crystallographic structure and magnetic properties.[1]
-
α-TiCl₃ : Features a hexagonal close-packed arrangement of chloride anions.[1][3] It has a layered structure.[3]
-
β-TiCl₃ : This form crystallizes in brown, fibrous needles. The structure consists of chains of TiCl₆ octahedra that share opposite faces, leading to a short Ti-Ti distance (2.91 Å), which indicates some metal-metal interaction.[3]
-
γ-TiCl₃ : In this form, the chloride anions are arranged in a cubic close-packed lattice.[1][3]
-
δ-TiCl₃ : This is considered an intermediate structure resulting from disorder in the stacking of the α and γ forms.[1][3]
Two common hydrates are also known: the violet [Ti(H₂O)₆]Cl₃ and the green [Ti(H₂O)₄Cl₂]Cl(H₂O)₂.[1]
Caption: Relationship between the four main polymorphs of Titanium(III) Chloride.
Experimental Protocols
Accurate determination of physical properties for air- and moisture-sensitive materials like TiCl₃ requires specialized procedures. All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
The melting point of TiCl₃ is more accurately a decomposition temperature. This protocol is adapted for air-sensitive compounds.
-
Sample Preparation: Inside a glovebox, finely grind the TiCl₃ sample to a powder. Tightly pack the powder into a glass capillary tube to a height of 2-3 mm.[9] Seal the open end of the capillary tube using a flame.
-
Apparatus Setup: Place the sealed capillary into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[10][11]
-
Preliminary Measurement: Heat the sample rapidly (10-20 °C/min) to determine an approximate decomposition temperature range.[11]
-
Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate decomposition temperature found in the previous step.[11] Then, decrease the heating rate to 1-2 °C/min.[10]
-
Data Recording: Record the temperature at which the sample first shows signs of melting or decomposition (e.g., darkening, charring) and the temperature at which the process is complete. This range is the decomposition point.[12]
This method is based on Archimedes' principle and is suitable for solid samples.[13] An inert, non-reactive liquid of known density in which TiCl₃ is insoluble (e.g., anhydrous hexane (B92381) or toluene) must be used.
Caption: Experimental workflow for determining the density of TiCl₃.
-
Mass in Air: Accurately weigh a sample of titanium(III) chloride. Record this as Mass_air.[14]
-
Liquid Setup: Fill a beaker with the chosen inert liquid. Suspend the sample from the hook of a balance using a thin wire.
-
Mass in Liquid: Submerge the sample completely in the liquid, ensuring no air bubbles are attached and it does not touch the sides or bottom of the beaker. Record the apparent mass as Mass_liquid.[13][14]
-
Calculation:
This protocol provides a qualitative assessment of solubility in various solvents.
-
Preparation: In an inert atmosphere, place approximately 25 mg of TiCl₃ into a clean, dry test tube.[16]
-
Solvent Addition: Add approximately 1 mL of the anhydrous test solvent (e.g., acetonitrile, ether, hexane) to the test tube.[17]
-
Observation: Stir the mixture with a glass rod for 60 seconds.[17] Observe whether the solid dissolves completely, partially, or not at all.
-
Heating (Optional): If the salt is not soluble at room temperature, the mixture can be gently warmed to check for temperature-dependent solubility.[18]
-
Record Results: Classify the compound as soluble, slightly soluble, or insoluble in the test solvent. Note any reaction (e.g., color change, gas evolution).
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Titanium(III)_chloride [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Titanous chloride | 7705-07-9 [amp.chemicalbook.com]
- 7. WebElements Periodic Table » Titanium » titanium trichloride [webelements.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. pennwest.edu [pennwest.edu]
- 13. mt.com [mt.com]
- 14. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chem.ws [chem.ws]
- 18. kchn.pg.gda.pl [kchn.pg.gda.pl]
A Technical Guide to the Crystalline Forms of Titanium Trichloride (TiCl₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium trichloride (B1173362) (TiCl₃) is a crucial inorganic compound with significant applications, most notably as a Ziegler-Natta catalyst in the polymerization of olefins like propylene (B89431).[1][2] The catalytic activity and stereospecificity of TiCl₃ are highly dependent on its crystalline form, or polymorph.[2] Understanding the distinct structural, physical, and chemical properties of these polymorphs is paramount for optimizing polymerization processes and for its application in other areas of chemical synthesis. This technical guide provides an in-depth overview of the four primary crystalline forms of TiCl₃: alpha (α), beta (β), gamma (γ), and delta (δ).
Crystalline Structures of TiCl₃ Polymorphs
Titanium trichloride exists in four main crystalline modifications, all of which feature titanium in an octahedral coordination sphere. These forms can be distinguished by their crystallography and magnetic properties.[2] The α, γ, and δ forms are known as the "violet" forms due to their color and layered structures, while the β form is brown and possesses a distinct chain-like structure.[2]
In the layered violet forms (α, γ, and δ), the TiCl₆ octahedra share edges, resulting in a shortest Ti-Ti distance of 3.60 Å, which is too large to permit direct metal-metal bonding.[2] The primary distinction between the α and γ forms lies in the packing of the chloride anions: α-TiCl₃ exhibits hexagonal close-packing of chloride ions, whereas γ-TiCl₃ has a cubic close-packed arrangement.[2] The δ-form is considered an intermediate structure with disordered stacking of the α and γ layers.[2]
In contrast, β-TiCl₃ crystallizes as brown needles. Its structure is characterized by chains of TiCl₆ octahedra that share opposite faces. This arrangement leads to a significantly shorter Ti-Ti contact distance of 2.91 Å, indicating strong metal-metal interactions.[2]
Crystallographic Data
The crystallographic properties of the main TiCl₃ polymorphs are summarized in the table below.
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |
| Crystal System | Trigonal | Hexagonal | Trigonal | - |
| Space Group | R-3[3] | P6₃/mcm[4] | P3₁12[5] | - |
| Lattice Parameters | a = 6.11 Å, b = 6.11 Å, c = 18.91 Å, α = 90°, β = 90°, γ = 120°[3] | a = 6.26 Å, b = 6.26 Å, c = 5.82 Å, α = 90°, β = 90°, γ = 120° | a = 6.122 Å, b = 6.122 Å, c = 19.635 Å, α = 90°, β = 90°, γ = 120°[5] | Disordered α and γ structure[2] |
| Chloride Packing | Hexagonal Close-Packed[2] | - | Cubic Close-Packed[2] | Alternating Hexagonal and Cubic[1] |
Note: Crystallographic data can vary slightly depending on the source and experimental conditions. The data for β-TiCl₃ from the Materials Project corresponds to a different structure than the commonly described chain-like one.
Physicochemical Properties
The different crystalline arrangements of TiCl₃ polymorphs give rise to distinct physical and chemical properties, including color, magnetic susceptibility, and catalytic behavior.
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |
| Color | Violet[2] | Brown[2] | Violet[2] | Violet[2] |
| Structure Type | Layered[2] | Chain-like (fibrous)[1] | Layered[2] | Layered (disordered)[1] |
| Magnetic Susceptibility (χ) | Paramagnetic[2] | Paramagnetic[2] | Paramagnetic[2] | Paramagnetic[2] |
| Molar Magnetic Susceptibility (χm) | +1110.0 x 10⁻⁶ cm³/mol (for TiCl₃ in general)[2][6] | +1110.0 x 10⁻⁶ cm³/mol (for TiCl₃ in general)[2][6] | +1110.0 x 10⁻⁶ cm³/mol (for TiCl₃ in general)[2][6] | +1110.0 x 10⁻⁶ cm³/mol (for TiCl₃ in general)[2][6] |
Catalytic Activity in Propylene Polymerization
The crystalline form of TiCl₃ is a critical determinant of its activity and stereospecificity as a Ziegler-Natta catalyst for propylene polymerization. The violet forms (α, γ, and δ) are known to produce highly isotactic polypropylene, which is a commercially valuable polymer.[7] In contrast, the β-form generally leads to lower stereospecificity, resulting in a higher proportion of atactic (amorphous) polypropylene.
| Polymorph | Catalytic Activity | Stereospecificity (Isotacticity) |
| α-TiCl₃ | High | High |
| β-TiCl₃ | Varies, often lower than violet forms | Low |
| γ-TiCl₃ | High | High |
| δ-TiCl₃ | High | High |
Note: The catalytic activity is also influenced by the presence of co-catalysts (e.g., organoaluminum compounds) and internal or external electron donors.
Experimental Protocols for Synthesis
The synthesis of specific TiCl₃ polymorphs often involves the reduction of titanium tetrachloride (TiCl₄) under controlled conditions. The choice of reducing agent, temperature, and subsequent treatment determines the resulting crystalline form.
Synthesis of α-TiCl₃
Alpha-titanium trichloride can be prepared by the high-temperature reduction of TiCl₄ with hydrogen or a metal.
Protocol 1: Reduction with Hydrogen [2]
-
Pass a stream of dry hydrogen gas through liquid TiCl₄ to saturate the gas with TiCl₄ vapor.
-
Pass the gas mixture through a heated tube at approximately 400 °C.
-
The solid α-TiCl₃ will deposit on the cooler parts of the apparatus.
-
Collect the product under an inert atmosphere to prevent oxidation and hydrolysis.
Protocol 2: Reduction with Aluminum [1]
-
React TiCl₄ with aluminum metal at a temperature of around 250 °C.
-
This reaction typically produces a solid solution of TiCl₃ and AlCl₃.
-
Pure α-TiCl₃ can be obtained by subsequent purification steps, such as high-temperature distillation.[8]
Synthesis of β-TiCl₃
The brown, fibrous β-form is typically synthesized at lower temperatures.
Protocol: Low-Temperature Reduction [1]
-
Reduce TiCl₄ with an organoaluminum compound (e.g., triethylaluminum) at a low temperature (0 to 100 °C).
-
The reaction is typically carried out in an inert hydrocarbon solvent.
-
The resulting brown precipitate of β-TiCl₃ is then washed and dried under an inert atmosphere.
Synthesis of γ-TiCl₃
Gamma-titanium trichloride can be obtained by heating the β-form or by direct reduction at intermediate temperatures.
Protocol: Thermal Conversion of β-TiCl₃ [1]
-
Prepare β-TiCl₃ as described above.
-
Heat the β-TiCl₃ product to a temperature between 150 and 200 °C in an inert atmosphere.
-
The thermal treatment induces a phase transition from the β-form to the more stable γ-form.
Synthesis of δ-TiCl₃
The delta form, being a disordered intermediate of the α and γ structures, is often produced by mechanical treatment of the other violet forms.
Protocol: Grinding of α- or γ-TiCl₃ [1]
-
Place pure α-TiCl₃ or γ-TiCl₃ in a ball mill under an inert atmosphere.
-
Grind the material for a sufficient period to introduce stacking faults and disorder into the crystal lattice.
-
The resulting product will be the δ-form of TiCl₃.
Interconversion of TiCl₃ Polymorphs
The different crystalline forms of TiCl₃ can be interconverted under specific conditions, as illustrated in the following diagram.
Caption: Interconversion pathways between the different crystalline forms of TiCl₃.
Experimental Workflow: Synthesis and Characterization
A general workflow for the synthesis and characterization of a specific TiCl₃ polymorph is outlined below.
Caption: A generalized experimental workflow for the synthesis and characterization of TiCl₃ polymorphs.
Conclusion
The crystalline form of titanium trichloride is a critical factor influencing its properties and applications, particularly in the field of Ziegler-Natta catalysis. The four main polymorphs—α, β, γ, and δ—exhibit distinct crystal structures, which in turn affect their catalytic activity and the properties of the resulting polymers. A thorough understanding and control of the synthesis of these different forms are essential for the rational design and optimization of catalytic processes. This guide provides a foundational understanding of the key differences between the TiCl₃ polymorphs, along with methodologies for their preparation and characterization, to aid researchers in their scientific endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fizika.si [fizika.si]
- 7. ias.ac.in [ias.ac.in]
- 8. d-nb.info [d-nb.info]
Synthesis via Reduction of Titanium(IV) Chloride
Anhydrous titanium(III) chloride, or titanous chloride (TiCl₃), is a highly reactive, crystalline solid that serves as a critical precursor and catalyst in various chemical processes, including the production of polyolefins and as a reducing agent in organic synthesis. This technical guide provides an in-depth overview of the primary methods for the synthesis of anhydrous TiCl₃, focusing on the reduction of titanium(IV) chloride (TiCl₄).
This document details the experimental protocols for the most common synthetic routes, presents quantitative data in tabular format for easy comparison, and includes visualizations of the experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these methodologies.
The most prevalent approach to synthesizing anhydrous TiCl₃ involves the reduction of TiCl₄ using various reducing agents. The choice of reductant significantly influences the reaction conditions, the purity of the final product, and the complexity of the experimental setup.
Reduction by Hydrogen
The reduction of titanium(IV) chloride with hydrogen is a well-established laboratory and industrial method for producing high-purity titanium(III) chloride.[1][2] The general reaction is as follows:
2 TiCl₄(g) + H₂(g) → 2 TiCl₃(s) + 2 HCl(g)
Experimental Protocol:
A stream of hydrogen gas is saturated with titanium(IV) chloride vapor. This mixture is then passed through a reaction chamber heated to high temperatures. The solid TiCl₃ product deposits on the cooler surfaces of the reactor.
-
Apparatus: The setup typically consists of a TiCl₄ vaporizer, a hydrogen gas inlet, a heated reaction tube (often quartz or a similar inert material), and a condenser or collection vessel for the solid product. An inert atmosphere must be maintained throughout the process to prevent oxidation and hydrolysis of the titanium chlorides.
-
Procedure:
-
Assemble the reaction apparatus and thoroughly purge with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the reaction zone to the desired temperature, which can range from 600°C to 1300°C.[3]
-
Gently heat the TiCl₄ reservoir to generate vapor and introduce it into the hydrogen stream.
-
Pass the gas mixture through the hot zone. The solid, violet TiCl₃ will deposit in the cooler downstream section of the reactor.
-
After the reaction is complete, cool the apparatus to room temperature under an inert gas flow.
-
The collected TiCl₃ should be handled and stored under inert conditions due to its pyrophoric nature in the presence of air and moisture.
-
A variation of this method involves using an arc-induced reaction or an RF plasma to facilitate the reduction at lower overall temperatures.[4][5]
Logical Workflow for Hydrogen Reduction of TiCl₄
Caption: Workflow for the synthesis of anhydrous TiCl₃ via hydrogen reduction of TiCl₄.
Reduction by Aluminum
Aluminum is a commonly used reducing agent in the industrial production of TiCl₃.[6] This method is advantageous due to the lower cost of aluminum compared to other reducing agents. The reaction typically yields a solid solution or mixture of TiCl₃ and aluminum trichloride (B1173362) (AlCl₃), often represented as TiCl₃·xAlCl₃.
3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃
Experimental Protocol:
The reduction of TiCl₄ with aluminum can be carried out with metallic aluminum or organoaluminum compounds.
-
Using Metallic Aluminum:
-
In a reaction vessel under an inert atmosphere, TiCl₄ is reacted with aluminum powder. The reaction is exothermic and may require initial heating to start.
-
The resulting product is a solid mixture of TiCl₃ and AlCl₃.
-
Pure TiCl₃ can be obtained from this mixture by distillation at high temperatures (around 700°C) or by selective complexation.[7]
-
-
Purification via Ether Complexation: A notable purification method involves the reaction of the TiCl₃·1/3AlCl₃ mixture with an ether solvent, such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane, at ambient temperatures.[8] The TiCl₃ forms a solid coordination complex with the ether, which precipitates from the solution, while the AlCl₃ remains dissolved.[8]
Experimental Workflow for Aluminum Reduction and Purification
Caption: Workflow for the synthesis and purification of TiCl₃ via aluminum reduction.
Reduction by Titanium Metal
Titanium metal can be used to reduce TiCl₄ to TiCl₃ in a comproportionation reaction. This method has the advantage of not introducing other metal chlorides into the product.
3 TiCl₄ + Ti → 4 TiCl₃
Experimental Protocol:
This reaction is typically carried out in a sealed, evacuated tube under a temperature gradient.
-
Stoichiometric amounts of pure titanium metal and TiCl₄ are placed in a thick-walled quartz tube.
-
The tube is evacuated and sealed.
-
The end of the tube containing the titanium metal is heated to a higher temperature, while the end with TiCl₄ is kept at a lower temperature to control the vapor pressure of TiCl₄.
-
The TiCl₄ vapor reacts with the hot titanium metal to form TiCl₃, which deposits in a cooler zone of the tube.
Molten Salt Synthesis
A novel approach involves the synthesis of high-purity TiCl₃ in a molten salt medium, such as calcium chloride (CaCl₂).[9] This method consists of two main steps.[9]
Experimental Protocol:
-
Step 1: Preparation of Titanium Subchlorides: Titanium tetrachloride is reacted with metallic titanium in molten CaCl₂ at approximately 1273 K to produce a mixture of titanium subchlorides (TiCl₂ and TiCl₃).[9]
-
Step 2: Enrichment of TiCl₃: Hydrogen chloride (HCl) gas is introduced into the molten salt containing the titanium subchlorides at around 1123 K.[9] This process selectively converts the lower chlorides to TiCl₃, which can then be collected as a high-purity product.[9] The collection efficiency of TiCl₃ is reported to be above 95%.[9]
Experimental Workflow for Molten Salt Synthesis
Caption: Workflow for the two-step molten salt synthesis of high-purity TiCl₃.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different synthesis methods described.
Table 1: Reaction Conditions for Anhydrous TiCl₃ Synthesis
| Synthesis Method | Reducing Agent | Temperature (°C) | Pressure | Reaction Time |
| Hydrogen Reduction | H₂ | 600 - 1300 | Atmospheric | Continuous Flow |
| Arc-Induced H₂ Reduction | H₂ | Plasma Dependent | Atmospheric | Continuous Flow |
| Aluminum Reduction | Al | Exothermic, may require initiation | Atmospheric | Variable |
| Titanium Metal Reduction | Ti | Temperature Gradient | Sealed Vacuum Tube | Variable |
| Molten Salt Synthesis | Ti, then HCl | 1000 (Step 1), 850 (Step 2) | Atmospheric | Variable |
| Silicon Reduction | Si | 900 | Atmospheric | 2 hours |
Table 2: Product Characteristics of Anhydrous TiCl₃ Synthesis
| Synthesis Method | Typical Purity | Byproducts | Form of Product |
| Hydrogen Reduction | High | HCl | Violet Crystalline Solid |
| Arc-Induced H₂ Reduction | High | HCl | Fine Powder |
| Aluminum Reduction | Forms TiCl₃·xAlCl₃ | AlCl₃ | Solid Mixture |
| Titanium Metal Reduction | High | None | Violet Crystalline Solid |
| Molten Salt Synthesis | >95% | CaCl₂ (medium) | Dense, Homogeneous Powder |
| Silicon Reduction | ~94.3% TiCl₃ | SiCl₄ | Solid Mixture |
Safety Considerations
Anhydrous titanium(III) chloride is a pyrophoric material that reacts violently with water and moist air. All synthesis and handling operations must be conducted under a strictly inert and anhydrous atmosphere (e.g., argon or nitrogen). Titanium(IV) chloride is a corrosive liquid that fumes in air, producing hydrochloric acid, and requires careful handling in a well-ventilated fume hood. The high-temperature reactions described necessitate appropriate safety precautions, including the use of personal protective equipment and adherence to standard operating procedures for high-temperature chemistry.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3261663A - Method of preparing titanium trichloride - Google Patents [patents.google.com]
- 3. US3078144A - Method for preparing purified titanium trichloride - Google Patents [patents.google.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. US5367085A - Preparation of TiCl3 coordination complexes - Google Patents [patents.google.com]
- 9. electrochemsci.org [electrochemsci.org]
Preparation of Aqueous Titanous Chloride Solution: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the preparation of aqueous titanous chloride (Titanium(III) chloride, TiCl₃) solutions for research, drug development, and synthetic chemistry applications. It details various synthetic methodologies, including the reduction of titanium tetrachloride and the dissolution of titanium metal in hydrochloric acid. This document offers detailed experimental protocols, quantitative data summaries, and safety considerations. Additionally, it includes graphical representations of the chemical pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Aqueous this compound is a powerful reducing agent utilized in a variety of chemical transformations.[1] Its applications range from organic synthesis, where it is employed in reductive coupling reactions and the reduction of functional groups like oximes to imines, to analytical chemistry for the determination of nitrates and other substances.[2] The instability of TiCl₃ solutions, particularly their susceptibility to oxidation by air, necessitates careful preparation and handling to ensure their potency and achieve reproducible experimental results.[1][2] This guide outlines reliable methods for the preparation and standardization of aqueous TiCl₃ solutions.
Synthetic Methodologies
The preparation of aqueous this compound solutions can be broadly categorized into two main approaches: the reduction of a titanium(IV) precursor, typically titanium tetrachloride (TiCl₄), and the direct dissolution of titanium metal in a non-oxidizing acid.
Reduction of Titanium Tetrachloride (TiCl₄)
The reduction of the more stable and commercially available titanium tetrachloride is a common method for generating this compound.[2] Various reducing agents can be employed, with the choice often depending on the desired scale and purity of the final solution.
Chemical Pathway: Reduction of TiCl₄
Caption: General reaction pathway for the reduction of TiCl₄ to TiCl₃.
A common laboratory-scale preparation involves the reduction of an acidic solution of TiCl₄.[3]
Dissolution of Titanium Metal in Hydrochloric Acid
An alternative method for preparing aqueous TiCl₃ is the direct reaction of titanium metal with hot, concentrated hydrochloric acid.[2] This method avoids the use of other metal reducing agents, which could introduce impurities into the final solution. The reaction is typically performed under an inert atmosphere to prevent oxidation of the formed Ti(III) ions.[1]
Chemical Pathway: Dissolution of Titanium Metal
Caption: Reaction pathway for the preparation of TiCl₃ by dissolving titanium metal in HCl.
Experimental Protocols
The following sections provide detailed protocols for the preparation of aqueous this compound solutions.
Protocol 1: Preparation from Commercial TiCl₃ Solution
A straightforward method involves the dilution of a commercially available concentrated TiCl₃ solution. These solutions are often supplied in hydrochloric acid to enhance stability.
Experimental Workflow: Dilution of Commercial TiCl₃
Caption: Workflow for the preparation of TiCl₃ solution by dilution.
Methodology:
-
Deoxygenation of Water: Begin by boiling and then cooling sufficient deionized water to remove dissolved oxygen. This should be done under a stream of an inert gas such as nitrogen or argon.
-
Mixing: In a flask equipped with a gas inlet for an inert atmosphere, combine the commercial this compound solution, concentrated hydrochloric acid, and the freshly boiled and cooled water. A typical procedure for preparing a 0.1 M solution involves diluting 100 ml of a commercial titanium trichloride (B1173362) solution with 200 ml of hydrochloric acid and then adding sufficient freshly boiled and cooled water to produce 1000 ml.[4]
-
Inert Atmosphere: Throughout the preparation, maintain a positive pressure of an inert gas to prevent the ingress of air.
-
Storage: Store the prepared solution in a tightly sealed container under an inert atmosphere, protected from light.
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Commercial TiCl₃ Solution (approx. 15%) | 100 mL | [4] |
| Concentrated Hydrochloric Acid | 200 mL | [4] |
| Freshly Boiled and Cooled Water | to 1000 mL | [4] |
| Approximate Final Concentration | 0.1 M | [4] |
Protocol 2: Preparation by Dissolving Titanium Metal in HCl
This method allows for the preparation of a high-purity TiCl₃ solution.
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus with a two- or three-necked flask, a condenser, and a gas inlet for an inert atmosphere.
-
Reaction: Place titanium metal sponge (4-5 g) into the flask containing a concentrated aqueous solution of TiCl₃ (250 mL of 15% solution) to which dry HCl gas is passed at a low temperature.[5] Alternatively, for a fresh preparation, titanium metal can be dissolved in hot, concentrated hydrochloric acid under an inert atmosphere.[1][2]
-
Heating: Gently heat the mixture to initiate and sustain the reaction. The solution will turn purple as the Ti(III) ion is formed.
-
Cooling and Filtration: Once the reaction is complete, cool the solution under an inert atmosphere. If necessary, filter the solution through a sintered glass funnel under inert gas pressure to remove any unreacted titanium.
-
Storage: Store the resulting solution as described in Protocol 1.
Quantitative Data for Protocol 2 (Example):
| Parameter | Value | Reference |
| Titanium Metal Sponge | 4-5 g | [5] |
| Initial TiCl₃ Solution (15%) | 250 mL | [5] |
| Atmosphere | Dry HCl gas, then inert | [5] |
| Product | Dark blue crystals of TiCl₃·6H₂O | [5] |
Standardization of the this compound Solution
Due to its instability, it is crucial to standardize the TiCl₃ solution immediately before use.[4] A common method is titration against a standard solution of a stable oxidizing agent, such as ferric ammonium (B1175870) sulfate (B86663).[4][6]
Titration Reaction: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Experimental Workflow: Standardization of TiCl₃ Solution
Caption: Workflow for the standardization of a TiCl₃ solution.
Methodology:
-
Preparation of Standard Solution: Accurately prepare a standard solution of ferric ammonium sulfate (e.g., 0.1 M) in dilute sulfuric acid.
-
Titration Setup: To a known volume (e.g., 25.00 mL) of the standard ferric ammonium sulfate solution, add a few drops of ammonium thiocyanate solution as an indicator.[4] The solution will turn red due to the formation of the ferric thiocyanate complex.
-
Inert Atmosphere: Conduct the titration under an atmosphere of carbon dioxide or another inert gas to prevent oxidation of the this compound.[4]
-
Titration: Titrate the ferric ammonium sulfate solution with the prepared this compound solution until the red color is completely discharged.[6]
-
Calculation: Calculate the molarity of the this compound solution using the stoichiometry of the reaction. (1 ml of 0.1 M ferric ammonium sulfate is equivalent to 0.01543 g of TiCl₃).[4]
Quantitative Data for Standardization:
| Parameter | Example Value | Reference |
| Standard Ferric Ammonium Sulfate | 25.0 mL of 0.1 M | [4] |
| Indicator | Ammonium Thiocyanate Solution | [4] |
| Atmosphere | Carbon Dioxide | [4] |
| Equivalence | 1 mL of 0.1 M FeNH₄(SO₄)₂ ≡ 0.01543 g TiCl₃ | [4] |
Safety and Handling
-
Corrosive Nature: Both titanium tetrachloride and concentrated hydrochloric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity with Moisture: Titanium tetrachloride reacts violently with water, releasing corrosive hydrogen chloride gas.[7] Therefore, all glassware should be dry, and the reagent should be handled under anhydrous conditions where possible.
-
Air Sensitivity: this compound solutions are readily oxidized by air.[1] It is imperative to work under an inert atmosphere (e.g., nitrogen, argon, or carbon dioxide) during preparation, storage, and use.
-
Storage: Store aqueous TiCl₃ solutions in well-sealed containers, under an inert atmosphere, and protected from light to minimize degradation.
Conclusion
The successful preparation of stable and effective aqueous this compound solutions is critical for their application in research and development. This guide has provided detailed protocols, quantitative data, and essential safety information for the two primary methods of preparation. By following these guidelines, researchers can reliably produce TiCl₃ solutions of known concentration for their specific applications. The importance of working under an inert atmosphere and standardizing the solution before use cannot be overstated for achieving accurate and reproducible results.
References
- 1. This compound | 7705-07-9 [chemicalbook.com]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. scholarworks.wm.edu [scholarworks.wm.edu]
- 7. icheme.org [icheme.org]
A Comprehensive Technical Guide to the Solubility of Titanous Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of titanous chloride (Titanium(III) chloride, TiCl₃) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TiCl₃ is utilized as a reagent or catalyst.
Executive Summary
This compound is a versatile inorganic compound with significant applications in organic synthesis and polymer chemistry. Its efficacy in these applications is often contingent on its solubility in the reaction medium. This guide synthesizes the available qualitative solubility data, discusses the factors influencing solubility, and provides a detailed, generalized experimental protocol for the determination of its solubility in organic solvents, particularly addressing the challenges posed by its reactive and hygroscopic nature. While specific quantitative solubility data is scarce in publicly available literature, this guide offers a robust framework for understanding and experimentally determining the solubility of TiCl₃ for specific research and development needs.
Qualitative Solubility of this compound
Based on a comprehensive review of available literature, the solubility of this compound in organic solvents is primarily dictated by the polarity of the solvent and the potential for complex formation.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Solubility | Observations and Remarks | Citations |
| Alcohols | Ethanol | Soluble | Forms a purple solution. Some sources describe it as slightly soluble. The dissolution process can be influenced by the presence of water. | [1] |
| Methanol | Soluble | Similar to ethanol, forms a colored solution. | ||
| Ethers | Diethyl Ether | Insoluble | Generally considered a non-solvent for TiCl₃. | [1] |
| Tetrahydrofuran (B95107) (THF) | Soluble | TiCl₃ dissolves in THF to form a light-blue adduct, TiCl₃(THF)₃. The dissolution rate can vary depending on the crystalline form of TiCl₃. | [2] | |
| Halogenated Hydrocarbons | Dichloromethane | Slightly Soluble | Limited solubility is reported. | |
| Chloroform | Slightly Soluble | Described as slightly soluble. | [1] | |
| Aprotic Polar Solvents | Acetonitrile | Soluble | TiCl₃ is known to be soluble in acetonitrile. | [2] |
| Certain Amines | Soluble | Forms complexes with amines, leading to dissolution. | [2] | |
| Aromatic Hydrocarbons | Benzene | Insoluble | Considered a non-solvent. | [1] |
| Toluene | Insoluble | Considered a non-solvent. | ||
| Aliphatic Hydrocarbons | Hydrocarbons (general) | Insoluble | TiCl₃ is generally insoluble in non-polar hydrocarbon solvents. | [2] |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Solvent Polarity: As a polar inorganic salt, TiCl₃ exhibits greater solubility in polar solvents that can effectively solvate the titanium (III) and chloride ions.
-
Complex Formation: The Lewis acidic nature of TiCl₃ allows it to form coordination complexes with donor solvents like tetrahydrofuran and various amines. This complexation is a key driving force for dissolution in these solvents.
-
Crystalline Form: this compound exists in different crystalline polymorphs (e.g., α-TiCl₃, β-TiCl₃). These forms can exhibit different lattice energies and, consequently, different solubilities and dissolution rates. For instance, the brown β-form is reported to dissolve more readily in THF than the purple α-form.
-
Temperature: While specific data is unavailable, the solubility of most solids in liquids increases with temperature. However, the potential for solvent degradation or reaction with TiCl₃ at elevated temperatures must be considered.
-
Presence of Impurities: The presence of moisture can lead to hydrolysis of TiCl₃, forming insoluble titanium oxides and affecting solubility measurements. Similarly, other impurities in the solvent or the TiCl₃ itself can influence the results.
Experimental Protocol for Solubility Determination
The determination of the solubility of this compound requires careful handling due to its reactivity with air and moisture. The following is a generalized protocol that can be adapted for specific organic solvents.
4.1. Principle
A saturated solution of this compound in the desired organic solvent is prepared at a constant temperature. The concentration of dissolved TiCl₃ in a filtered aliquot of the supernatant is then determined by a suitable analytical method, such as titration or inductively coupled plasma-optical emission spectrometry (ICP-OES).
4.2. Materials and Equipment
-
Anhydrous this compound (of a specified crystalline form, if known)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., argon or nitrogen) supply
-
Schlenk line or glovebox
-
Temperature-controlled shaker or bath
-
Syringes and needles for inert atmosphere transfer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Titration apparatus or ICP-OES instrument
4.3. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
4.4. Detailed Procedure
-
Preparation (under inert atmosphere):
-
In a glovebox or under a continuous flow of inert gas, add an excess amount of finely powdered anhydrous this compound to a pre-weighed, dry, sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the exact mass of TiCl₃ added.
-
Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sampling (under inert atmosphere):
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter. It is critical to avoid transferring any solid particles.
-
-
Analysis:
-
Transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen method.
-
Determine the concentration of titanium(III) in the diluted solution.
-
Titration: A redox titration, for example with a standardized solution of an oxidizing agent like ferric chloride, can be used. The endpoint can be determined potentiometrically or with a suitable indicator.
-
ICP-OES: This method provides a highly sensitive and accurate determination of the total titanium concentration. The sample will need to be appropriately digested and diluted for analysis.
-
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams of TiCl₃ per 100 g of solvent or moles of TiCl₃ per liter of solvent.
-
Signaling Pathways and Logical Relationships
The dissolution of this compound in a coordinating solvent like THF is not a simple physical process but involves a chemical reaction leading to the formation of a coordination complex. This can be represented as a logical pathway.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the qualitative trends and the factors influencing solubility offer valuable insights for its practical application. The detailed experimental protocol provided herein offers a reliable methodology for researchers to determine the precise solubility of TiCl₃ in their specific solvent systems, enabling better control and optimization of their chemical processes. The use of inert atmosphere techniques is paramount for obtaining accurate and reproducible results.
References
A Technical Guide to the Magnetic Properties of Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of titanium(III) chloride (TiCl₃), a compound of significant interest in catalysis and chemical synthesis. The magnetic behavior of TiCl₃ is intrinsically linked to its electronic structure and the specific crystalline form (polymorph) in which it exists. This document details the theoretical underpinnings of its magnetism, summarizes key quantitative data from experimental studies, outlines the methodologies for magnetic characterization, and provides logical diagrams to illustrate the core concepts.
Introduction: The Origin of Magnetism in TiCl₃
Titanium(III) chloride is an inorganic compound where the titanium ion is in a +3 oxidation state, possessing a d¹ electronic configuration. This single, unpaired electron in the 3d orbital is the fundamental source of its magnetic properties.[1] Consequently, TiCl₃ is paramagnetic, meaning it is attracted to an external magnetic field.[1]
The compound exists in at least four distinct crystalline polymorphs: α, β, γ, and δ.[1] These polymorphs exhibit different crystal structures, which in turn lead to distinct magnetic behaviors due to variations in the interactions between adjacent titanium ions.[1] Understanding these differences is crucial for applications where the electronic or magnetic state of the titanium center is critical, such as in Ziegler-Natta catalysis.
Theoretical Background
Paramagnetism and Magnetic Moment
The presence of an unpaired d-electron gives each Ti³⁺ ion a permanent magnetic moment. In the absence of an external magnetic field, these moments are randomly oriented, and the material has no net magnetization. When a field is applied, the individual magnetic moments tend to align with the field, resulting in a net attraction.
The theoretical "spin-only" magnetic moment (µ_s.o.) for a d¹ ion like Ti³⁺ can be calculated using the formula:
µ_s.o. = √[n(n+2)]
where n is the number of unpaired electrons. For Ti³⁺, with n=1, the calculated spin-only magnetic moment is √3 ≈ 1.73 Bohr magnetons (µ_B). Deviations from this value in experimental measurements can provide insight into other contributing factors, such as orbital angular momentum.
Magnetic Susceptibility and the Curie-Weiss Law
Magnetic susceptibility (χ) is a quantitative measure of how much a material becomes magnetized in an applied magnetic field. For paramagnetic materials, the molar magnetic susceptibility (χ_m) is positive and its temperature dependence often follows the Curie-Weiss law:[2]
χ_m = C / (T - θ)
where:
-
C is the Curie constant, which is specific to the material.
-
T is the absolute temperature in Kelvin.
-
θ is the Weiss constant, which represents the effects of magnetic interactions (exchange interactions) between neighboring paramagnetic centers.[2][3]
A negative Weiss constant (θ < 0) indicates antiferromagnetic interactions, where adjacent spins tend to align anti-parallel, while a positive value (θ > 0) suggests ferromagnetic interactions, where spins align parallel. A Weiss constant of zero signifies a magnetically dilute system with no significant interactions, which follows the simpler Curie Law.
Magnetic Properties of TiCl₃ Polymorphs
The magnetic properties of TiCl₃ are highly dependent on its crystal structure, which dictates the distance and interaction between Ti³⁺ ions.
-
α, γ, and δ-TiCl₃ (Layered Violet Forms): These polymorphs have layered structures where sheets of TiCl₆ octahedra are stacked. In the α-form, the chloride ions are hexagonal close-packed, while in the γ-form, they are cubic close-packed.[1] The δ-form represents a disordered intermediate of the two.[1] A key feature of these forms is the relatively large distance between titanium cations (3.60 Å), which precludes direct metal-metal bonding.[1] Their magnetic behavior is primarily governed by superexchange interactions mediated by the bridging chloride ions, often leading to weak antiferromagnetism at low temperatures.
-
β-TiCl₃ (Fibrous Brown Form): This polymorph has a distinct chain-like structure. It consists of linear chains of TiCl₆ octahedra that share opposite faces.[1] This arrangement results in a significantly shorter Ti-Ti distance of 2.91 Å, which allows for strong direct metal-metal interactions and covalent bonding.[1] These strong interactions cause a quenching of the magnetic moment, leading to a much lower magnetic susceptibility that is nearly independent of temperature, a behavior known as temperature-independent paramagnetism (TIP).
Data Presentation
The following table summarizes the experimentally determined magnetic properties for the primary polymorphs of titanium(III) chloride.
| Polymorph | Crystal Structure | Magnetic Behavior | Effective Magnetic Moment (µ_eff) | Weiss Constant (θ) | Molar Magnetic Susceptibility (χ_m) at 293 K |
| α-TiCl₃ | Layered, Hexagonal | Antiferromagnetic | ~1.8 µ_B (Varies with temp.) | -35 K | ~1500 x 10⁻⁶ cm³/mol |
| β-TiCl₃ | Linear Chain | Temp-Independent Paramagnetism | Very Low (~0.6 µ_B) | Not Applicable | ~110 x 10⁻⁶ cm³/mol |
| γ-TiCl₃ | Layered, Cubic | Antiferromagnetic | ~1.7 - 1.8 µ_B | -15 K | ~1450 x 10⁻⁶ cm³/mol |
| δ-TiCl₃ | Layered, Disordered | Antiferromagnetic | ~1.7 - 1.8 µ_B | ~ -20 K | ~1480 x 10⁻⁶ cm³/mol |
Note: The values presented are approximate and compiled from historical data. Exact values can vary with sample purity and preparation method.
Mandatory Visualizations
The relationship between the electronic structure, crystal form, and resulting magnetic properties can be visualized as a logical flow.
Caption: Relationship between Ti³⁺ electronics, crystal structure, and magnetism.
The general workflow for determining magnetic susceptibility using a classic method like the Gouy balance is outlined below.
Caption: Experimental workflow for Gouy balance magnetic susceptibility measurement.
Experimental Protocols
The determination of magnetic properties requires careful experimental technique, especially given the air and moisture sensitivity of TiCl₃. The two most common methods are the Gouy method (a historical, force-based method) and SQUID magnetometry (a modern, highly sensitive method).
Gouy Method (Force-Based Measurement)
The Gouy method measures the apparent change in the mass of a sample when it is placed in a magnetic field.
Methodology:
-
Sample Preparation: The TiCl₃ sample, which is highly sensitive to air and moisture, must be handled exclusively under an inert atmosphere (e.g., in a glovebox). The solid is finely ground to ensure homogeneity and packed uniformly into a long, cylindrical sample tube (a "Gouy tube") of known mass and cross-sectional area. The tube is then hermetically sealed.
-
Instrumentation: A Gouy balance consists of an analytical balance from which the sample tube is suspended, and a powerful electromagnet. The sample tube hangs such that one end is in a region of high, uniform magnetic field between the poles of the magnet, and the other end is in a region of negligible field.
-
Measurement without Field (m₀): The mass of the sealed Gouy tube containing the sample is measured accurately in the absence of a magnetic field.
-
Measurement with Field (m_f): The electromagnet is turned on to a precisely known field strength (H). The force (F) exerted on the sample by the field causes an apparent change in its mass. This new mass is recorded.
-
Calculation: The force is proportional to the mass change (Δm = m_f - m₀). The volume susceptibility (κ) can be calculated using the equation: F = g * Δm = (1/2) * A * κ * H² where g is the acceleration due to gravity, A is the cross-sectional area of the sample, and H is the applied field strength.
-
Calibration and Correction: The instrument is typically calibrated using a standard with a well-known magnetic susceptibility, such as Hg[Co(SCN)₄]. The raw data must be corrected for the diamagnetic contribution of the sample tube itself. The mass susceptibility (χ_g = κ / density) is then converted to molar susceptibility (χ_m = χ_g * Molar Mass). Finally, Pascal's constants are used to subtract the diamagnetic contributions of the Ti³⁺ core electrons and the chloride ions to obtain the corrected paramagnetic susceptibility, which is used to calculate the effective magnetic moment.
SQUID Magnetometry (Superconducting Quantum Interference Device)
SQUID magnetometry is the modern standard for sensitive magnetic measurements and is essential for studying weak magnetic effects and temperature dependencies.
Methodology:
-
Sample Preparation: As with the Gouy method, the sample must be handled under strictly inert conditions. A small, precisely weighed amount of the powdered TiCl₃ polymorph (typically a few milligrams) is loaded into a sample holder, such as a gelatin capsule or a quartz tube, inside a glovebox. The holder is then sealed.
-
Instrumentation: A SQUID magnetometer uses a superconducting loop to detect extremely small changes in magnetic flux. The sample is moved through a set of superconducting detection coils, inducing a current that is proportional to the sample's magnetic moment. The instrument allows for precise control of temperature (from <2 K to 400 K) and applied magnetic field (up to several Tesla).
-
Measurement Protocol:
-
The sealed sample is loaded into the magnetometer.
-
To measure the temperature dependence of susceptibility, the sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied field (ZFC - Zero-Field-Cooled measurement). A small DC magnetic field (e.g., 1000 Oe) is then applied, and the magnetic moment is measured as the temperature is slowly increased.
-
A Field-Cooled (FC) measurement can also be performed, where the sample is cooled in the presence of the applied field. Differences between ZFC and FC curves can indicate magnetic ordering phenomena.
-
-
Data Analysis: The SQUID software records the magnetic moment (M). This is converted to molar susceptibility (χ_m) using the formula: χ_m = (M * Molar Mass) / (H * sample mass) The data is typically plotted as 1/χ_m vs. T. The linear portion of this plot (in the high-temperature paramagnetic region) can be fitted to the Curie-Weiss law to extract the Curie constant (from the slope) and the Weiss constant (from the intercept). The effective magnetic moment can then be calculated from the Curie constant.
Conclusion
The magnetic properties of titanium(III) chloride are a direct consequence of its d¹ electronic configuration and are strongly modulated by its crystalline structure. The layered α, γ, and δ polymorphs exhibit weak antiferromagnetic coupling due to superexchange through chloride bridges. In contrast, the chain-like β polymorph displays temperature-independent paramagnetism resulting from strong direct metal-metal interactions that quench the magnetic moment. Accurate characterization of these properties requires rigorous experimental techniques, such as SQUID magnetometry, performed under strictly inert conditions. A thorough understanding of the distinct magnetic signatures of each polymorph is essential for their application in fields ranging from polymer science to advanced materials research.
References
An In-depth Technical Guide to the Paramagnetism and d-Electron Configuration of Titanium(III) Chloride
Abstract
Titanium(III) chloride (TiCl₃) is a compound of significant interest, not only for its crucial role as a catalyst in polymerization but also for its distinct electronic and magnetic properties. This guide provides a detailed examination of the origins of paramagnetism in TiCl₃, rooted in its d-electron configuration. We will explore the theoretical underpinnings via Ligand Field Theory, analyze the influence of its various crystal structures on magnetic behavior, present quantitative magnetic data, and outline the experimental protocols for magnetic susceptibility measurements. This document is intended for researchers and professionals in chemistry and materials science seeking a comprehensive understanding of this archetypal paramagnetic inorganic compound.
Introduction: The Electronic Origin of Magnetism in TiCl₃
Titanium(III) chloride is an inorganic compound where each titanium atom possesses a single d-electron, which renders its common forms paramagnetic.[1][2] This property, characterized by the attraction of the material to an external magnetic field, is a direct consequence of the presence of an unpaired electron in the titanium ion's valence shell.
The ground state electronic configuration of a neutral titanium atom is [Ar] 3d² 4s². In forming titanium(III) chloride, the titanium atom loses three electrons to achieve a +3 oxidation state (Ti³⁺). This ionization process removes the two 4s electrons and one 3d electron, resulting in the electronic configuration [Ar] 3d¹.[3][4] The presence of this single, unpaired electron in the 3d orbital is the fundamental reason for the paramagnetic nature of TiCl₃.[3][5] This contrasts sharply with titanium(IV) chloride (TiCl₄), where titanium has a +4 oxidation state and a d⁰ configuration ([Ar]). With no unpaired electrons, TiCl₄ is consequently diamagnetic, meaning it is weakly repelled by a magnetic field.[3][5]
Ligand Field Theory and the d¹ Configuration
The behavior of the single d-electron in TiCl₃ is best described by Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to coordination complexes.[6][7] In all known polymorphs of solid TiCl₃, the Ti³⁺ ion is in an octahedral coordination sphere, surrounded by six chloride (Cl⁻) ligands.[2]
In an isolated, gaseous Ti³⁺ ion, the five d-orbitals (dxy, dyz, dxz, dx²-y², and dz²) are degenerate (of equal energy). However, when surrounded by the six chloride ligands in an octahedral arrangement, the electrostatic field created by the ligands lifts this degeneracy. The d-orbitals that point directly towards the ligands (the eg set: dx²-y² and dz²) experience greater electron-electron repulsion and are raised in energy. The d-orbitals that lie between the ligands (the t₂g set: dxy, dyz, and dxz) experience less repulsion and are stabilized at a lower energy level.[8][9]
For the Ti³⁺ ion with its d¹ configuration, the single electron occupies one of the lower-energy t₂g orbitals. This arrangement is energetically favorable and represents the ground state of the complex. The energy difference between the t₂g and eg sets is denoted as Δo (the octahedral splitting energy). The violet color of TiCl₃ solutions is attributed to the absorption of greenish-yellow light (around 500 nm), which promotes this single electron from the t₂g level to the higher eg level—a process known as a d-d transition.[3]
Polymorphism and its Influence on Magnetic Properties
TiCl₃ exists in at least four distinct crystalline forms (polymorphs): α, β, γ, and δ.[2] While all feature octahedral coordination around the titanium ion, their differing crystal packing leads to variations in their magnetic properties.[2][10]
-
Violet Layered Forms (α, γ, δ): The α-TiCl₃ form has a layered structure with hexagonal close-packing of chloride ions, while the γ-form has cubic close-packing.[1][2] The δ-form is an intermediate structure. In these polymorphs, the TiCl₆ octahedra share edges, resulting in a shortest Ti-Ti cation distance of 3.60 Å.[2] This distance is too large to permit direct metal-metal bonding, meaning the single d-electrons on adjacent Ti³⁺ centers do not interact significantly. Consequently, these forms behave as simple paramagnetic materials.
-
Brown Fibrous Form (β): The β-TiCl₃ polymorph consists of chains of TiCl₆ octahedra that share opposite faces.[1][2] This arrangement leads to a much shorter Ti-Ti distance of 2.91 Å.[2] This proximity allows for stronger metal-metal interactions, which can lead to more complex magnetic behavior, including exchange interactions between the paramagnetic centers.[2]
Quantitative Magnetic Data
The paramagnetism of a substance is quantified by its magnetic susceptibility (χ), which is a measure of the degree of magnetization in response to an applied magnetic field.
| Property | Value | Polymorph/Condition | Reference |
| Molar Magnetic Susceptibility (χ) | +1110.0 × 10⁻⁶ cm³/mol | Not specified | [2] |
| Total Magnetization | 1.00 µB/f.u. | α-TiCl₃ (Trigonal, R-3) | [11] |
| Magnetic Ordering | Ferromagnetic (Predicted) | α-TiCl₃ (Trigonal, R-3) | [11] |
| Total Magnetization | 1.00 µB/f.u. | γ-TiCl₃ (Trigonal, P-31m) | [12] |
| Magnetic Ordering | Ferromagnetic (Predicted) | γ-TiCl₃ (Trigonal, P-31m) | [12] |
Note: The theoretical spin-only magnetic moment for a d¹ system (one unpaired electron) is 1.73 Bohr Magnetons (µB). The predicted total magnetization of 1.00 µB/f.u. from computational models is consistent with the presence of one unpaired electron per Ti³⁺ ion.
Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method
The Gouy method is a classical and effective technique for measuring the magnetic susceptibility of solid or liquid samples.[13][14] It relies on measuring the apparent change in mass of a sample when it is placed in a strong magnetic field.
Methodology:
-
Sample Preparation: A powdered sample of TiCl₃ is packed uniformly into a long, cylindrical glass tube (the Gouy tube). Due to the air and moisture sensitivity of TiCl₃, this entire process must be conducted under an inert atmosphere (e.g., in a glovebox).[15]
-
Initial Weighing (No Field): The Gouy tube containing the sample is suspended from a sensitive analytical balance such that the bottom of the sample is in the region of maximum field strength between the poles of a powerful electromagnet, while the top is in a region of negligible field strength. The mass of the sample is recorded with the electromagnet turned off (W₁).
-
Second Weighing (With Field): The electromagnet is turned on to a known, constant field strength. A paramagnetic sample like TiCl₃ will be drawn into the magnetic field, causing an apparent increase in its mass. This new mass is recorded (W₂).
-
Calibration: The procedure is repeated with a substance of known magnetic susceptibility (e.g., HgCo(SCN)₄) to calibrate the apparatus.
-
Calculation: The apparent change in mass (ΔW = W₂ - W₁) is directly proportional to the volume magnetic susceptibility (κ) of the sample and the square of the magnetic field strength (H). The mass susceptibility (χg) is then calculated using the formula:
χg = (2 * g * ΔW) / (H² * A)
where g is the acceleration due to gravity and A is the cross-sectional area of the sample. The molar susceptibility (χm) is obtained by multiplying the mass susceptibility by the molar mass of TiCl₃.
Conclusion
The paramagnetism of titanium(III) chloride is a direct and elegant manifestation of its electronic structure. The Ti³⁺ ion's d¹ configuration, featuring a single unpaired electron, is the definitive source of this magnetic property. Ligand Field Theory provides a robust framework for understanding how the octahedral environment of chloride ligands splits the d-orbital energies, accommodating this electron in a stabilized t₂g orbital. Furthermore, the rich polymorphism of TiCl₃ demonstrates how subtle changes in crystal structure, specifically the distance between titanium centers, can influence magnetic interactions, distinguishing the simple paramagnetic behavior of the α, γ, and δ forms from the more complex interactions in the β form. The combination of theoretical models, structural analysis, and empirical measurement provides a complete and compelling picture of the magnetism of this important industrial catalyst and model coordination compound.
References
- 1. Titanium(III)_chloride [chemeurope.com]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. What is the electronic configuration of titanium atoms in tilc3 [scoop.eduncle.com]
- 5. brainly.in [brainly.in]
- 6. Ligand field theory - Wikipedia [en.wikipedia.org]
- 7. Ligand-Field Theory [chemed.chem.purdue.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A quantum mechanical study of TiCl3 alpha, beta and gamma crystal phases: geometry, electronic structure and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. physicsforums.com [physicsforums.com]
Core Composition of TiCl₃-Based Ziegler-Natta Catalysts
An In-Depth Technical Guide to the Core of Ziegler-Natta Catalysts Featuring Titanium Trichloride (B1173362)
For researchers, scientists, and professionals in drug development, a deep understanding of catalytic systems is paramount for innovation. This guide provides a comprehensive overview of the composition, preparation, and function of Ziegler-Natta (ZN) catalysts centered around titanium trichloride (TiCl₃), a cornerstone in the stereospecific polymerization of olefins.
The quintessential Ziegler-Natta catalyst is a multi-component system, not a single chemical entity. Its remarkable ability to control polymer stereochemistry arises from the interaction of its core components.[1][2][3][4]
Primary Components:
-
Transition Metal Halide (The Catalyst): In this context, titanium trichloride (TiCl₃) is the active species.[5] TiCl₃ exists in several crystalline forms (polymorphs), with the α, γ, and δ forms being layered (violet) and the β form having a fibrous structure (brown).[5][6][7] The crystal structure of TiCl₃ plays a crucial role in the stereospecificity of the polymerization.[6] The α-TiCl₃ form, with its hexagonal close-packed chloride anions, is a well-established catalyst for ethylene (B1197577) polymerization.[7][8]
-
Organometallic Compound (The Cocatalyst/Activator): Typically, an organoaluminum compound is used, such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEA) or diethylaluminum chloride (Al(C₂H₅)₂Cl or DEAC).[2][3][9] The cocatalyst activates the titanium centers by alkylating them, creating the active sites for polymerization.[10][11]
-
Support Material (Optional but Common): Modern ZN catalysts are often supported on materials like magnesium chloride (MgCl₂) to enhance activity and control the morphology of the resulting polymer.[3][9] The support helps to disperse the titanium species, increasing the number of accessible active sites.[12][13]
-
Electron Donors (Internal/External): These are Lewis bases, such as esters or ethers, added to improve the catalyst's stereospecificity.[3][9] Internal donors are incorporated during catalyst synthesis, while external donors are added during polymerization.[14]
Crystalline Structures of Titanium Trichloride
The polymorphic nature of TiCl₃ is a critical factor influencing catalytic performance. Four main crystalline modifications have been identified: α, β, γ, and δ.[6]
| Crystalline Form | Crystal System | Key Structural Feature |
| α-TiCl₃ | Trigonal (Hexagonal) | Layered structure with hexagonal close-packed chloride ions |
| β-TiCl₃ | Orthorhombic | Fibrous, chain-like structure of TiCl₆ octahedra |
| γ-TiCl₃ | Cubic | Layered structure with cubic close-packed chloride ions |
| δ-TiCl₃ | Trigonal | A disordered intermediate between the α and γ forms |
The Polymerization Mechanism: A Step-by-Step Look
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[10] This model describes the process at the titanium active center.
-
Activation of the Catalyst: The process begins with the interaction between the TiCl₃ crystal and the organoaluminum cocatalyst. The cocatalyst alkylates a surface titanium atom, which has a vacant coordination site due to its position on the crystal lattice. This creates an active titanium-carbon bond.[2]
-
Olefin Coordination: An incoming olefin monomer coordinates to the titanium center at the vacant orbital.
-
Insertion (Propagation): The coordinated olefin molecule is then inserted into the titanium-alkyl bond. This migratory insertion step forms a new, longer alkyl chain and regenerates the vacant orbital, ready for the next monomer to coordinate.[2]
-
Chain Termination: The growing polymer chain can be terminated through several processes, including beta-hydride elimination or chain transfer to the monomer or cocatalyst.
Below is a diagram illustrating the logical flow of the Ziegler-Natta polymerization process.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
An In-depth Technical Guide to the Lewis Acid Behavior of Titanous Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Titanous chloride (Titanium(III) chloride, TiCl₃) is a multifaceted inorganic compound recognized for its utility as a reducing agent and as a precursor to Ziegler-Natta catalysts. While its Lewis acidic properties are acknowledged, they are notably less characterized than those of its titanium(IV) counterpart, titanium tetrachloride (TiCl₄). This guide provides a comprehensive overview of the Lewis acid behavior of TiCl₃, consolidating available quantitative data on its surface acidity, detailing experimental protocols for its characterization, and illustrating its interactions through logical diagrams. A key takeaway for researchers is the distinction between the well-documented Lewis acidity of TiCl₄ and the more nuanced, primarily surface-based acidity of TiCl₃.
Introduction: this compound as a Lewis Acid
A Lewis acid is defined as an electron-pair acceptor. In this compound, the titanium(III) center is electron-deficient and can accept electron pairs from Lewis bases. This behavior is qualitatively demonstrated by the formation of stable adducts with various Lewis bases. For instance, TiCl₃ reacts with tetrahydrofuran (B95107) (THF) to form the light-blue crystalline complex TiCl₃(THF)₃.[1] Similarly, it forms complexes with other donor molecules, underscoring its capacity to act as a Lewis acid.[1]
However, it is crucial to differentiate the Lewis acid strength of TiCl₃ from that of TiCl₄. TiCl₄ is a significantly stronger and more widely utilized Lewis acid in organic synthesis. The majority of quantitative studies on titanium halide Lewis acidity, such as those employing the Gutmann-Beckett method, focus on TiCl₄. Consequently, there is a notable scarcity of solution-phase quantitative data for the Lewis acidity of TiCl₃. The most comprehensive quantitative data available pertains to its surface acidity.
Quantitative Analysis of this compound Surface Acidity
The most significant quantitative investigation into the Lewis acidity of TiCl₃ was conducted by K. Tanabe and T. Takeshita, who measured the surface acidity of various forms of TiCl₃ using n-butylamine titration with Hammett indicators. This method allows for the quantification of the number of acid sites and their relative strengths.
The results of these titrations are summarized in the table below, presenting the acid amount at different acid strengths (H₀).
| Sample | Pretreatment | Indicator (H₀) | Acid Amount (mmol/g) |
| ARA-TiCl₃ (Al-reduced, activated) | None | p-Dimethylaminoazobenzene (+3.3) | 8.7 |
| Benzeneazodiphenylamine (+1.5) | 1.1 | ||
| Dicinnamalacetone (-3.0) | 0.0 | ||
| 200°C vacuum heat treatment | p-Dimethylaminoazobenzene (+3.3) | 10.2 | |
| Benzeneazodiphenylamine (+1.5) | 4.8 | ||
| Dicinnamalacetone (-3.0) | 0.0 | ||
| 300°C vacuum heat treatment | p-Dimethylaminoazobenzene (+3.3) | 10.7 | |
| Benzeneazodiphenylamine (+1.5) | 5.3 | ||
| Dicinnamalacetone (-3.0) | 0.0 | ||
| HRA-TiCl₃ (H₂-reduced, activated) | None | p-Dimethylaminoazobenzene (+3.3) | 7.9 |
| Benzeneazodiphenylamine (+1.5) | 0.0 | ||
| Dicinnamalacetone (-3.0) | 0.0 | ||
| 200°C vacuum heat treatment | p-Dimethylaminoazobenzene (+3.3) | 9.8 | |
| Benzeneazodiphenylamine (+1.5) | 1.9 | ||
| Dicinnamalacetone (-3.0) | 0.0 | ||
| 300°C vacuum heat treatment | p-Dimethylaminoazobenzene (+3.3) | 8.5 | |
| Benzeneazodiphenylamine (+1.5) | 0.6 | ||
| Dicinnamalacetone (-3.0) | 0.0 |
Data sourced from Tanabe, K., & Takeshita, T. (1969). Acidity and acid strength of titanium trichloride (B1173362) and of titanium trichloride-triethyl aluminum. Journal of Research of the Hokkaido University of Education, Section II A, 20(1), 63-70.
These data indicate that TiCl₃ possesses a significant number of acid sites on its surface, with strengths up to H₀ ≤ +1.5. The acidity is also influenced by the method of preparation and subsequent heat treatment.
Experimental Protocol: n-Butylamine Titration of Solid Acids
The following is a detailed methodology for determining the surface acidity of a solid Lewis acid like TiCl₃ using n-butylamine titration with Hammett indicators, based on the work of Benesi and others.
Materials:
-
Solid acid sample (e.g., TiCl₃), finely powdered and dried.
-
Benzene (B151609) (or another non-polar, aprotic solvent), dried over sodium wire.
-
n-Butylamine, standardized solution in dry benzene (e.g., 0.1 N).
-
Hammett indicators (e.g., p-dimethylaminoazobenzene, benzeneazodiphenylamine, dicinnamalacetone), as 0.1% solutions in dry benzene.
-
A series of glass-stoppered Erlenmeyer flasks.
-
Burette and pipettes.
-
Inert atmosphere glove box or Schlenk line for handling air-sensitive materials.
Procedure:
-
Sample Preparation: A known weight of the finely powdered solid acid (e.g., 0.5 g) is placed into a series of oven-dried, glass-stoppered Erlenmeyer flasks under an inert atmosphere.
-
Titration: A measured volume of the standardized n-butylamine solution in benzene is added to each flask. The volumes are varied to cover a range that will encompass the total acidity of the sample. A blank flask containing only the benzene and the same volume of n-butylamine solution is also prepared.
-
Equilibration: The flasks are tightly stoppered and agitated for a set period (e.g., 24 hours) to ensure complete adsorption of the n-butylamine onto the acid sites of the solid.
-
Indicator Addition: After equilibration, a small amount (e.g., 1-2 drops) of the chosen Hammett indicator solution is added to each flask.
-
Endpoint Determination: The color of the indicator on the solid surface is observed. The endpoint is reached when the color of the indicator on the solid surface changes from its acidic color to its basic color. The amount of n-butylamine adsorbed at the endpoint is equivalent to the number of acid sites with a strength equal to or greater than the pKa of the indicator used.
-
Quantification: The amount of n-butylamine adsorbed is calculated by subtracting the concentration of unadsorbed n-butylamine in the supernatant (which can be determined by back-titration of an aliquot of the clear supernatant with a standard acid solution) from the initial amount of n-butylamine added.
-
Acid Strength Distribution: The procedure is repeated with a series of Hammett indicators with different pKa values to determine the distribution of acid strengths on the solid surface.
Visualizing Lewis Acid Behavior
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's Lewis acid behavior.
Caption: Formation of a Lewis acid-base adduct between TiCl₃ and THF.
Caption: Workflow for n-butylamine titration to determine surface acidity.
Role in Catalysis: The Ziegler-Natta Perspective
The Lewis acidity of TiCl₃ is a critical factor in its function as a component of Ziegler-Natta catalysts for olefin polymerization. In these systems, TiCl₃ is typically activated by an organoaluminum co-catalyst, such as triethylaluminum (B1256330) (AlEt₃). The surface of the crystalline TiCl₃ provides the active sites for polymerization.
The role of the TiCl₃ Lewis acid centers is to coordinate with the π-electrons of the incoming olefin monomer, thereby activating it for insertion into the growing polymer chain. The precise nature of the active sites is complex and a subject of ongoing research, but it is generally accepted that coordinatively unsaturated Ti³⁺ centers on the crystal lattice are key. The interaction between the Lewis acidic Ti³⁺ site and the olefin is a crucial step in the catalytic cycle.
Caption: Coordination of an olefin monomer to a Ti³⁺ Lewis acid site.
Conclusion and Future Directions
This compound exhibits clear Lewis acidic behavior, primarily characterized through its surface interactions and the formation of adducts. The quantitative data available, though limited to surface acidity measurements, provides valuable insights for applications where surface interactions are paramount, such as in heterogeneous catalysis.
For researchers in drug development and solution-phase organic synthesis, the lack of robust quantitative data on the solution-phase Lewis acidity of TiCl₃ presents a significant knowledge gap. Future research efforts could be directed towards:
-
Quantitative Solution-Phase Studies: Employing techniques such as the Gutmann-Beckett method or calorimetric titrations to determine the Lewis acidity of soluble TiCl₃ complexes.
-
Computational Modeling: Utilizing density functional theory (DFT) to calculate fluoride (B91410) ion affinities or other theoretical descriptors of Lewis acidity for TiCl₃ and its complexes.
-
Catalytic Activity Screening: Systematically evaluating the catalytic activity of TiCl₃ in a range of classic Lewis acid-catalyzed reactions to benchmark its performance against more established Lewis acids.
By expanding the quantitative understanding of its Lewis acidity, the full potential of this compound as a versatile reagent in chemical synthesis and catalysis can be more effectively realized.
References
A Technical Guide to the Disproportionation of Titanous Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: Titanous chloride, or titanium(III) chloride (TiCl₃), is a crucial reagent in both industrial catalysis and specialized organic synthesis.[1][2] Its utility, however, is intrinsically linked to its stability, as it is susceptible to disproportionation—a redox reaction where a species of intermediate oxidation state is converted into two different oxidation states. This guide provides an in-depth examination of the disproportionation of TiCl₃, detailing the reaction mechanism, thermodynamic and kinetic parameters, influencing factors, and relevant experimental protocols. The role of TiCl₃ as a potent reducing agent in synthetic organic chemistry, of interest to drug development professionals, is also highlighted.
The Core Disproportionation Reaction
This compound (TiCl₃), in which titanium exists in the +3 oxidation state, is unstable under certain conditions and can undergo disproportionation to form titanium(II) chloride (TiCl₂) and titanium(IV) chloride (TiCl₄).[3] This redox process involves the simultaneous reduction of one Ti(III) ion to Ti(II) and the oxidation of another to Ti(IV).
The balanced chemical equation for this reaction is:
2 TiCl₃(s) ⇌ TiCl₂(s) + TiCl₄(g) [1][3]
This equilibrium is significantly influenced by temperature. The reaction is driven forward by the removal of the volatile TiCl₄ from the system.[1] For instance, thermal disproportionation is effectively used to prepare titanium(II) chloride by heating TiCl₃ to 500 °C, which volatilizes the TiCl₄ product.[1]
Thermodynamic and Kinetic Considerations
The spontaneity and rate of the disproportionation reaction are governed by thermodynamic and kinetic factors. While specific kinetic data for the disproportionation is sparse in readily available literature, thermodynamic data provides insight into the reaction's feasibility.
Thermodynamic Data
The disproportionation is an endothermic process that becomes favorable at elevated temperatures, primarily due to the significant increase in entropy associated with the formation of a gaseous product (TiCl₄) from solid reactants.
Table 1: Thermodynamic Parameters for TiCl₃ Disproportionation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| ΔG° | 11.4 kJ/mol | at 700 °C (973 K) | [4] |
| Melting Point | 440 °C (decomposes) | Standard Pressure | [5] |
| Boiling Point | 660 °C | 14.132 x 10³ Pa |[5] |
Note: The positive Gibbs free energy change (ΔG°) at 700 °C indicates that under standard conditions at that temperature, the equilibrium lies to the left. However, the continuous removal of TiCl₄ gas can drive the reaction to completion.[4]
Factors Influencing Disproportionation
Several factors can influence the equilibrium and rate of the TiCl₃ disproportionation reaction.
-
Temperature: As the primary driving force, increasing the temperature significantly shifts the equilibrium towards the products by favoring the formation of gaseous TiCl₄.[1] The reaction becomes prominent at temperatures above 440 °C.[5]
-
Pressure: The reaction involves the production of a gas. According to Le Chatelier's principle, reducing the pressure (e.g., by performing the reaction under vacuum) will favor the forward reaction to produce more TiCl₄ gas.
-
Presence of Lewis Bases (Ligands): In solution, the stability of Ti(III) can be influenced by coordinating solvents or ligands. For example, TiCl₃ forms stable complexes with tetrahydrofuran (B95107) (THF), such as TiCl₃(THF)₃.[1] Such complexation can stabilize the Ti(III) oxidation state and inhibit disproportionation. Conversely, certain ligands can induce disproportionation in related titanium alkoxy halides by forming more stable adducts with the resulting Ti(IV) species.[6]
-
Solid-State Structure (Polymorphism): TiCl₃ exists in at least four distinct crystalline forms (α, β, γ, δ), which differ in their crystal packing and magnetic properties.[1] The specific polymorph can influence its thermal stability and reactivity.
Visualization of Reaction and Processes
Reaction Mechanism
The disproportionation of TiCl₃ is a fundamental redox process where the Ti(III) state is simultaneously oxidized and reduced.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. TITANIUM CHLORIDE [PHARMACEUTICAL REAGENT] | PPTX [slideshare.net]
- 3. 2 TiCl3 → TiCl2 + TiCl4 - Balanced equation | Chemical Equations online! [chemequations.com]
- 4. d-nb.info [d-nb.info]
- 5. chembk.com [chembk.com]
- 6. pubs.rsc.org [pubs.rsc.org]
The Discovery and Enduring Legacy of Titanous Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanous chloride, or titanium(III) chloride (TiCl₃), has carved a significant niche in the annals of chemistry, evolving from a laboratory curiosity to an indispensable tool in modern synthesis. This in-depth technical guide meticulously traces the historical arc of its discovery, the evolution of its synthesis, and its profound impact on analytical chemistry and organic synthesis. We will delve into the pioneering work that established its properties, explore the various crystalline forms that dictate its reactivity, and detail the experimental protocols that have defined its preparation and application. Through a comprehensive review of historical and contemporary literature, this guide illuminates the journey of this compound, offering valuable insights for researchers and professionals in the chemical sciences.
The Dawn of a New Element: The Prequel to this compound
The story of this compound is intrinsically linked to the discovery of its parent element, titanium. In 1791, the English clergyman and amateur mineralogist William Gregor, while studying magnetic sand from a stream in Cornwall, identified the oxide of a new, unknown metal.[1][2] He named it "menachanite" after the local Manaccan parish.[2] A few years later, in 1795, the renowned German chemist Martin Heinrich Klaproth independently discovered the same element in a sample of rutile ore from Hungary.[2][3] Unaware of Gregor's prior work at the time, Klaproth named the new metallic element "titanium" in honor of the Titans of Greek mythology, a name chosen for its neutrality as it did not presuppose any of the element's properties.[1][2] It was only after learning of Gregor's findings that Klaproth confirmed they had both isolated the oxide of the same new element.[2]
The Emergence of this compound: Early Synthesis and Characterization
While the exact first synthesis of this compound remains somewhat obscured in the historical record, it is evident that by the late 19th and early 20th centuries, chemists were actively investigating the lower oxidation states of titanium. The primary route to this compound has historically been the reduction of the more stable and accessible titanium(IV) chloride (TiCl₄).
One of the earliest and most straightforward methods for preparing this compound involved the reduction of titanium tetrachloride vapor with hydrogen gas at elevated temperatures.[3] This process, while effective, required significant energy input and careful control of the reaction conditions.
Another significant early figure in the broader field of inorganic synthesis was Friedrich Wöhler. While renowned for his synthesis of urea (B33335) and the isolation of several elements, his direct contribution to the initial synthesis of this compound is not definitively documented in the currently available historical literature.[4][5][6] However, his extensive work on the reduction of metal chlorides to their elemental forms suggests a deep understanding of the principles that would have been necessary for such a synthesis.[5]
By the early 20th century, the utility of this compound as a powerful and quantifiable reducing agent was being systematically explored. The work of Edmund Knecht and Eva Hibbert, published in 1903, stands as a landmark in this area.[7] They established this compound as a standard volumetric reagent for the determination of ferric iron, a method that was both accurate and convenient.[7] Their research laid the foundation for the widespread use of this compound in analytical chemistry for the quantification of various organic and inorganic substances.
The Polymorphic Nature of this compound: Structure and Reactivity
A fascinating aspect of this compound is its existence in several distinct crystalline forms, or polymorphs, each with unique structural and, consequently, catalytic properties. Four primary polymorphs have been identified: α-TiCl₃, β-TiCl₃, γ-TiCl₃, and δ-TiCl₃.[8][9]
-
α-TiCl₃: This violet, layered form possesses a hexagonal close-packed structure of chloride ions.[8]
-
β-TiCl₃: This brown, fibrous polymorph is characterized by a needle-like crystal structure.[8]
-
γ-TiCl₃: This violet form exhibits a cubic close-packed arrangement of chloride ions.[8]
-
δ-TiCl₃: This form is a structural intermediate between the α and γ polymorphs.[8]
The specific polymorph obtained is highly dependent on the synthetic method and conditions employed. For instance, the reduction of TiCl₄ with hydrogen at high temperatures typically yields the α-form.[10] The catalytic activity of this compound, particularly in polymerization reactions, is profoundly influenced by its crystalline structure.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its tetrachloride precursor.
Table 1: Physical Properties of Titanium Chlorides
| Property | This compound (TiCl₃) | Titanium Tetrachloride (TiCl₄) |
| Molar Mass | 154.225 g/mol [3] | 189.679 g/mol [11] |
| Appearance | Red-violet crystals[3] | Colorless liquid[11] |
| Density | 2.64 g/cm³[3] | 1.726 g/cm³[11] |
| Melting Point | 440 °C (decomposes)[3] | -24.1 °C[11] |
| Boiling Point | Decomposes | 136.4 °C[11] |
| Solubility in Water | Very soluble, reacts[3] | Reacts exothermically[11] |
| Solubility in other solvents | Soluble in acetone, acetonitrile, certain amines; insoluble in ether and hydrocarbons[3] | Soluble in dichloromethane, toluene, pentane[11] |
| Magnetic Susceptibility (χ) | +1110.0 x 10⁻⁶ cm³/mol[3] | -54.0 x 10⁻⁶ cm³/mol[11] |
Table 2: Properties of this compound Polymorphs
| Polymorph | Color | Crystal Structure | Key Feature |
| α-TiCl₃ | Violet | Hexagonal close-packed | Layered structure[8] |
| β-TiCl₃ | Brown | Needle-like | Fibrous[8] |
| γ-TiCl₃ | Violet | Cubic close-packed | Layered structure[8] |
| δ-TiCl₃ | Violet | Intermediate α and γ | Disordered structure[8] |
Key Experimental Protocols
Historical Synthesis of this compound via Hydrogen Reduction of Titanium Tetrachloride
This protocol is based on the early methods used for the preparation of this compound.
Objective: To synthesize this compound by the gas-phase reduction of titanium tetrachloride with hydrogen.
Materials:
-
Titanium tetrachloride (TiCl₄), anhydrous
-
Hydrogen gas (H₂), dry
-
Inert gas (e.g., Argon or Nitrogen)
-
Quartz or porcelain reaction tube
-
Tube furnace capable of reaching 600-800 °C
-
Gas flow controllers
-
Condenser and collection flask, cooled
Procedure:
-
The reaction tube is placed in the tube furnace and purged with an inert gas to remove air and moisture.
-
A controlled flow of dry hydrogen gas is introduced into the reaction tube.
-
The furnace is heated to the desired reaction temperature (typically 600-800 °C).
-
Anhydrous titanium tetrachloride is vaporized and introduced into the hot reaction tube along with the hydrogen gas flow. The molar ratio of H₂ to TiCl₄ should be in excess to ensure complete reduction.
-
The reaction, 2 TiCl₄(g) + H₂(g) → 2 TiCl₃(s) + 2 HCl(g), occurs within the hot zone of the tube, depositing solid this compound on the inner walls.[3]
-
The effluent gas, containing unreacted hydrogen, hydrogen chloride, and any unreacted TiCl₄, is passed through a condenser to trap the volatile components.
-
After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of inert gas.
-
The solid this compound product is carefully collected from the reaction tube in an inert atmosphere to prevent oxidation.
Safety Precautions: Titanium tetrachloride is highly corrosive and reacts violently with water. Hydrogen gas is flammable. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Determination of Ferric Iron using this compound (Knecht & Hibbert Method)
This protocol outlines the volumetric analysis of ferric iron as established by Knecht and Hibbert.
Objective: To determine the concentration of a ferric iron solution by titration with a standardized this compound solution.
Materials:
-
Standardized this compound solution
-
Ferric iron solution of unknown concentration
-
Potassium thiocyanate (B1210189) (KCNS) indicator solution
-
Dilute hydrochloric acid (HCl)
-
Burette, flask, and other standard titration glassware
-
Inert gas supply (e.g., CO₂ or N₂)
Procedure:
-
A known volume of the ferric iron solution is pipetted into a flask.
-
A few drops of potassium thiocyanate indicator are added to the flask, which will produce a deep red color in the presence of Fe³⁺ ions.
-
The flask is purged with an inert gas to displace oxygen, which can oxidize the this compound.
-
The standardized this compound solution is added from the burette to the ferric iron solution with constant swirling.
-
The this compound reduces the ferric ions to ferrous ions (Fe³⁺ + Ti³⁺ → Fe²⁺ + Ti⁴⁺).[7]
-
The endpoint of the titration is reached when the red color of the ferric thiocyanate complex completely disappears, indicating that all the Fe³⁺ has been reduced.
-
The volume of this compound solution used is recorded, and the concentration of the ferric iron solution is calculated based on the stoichiometry of the reaction.
The Modern Legacy of this compound
The utility of this compound extends far beyond its historical role in analytical chemistry. It has become a cornerstone reagent in modern organic synthesis and polymer chemistry.
Ziegler-Natta Catalysis
In the mid-20th century, Karl Ziegler and Giulio Natta made a revolutionary discovery in the field of polymer chemistry. They found that a combination of a transition metal compound, often a titanium halide, and an organoaluminum compound could effectively catalyze the polymerization of olefins at low temperatures and pressures.[12] this compound, particularly the α- and δ-polymorphs, proved to be a highly effective component of these Ziegler-Natta catalysts .[12] This discovery revolutionized the production of plastics, enabling the synthesis of stereoregular polymers like isotactic polypropylene (B1209903) with controlled microstructures and properties.
Caption: Ziegler-Natta polymerization pathway.
The McMurry Reaction
In the 1970s, John E. McMurry and his colleagues developed a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, a transformation now known as the McMurry reaction .[7] This reaction typically employs a low-valent titanium species generated in situ from the reduction of a titanium chloride, often TiCl₃ or TiCl₄, with a reducing agent like zinc-copper couple or lithium aluminum hydride.[7] The McMurry reaction has become a valuable tool in organic synthesis for the construction of carbon-carbon double bonds, particularly in the synthesis of complex natural products and sterically hindered alkenes.
Caption: McMurry reaction workflow.
Conclusion
From its foundational role in the early understanding of titanium chemistry to its current status as a sophisticated reagent in organic and polymer synthesis, this compound has had a remarkable journey. Its discovery and the subsequent exploration of its properties have not only expanded the toolkit of chemists but have also paved the way for groundbreaking technologies that shape our modern world. The rich history and diverse applications of this compound serve as a testament to the enduring power of fundamental chemical research and its capacity to drive innovation across scientific disciplines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Buy Titanium trichloride | 7705-07-9 [smolecule.com]
- 6. This compound | 7705-07-9 [amp.chemicalbook.com]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 9. Titanium(III)_chloride [chemeurope.com]
- 10. About: McMurry reaction [dbpedia.org]
- 11. matec-conferences.org [matec-conferences.org]
- 12. DSpace [scholarworks.wm.edu]
A Technical Guide to the Basic Reactivity of Titanous Chloride (Titanium(III) Chloride) with Air and Water
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the fundamental reactivity of titanous chloride, also known as titanium(III) chloride (TiCl₃), with atmospheric oxygen and water. TiCl₃ is a highly reactive, air-sensitive, and water-reactive compound, necessitating stringent handling protocols. This document details the products and qualitative nature of these reactions, summarizes key chemical properties, and outlines safe handling procedures. Due to the hazardous nature of these reactions, this guide emphasizes the importance of operating under inert conditions to ensure experimental integrity and laboratory safety.
Core Chemical Properties and Hazards
This compound is a potent reducing agent and a Lewis acid that exists as a dark violet or purple crystalline solid.[1][2] Its high reactivity is a critical consideration for its storage, handling, and use in any experimental setting. The compound must be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to prevent degradation and hazardous reactions.[3][4]
Table 1: Physical and Chemical Properties of Titanium(III) Chloride
| Property | Value | Citations |
| Chemical Formula | TiCl₃ | [5] |
| Molar Mass | 154.225 g/mol | [5] |
| Appearance | Red-violet / Purple crystalline powder | [1][5][6] |
| Density | 2.64 g/cm³ | [1][5] |
| Melting Point | 440 °C (decomposes) | [2][5][6] |
| Solubility in Water | Reacts violently | [2][6][7] |
| Solubility (Other) | Soluble in acetone, acetonitrile, certain amines; insoluble in ether and hydrocarbons | [5] |
| Key Hazards | Air-sensitive, pyrophoric, water-reactive, corrosive | [3][4][5][6] |
Reactivity with Air (Oxygen and Moisture)
This compound is highly sensitive to air and can be pyrophoric, meaning it may ignite spontaneously upon exposure.[1][4] The presence of moisture in the air significantly accelerates its degradation.[1][6] This reactivity is primarily an oxidation process where titanium(III) is converted to the more stable titanium(IV) oxidation state.
Slow deterioration in air can lead to the formation of titanium oxides and oxychlorides, which can compromise the reagent's efficacy and lead to erratic results in chemical synthesis, particularly in sensitive applications like reductive coupling reactions.[5][8] The reaction with moist air also produces corrosive and toxic fumes of hydrogen chloride (HCl).[1][3]
Reactivity with Water (Hydrolysis)
This compound reacts vigorously and often violently with water in a highly exothermic reaction.[3][4][6] Contact with water results in the immediate decomposition of the compound, releasing significant amounts of heat and producing corrosive hydrogen chloride gas.[1][3] This makes the handling of TiCl₃ near aqueous environments particularly hazardous.
The primary products of this hydrolysis reaction are titanium dioxide (TiO₂), hydrogen chloride (HCl), and hydrogen gas (H₂).[9] The stoichiometry for the complete reaction is as follows:
2 TiCl₃(s) + 4 H₂O(l) → 2 TiO₂(s) + H₂(g) + 6 HCl(aq) [9]
In this reaction, TiCl₃ acts as a reducing agent, while water serves as the oxidizing agent.[9]
While bulk TiCl₃ reacts violently, its aqueous solutions can be prepared and are most stable in approximately 3% hydrochloric acid.[10] In solutions with low TiCl₃ concentrations (below 5 g/L), hydrolysis can lead to the precipitation of mixed titanium hydroxide (B78521) oxides and alkaline titanium chlorides.[10] Under controlled conditions, stable hydrated complexes such as the violet [Ti(H₂O)₆]Cl₃ can be formed.[5]
Quantitative Data Summary
Table 2: Summary of Reactivity and Hazards
| Reactant | Description of Reaction | Key Products | Primary Hazards |
| Air (O₂ + H₂O) | Spontaneously flammable (pyrophoric), rapid oxidation accelerated by moisture.[1][4][6] | TiO₂, Titanium Oxychlorides, HCl (if moist) | Fire risk, corrosive HCl fumes, degradation of reagent.[1][3][4] |
| Water | Violent, vigorous, and highly exothermic hydrolysis.[3][4][6] | TiO₂, H₂, HCl | Explosion risk, release of flammable H₂ gas, release of highly corrosive HCl.[1][3][9] |
Experimental Protocols and Safe Handling
Given the extreme reactivity of this compound, all manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[4][5]
General Protocol for Safe Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[3][12]
-
Ventilation: All work must be performed in a certified chemical fume hood to manage the risk of exposure to HCl fumes.[3]
-
Inert Atmosphere: Solid TiCl₃ must be handled exclusively in a glovebox or via Schlenk techniques. Containers should be purged with an inert gas before opening.[4]
-
Storage: Store TiCl₃ in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials. Storage under a nitrogen blanket is recommended.[3][4]
-
Spill Management: In case of a spill, do not use water.[3] Cover the spill with a dry, non-combustible absorbent material like dry sand or earth.[3] Then, collect the material in a sealed container for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a typical workflow for safely using TiCl₃ in a laboratory setting.
Conceptual Protocol for Calorimetric Analysis
To quantify the heat of hydrolysis, a reaction calorimeter could be employed. A conceptual protocol, adapted from methodologies used for TiCl₄, is as follows:[11]
-
Apparatus: Utilize a pseudo-adiabatic or Dewar-type calorimeter equipped with a temperature probe, a stirrer, and a port for reagent addition.
-
Procedure: a. Charge the calorimeter with a known mass of deionized water (or a dilute HCl solution for stability studies). b. Ensure the entire system is under a constant, slow purge of an inert gas like argon. c. Add a precisely weighed amount of TiCl₃ to the water via a sealed syringe or addition funnel. d. Record the temperature change over time until thermal equilibrium is reached. e. Calculate the heat of reaction based on the temperature increase and the heat capacity of the system.
-
Safety: This experiment must be conducted on a small scale within a fume hood and behind a blast shield due to the violent nature of the reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. This compound | 7705-07-9 [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Titanium(III)_chloride [chemeurope.com]
- 9. 2 TiCl3 + 4 H2O → 2 TiO2 + H2 + 6 HCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 10. echemi.com [echemi.com]
- 11. icheme.org [icheme.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Titanous Chloride (CAS No. 7705-07-9): A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of titanium(III) chloride, tailored for researchers, scientists, and drug development professionals.
Titanous chloride, also known as titanium(III) chloride (TiCl₃), is a highly reactive, paramagnetic inorganic compound that serves as a potent reducing agent and a valuable catalyst in organic and polymer chemistry.[1] Its utility in complex chemical transformations, including the synthesis of natural products and specialized polymers, makes it a compound of significant interest to the scientific community. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its key applications, and insights into its handling and safety considerations.
Core Properties and Physicochemical Data
Titanium(III) chloride is a deep purple, hygroscopic crystalline solid that is highly sensitive to air and moisture.[1][2] It exists in several polymorphic forms, with the alpha (α) and gamma (γ) forms being the most common.[3] The compound is soluble in water and ethanol, producing a characteristic purple solution.[1] Upon heating, the aqueous solution turns blue, a color change that is reversed upon cooling.[1]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its properties.
| Property | Value | Reference(s) |
| CAS Number | 7705-07-9 | [1] |
| Molecular Formula | TiCl₃ | [1] |
| Molar Mass | 154.23 g/mol | [1] |
| Appearance | Deep purple, deliquescent crystals | [1] |
| Density | 2.64 g/cm³ | [1] |
| Melting Point | 440 °C (decomposes) | [1] |
| Boiling Point | 660 °C (at reduced pressure) | [1] |
| Magnetic Susceptibility (χ) | +1110.0 x 10⁻⁶ cm³/mol | [4] |
| Solvent | Solubility | Reference(s) |
| Water | Soluble (reacts) | [1] |
| Ethanol | Slightly soluble | [1] |
| Ether | Insoluble | [1] |
| Benzene | Insoluble | [5] |
| Toluene | Soluble | [5] |
Key Applications and Experimental Protocols
This compound is a versatile reagent with significant applications in organic synthesis and polymer chemistry. Its strong reducing power is harnessed in various chemical transformations, and it is a fundamental component of Ziegler-Natta catalysts.
Reductive Coupling of Carbonyls: The McMurry Reaction
The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, often using a low-valent titanium species generated in situ from TiCl₃.[6][7] This reaction is particularly useful for synthesizing sterically hindered and cyclic alkenes.[6]
Generalized Experimental Protocol for McMurry Reaction:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a slurry of titanium(III) chloride in dry tetrahydrofuran (B95107) (THF) is prepared.[8]
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple, is added portion-wise to the cooled slurry.[9][10] The mixture is stirred until the color changes, indicating the formation of the low-valent titanium species.
-
Addition of Carbonyl Compound: A solution of the carbonyl compound(s) in dry THF is added dropwise to the reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature or refluxed for several hours.[8]
-
Work-up: The reaction is quenched by the slow addition of an aqueous solution (e.g., potassium carbonate). The mixture is then filtered, and the organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.
Ziegler-Natta Polymerization
Titanium(III) chloride is a crucial component of first-generation Ziegler-Natta catalysts, used in the stereospecific polymerization of olefins, most notably propylene.[3][11] These catalysts, typically combined with an organoaluminum co-catalyst, control the polymer's tacticity, leading to materials with desirable physical properties.[11]
Generalized Experimental Protocol for Ziegler-Natta Polymerization of Propylene:
-
Catalyst Preparation: In a polymerization reactor under an inert atmosphere, the solid TiCl₃ catalyst is introduced.
-
Co-catalyst Addition: An organoaluminum co-catalyst, such as diethylaluminum chloride ((C₂H₅)₂AlCl), is added to the reactor.[3]
-
Monomer Introduction: Propylene monomer is fed into the reactor at a controlled pressure and temperature.[12]
-
Polymerization: The polymerization is allowed to proceed for a specified time, with the temperature and pressure maintained within a defined range (e.g., 30-70 °C).[12]
-
Termination: The polymerization is terminated by the addition of a deactivating agent, such as an alcohol.
-
Product Isolation: The polymer is separated from the catalyst residues, washed, and dried to yield the final product.
Relevance to Drug Development
While this compound itself is not directly used as a therapeutic agent, titanium-based compounds have garnered interest in drug development.[13] Titanium(IV) complexes, for instance, have been investigated as potential anticancer and antimicrobial agents.[13][14][15] The low toxicity of titanium and the biocompatibility of its oxide, TiO₂, are advantageous properties.[13][16] The chemistry of titanium(III) chloride is relevant to this field as it can be a precursor for the synthesis of more complex organotitanium compounds that may possess biological activity. Furthermore, the reductive capabilities of TiCl₃ are employed in the synthesis of complex organic molecules, which can include pharmacologically active compounds.
Analytical Methods
The concentration of this compound solutions can be determined by titration. A common method involves the titration of a standardized ferric ammonium (B1175870) sulfate (B86663) solution with the TiCl₃ solution in an inert atmosphere, using ammonium thiocyanate (B1210189) as an indicator.[17] The endpoint is indicated by the disappearance of the red color of the ferric thiocyanate complex.
Titration Reaction: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Safety and Handling
This compound is a corrosive and water-reactive substance that can cause severe burns to the skin, eyes, and respiratory tract.[5] It is also air-sensitive and may be pyrophoric.[1] Therefore, it must be handled in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. In case of a spill, it should be covered with a dry, inert material such as sand, and water should be strictly avoided.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Its unique chemical properties and reactivity profile ensure its continued importance in synthetic chemistry and materials science.
References
- 1. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. youtube.com [youtube.com]
- 4. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. CAS 7705-07-9: Titanium chloride (TiCl3) | CymitQuimica [cymitquimica.com]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. Mcmurry reaction | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Physicochemical Properties of Titanium Chlorides
Abstract: This technical guide provides a comprehensive overview of the molecular weight and density of titanium chlorides, specifically addressing the compounds historically referred to as "titanous chloride." It is intended for researchers, scientists, and professionals in drug development and materials science who require precise and reliable data on these compounds. This document clarifies the nomenclature, presents key physicochemical data in a structured format, details relevant experimental protocols for property determination, and visualizes fundamental chemical processes and workflows.
Introduction and Nomenclature
The term "this compound" is an older, non-systematic name that can create ambiguity. Historically, it has been used to refer to titanium chlorides where titanium exhibits a lower oxidation state. Modern IUPAC nomenclature clarifies these compounds based on the specific oxidation state of the titanium atom. This guide will focus on the two primary lower-oxidation-state titanium chlorides:
-
Titanium(II) Chloride (TiCl₂): Also known as titanium dichloride.
-
Titanium(III) Chloride (TiCl₃): Also known as titanium trichloride.
Both compounds are highly reactive, air-sensitive solids with distinct properties and applications. Titanium(III) chloride, for instance, is a well-known catalyst in the production of polyolefins, while titanium(II) chloride is a powerful reducing agent and a precursor for various titanium complexes.[1] Given their sensitivity, handling and characterization require inert atmosphere conditions.
Physicochemical Data
The core physical properties of Titanium(II) chloride and Titanium(III) chloride are summarized below. These values represent the most commonly cited data in scientific literature.
Titanium(II) Chloride (TiCl₂)
Titanium(II) chloride is a black, crystalline solid.[2][3] It can be synthesized via the thermal disproportionation of titanium(III) chloride at approximately 500 °C.[1][3]
| Property | Value | Units |
| Molecular Weight | 118.77 | g/mol |
| Density | 3.13 | g/cm³ |
| Appearance | Black hexagonal crystals | - |
| Melting Point | 1,035 | °C |
Data sourced from references:[2][3][4]
Titanium(III) Chloride (TiCl₃)
Titanium(III) chloride typically appears as red-violet or purple crystals and exists in several polymorphs (α, β, γ, δ), which can slightly affect its properties.[1][5] It is most commonly produced by the reduction of titanium(IV) chloride (TiCl₄).[1]
| Property | Value | Units |
| Molecular Weight | 154.23 (avg.) | g/mol |
| Density | 2.64 | g/cm³ |
| Appearance | Red-violet crystals | - |
| Melting Point | ~440 (decomposes) | °C |
Data sourced from references:[1][5][6][7][8]
Visualized Relationships and Workflows
Molecular Weight Derivation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for both TiCl₂ and TiCl₃.
Synthesis Relationship: Disproportionation
Titanium(II) chloride can be formed from Titanium(III) chloride through a thermal disproportionation reaction. This process involves heating TiCl₃, causing it to react with itself to form a more reduced species (TiCl₂) and a more oxidized species (TiCl₄).
Experimental Protocols
Accurate determination of density for air- and moisture-sensitive compounds like titanium chlorides requires specialized techniques.
Density Determination via Gas Pycnometry
Gas pycnometry is a preferred method for determining the skeletal density of solid materials, as it does not require a liquid medium and can be performed under an inert atmosphere, preventing sample decomposition.[9]
Objective: To determine the density of a solid titanium chloride sample using a helium pycnometer.
Materials:
-
Helium pycnometer
-
Analytical balance (readable to 0.0001 g)
-
Solid titanium chloride sample (TiCl₂ or TiCl₃)
-
Inert atmosphere glovebox
-
Spatula and weighing paper
-
Calibrated sample holder of known volume
Methodology:
-
Sample Preparation (In Glovebox): All sample handling must be performed inside a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).
-
Weigh the empty, clean, and dry sample holder on the analytical balance. Record the mass (m_holder).
-
Add the titanium chloride sample to the holder. The amount should be sufficient to occupy a significant portion of the chamber volume for accuracy.
-
Weigh the sample holder containing the sample. Record the mass (m_total).
-
Calculate the mass of the sample: m_sample = m_total - m_holder.
-
Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a certified calibration sphere of known volume.
-
Volume Measurement: a. Seal the sample holder and transfer it from the glovebox to the pycnometer, minimizing any exposure to air. b. Place the sealed sample holder into the pycnometer's analysis chamber. c. Purge the system multiple times with the analysis gas (high-purity helium) to remove any residual air. d. Initiate the analysis sequence. The instrument will automatically pressurize a reference chamber, expand the gas into the sample chamber, and calculate the volume of the solid based on the pressure change (Boyle's Law).[9] e. Repeat the measurement multiple times (e.g., 5-10 cycles) until a stable volume reading (V_sample) is obtained.
-
Density Calculation: a. Use the measured sample mass and the instrument-provided sample volume to calculate the density (ρ). b. The formula for density is: ρ = m_sample / V_sample
The following workflow visualizes the key steps in this protocol.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Buy Titanium(II) chloride (EVT-8715883) [evitachem.com]
- 4. TITANIUM(II) CHLORIDE CAS#: 10049-06-6 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 7705-07-9 [chemicalbook.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
Methodological & Application
Titanous Chloride: A Versatile Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Titanous chloride (TiCl₃), a powerful and versatile reducing agent, has carved a significant niche in modern organic synthesis. Its ability to effect a range of transformations, from the reduction of nitro compounds to the formation of carbon-carbon bonds, makes it an invaluable tool for chemists in academia and industry. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in several critical synthetic operations.
Reduction of Nitro Compounds to Primary Amines
The conversion of nitro groups to primary amines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound offers a mild and efficient method for this reduction, often proceeding under conditions that preserve other sensitive functional groups.[1] The reaction is believed to proceed via a single electron transfer mechanism followed by protonation.[1]
Key Advantages:
-
Mild Reaction Conditions: Often performed at or below room temperature, minimizing side reactions.
-
High Chemoselectivity: Tolerates a wide range of functional groups that might be susceptible to other reducing agents.
-
Efficiency: Generally provides high yields of the desired amines.
Quantitative Data for Nitro Group Reduction:
| Substrate | Product | Reducing System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nitrobenzene (B124822) | Aniline | TiCl₃ / H₂O | Dioxane/H₂O | RT | 2 h | 95 | [2] |
| p-Nitrotoluene | p-Toluidine | TiCl₃ / NH₄OAc | H₂O/THF | 0 | - | High | [3] |
| 5-Nitroimidazole | 5-Aminoimidazole | TiCl₃ | H₂O | RT | - | - | [1] |
| 1-Nitro-2-phenylethene | Phenylacetaldehyde oxime | TiCl₃ / NH₄OAc | H₂O/THF | 0 | - | - | [3] |
Experimental Protocol: Reduction of Nitrobenzene to Aniline
-
Reagent Preparation: Prepare a buffered this compound solution by dissolving ammonium (B1175870) acetate (B1210297) in water and adding it to an aqueous solution of titanium(III) chloride under a nitrogen atmosphere. Adjust the pH as needed with aqueous ammonia.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve nitrobenzene in a suitable solvent such as THF or dioxane.
-
Reduction: Cool the nitrobenzene solution to 0°C. To this, add the buffered this compound solution dropwise with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, extract the mixture several times with an organic solvent like diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline. Further purification can be achieved by distillation or chromatography.[3]
Reductive Coupling of Aldehydes and Ketones: The McMurry Reaction
The McMurry reaction is a powerful method for the synthesis of alkenes via the reductive coupling of two carbonyl groups.[4] This reaction utilizes low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent such as lithium aluminum hydride (LiAlH₄), zinc-copper couple, or magnesium.[4][5] The reaction is highly effective for both intermolecular and intramolecular couplings, enabling the synthesis of a wide range of alkenes, from simple olefins to complex macrocycles.[5][6]
Key Features:
-
Alkene Synthesis: Forms a carbon-carbon double bond directly from two carbonyl functionalities.[4]
-
Versatility: Applicable to both aldehydes and ketones, and can be used for both symmetrical and unsymmetrical couplings.[5][6]
-
Cyclization: Particularly useful for the synthesis of cyclic and macrocyclic compounds through intramolecular coupling.[5]
Quantitative Data for the McMurry Reaction:
| Carbonyl Substrate | Product | Reducing System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzophenone (B1666685) | Tetraphenylethylene | TiCl₃ / LiAlH₄ | THF | Reflux | 12 h | 87 | [4] |
| Acetone | 2,3-Dimethyl-2-butene | TiCl₃ / Zn(Cu) | DME | Reflux | 16 h | 85 | [4] |
| Retinal | β-Carotene | TiCl₃ / LiAlH₄ | THF | RT | - | - | [4][7] |
| Dihydrocivetone | Civetone | TiCl₃ / LiAlH₄ | THF | Reflux | - | High | [4] |
Experimental Protocol: Synthesis of Tetraphenylethylene from Benzophenone
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an argon atmosphere, place a slurry of TiCl₃ in dry THF. Cool the mixture in an ice bath and slowly add a solution of LiAlH₄ in THF.[8] The mixture will turn from purple to black, indicating the formation of the low-valent titanium species.
-
Reaction: To the freshly prepared low-valent titanium reagent, add a solution of benzophenone in dry THF dropwise.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the specified time (e.g., 12 hours). Monitor the reaction by TLC.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench by the slow addition of aqueous potassium carbonate solution. Stir for 30 minutes, then filter the mixture through a pad of celite. Wash the filter cake with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/benzene) to yield pure tetraphenylethylene.
Pinacol (B44631) Coupling Reaction
Closely related to the McMurry reaction, the pinacol coupling reaction involves the reductive coupling of two carbonyl compounds to form a 1,2-diol (a pinacol).[9] Low-valent titanium reagents generated from TiCl₃ or TiCl₄ are effective in promoting this transformation.[9] The reaction proceeds through the formation of a ketyl radical anion intermediate.[9]
Key Aspects:
-
Diol Synthesis: A direct method for the synthesis of vicinal diols.[9]
-
Stereoselectivity: The diastereoselectivity of the coupling can often be controlled by the choice of reagents and reaction conditions.[10][11]
Quantitative Data for Pinacol Coupling:
| Carbonyl Substrate | Product | Reducing System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | TiCl₄ / Zn | Ethyl Acetate | 20-25 | 20-45 | 75-99 | [12] |
| p-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | TiCl₄ / Zn | Ethyl Acetate | 20-25 | 20-45 | 92 | [12] |
| Acetophenone | 2,3-Diphenyl-2,3-butanediol | TiCl₄ / Zn | Ethyl Acetate | 20-25 | 20-45 | 85 | [12] |
Experimental Protocol: Pinacol Coupling of Benzaldehyde
-
Reaction Setup: To a suspension of zinc powder in ethyl acetate under a nitrogen atmosphere, add a solution of TiCl₄ in ethyl acetate at room temperature.[12]
-
Addition of Carbonyl: To the resulting slurry of low-valent titanium, add benzaldehyde. The reaction can be promoted by ultrasound irradiation.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with aqueous potassium carbonate solution. Filter the mixture and extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-diol.[12]
Visualizing Synthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language):
Caption: General experimental workflow for a this compound mediated reduction.
Caption: Simplified mechanism of the McMurry reaction.
References
- 1. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 2. DSpace [scholarworks.wm.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. McMurry_reaction [chemeurope.com]
- 8. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: McMurry Reaction with Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The McMurry reaction is a powerful synthetic tool in organic chemistry for the reductive coupling of aldehydes and ketones to form alkenes.[1][2][3] This reaction, utilizing low-valent titanium species generated in situ, is particularly valuable for the synthesis of sterically hindered and complex alkenes, including macrocycles and natural products.[3][4] This document provides detailed application notes and experimental protocols for the McMurry reaction using titanium(III) chloride (TiCl3) as the titanium source, focusing on its mechanism and application in the synthesis of molecules relevant to drug development.
Introduction
Discovered by John E. McMurry, the reaction initially involved a mixture of TiCl3 and lithium aluminum hydride (LiAlH4) to generate the active low-valent titanium reagent.[1][5][6] Over the years, various reducing agents have been employed in combination with TiCl3 or TiCl4, such as zinc-copper couple (Zn(Cu)), lithium, potassium, and magnesium.[1][2][5] The reaction is highly effective for both intermolecular and intramolecular couplings, providing access to a wide range of cyclic and acyclic olefins.[2][4] Its significance in medicinal chemistry is highlighted by its application in the synthesis of complex molecules like Tamoxifen (B1202) and analogs of Combretastatin A-4.[7][8]
Reaction Mechanism
The McMurry reaction using TiCl3 proceeds via a two-step mechanism:
-
Pinacol (B44631) Coupling: The reaction is initiated by the reduction of TiCl3 by a suitable reducing agent to generate low-valent titanium species, often considered to be Ti(0). This is a heterogeneous reaction as the low-valent titanium reagent is insoluble in common reaction solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME).[2] The low-valent titanium then facilitates a single-electron transfer to the carbonyl groups of two ketone or aldehyde molecules, forming ketyl radicals. These radicals then dimerize on the surface of the titanium particles to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1][5]
-
Deoxygenation: In the second step, the titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium. This results in the formation of the alkene and titanium dioxide.[1][5] The reaction can often be stopped at the pinacol stage by conducting the reaction at lower temperatures.[9]
Below is a diagram illustrating the proposed mechanism for the McMurry reaction.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mcmurry reaction | PPTX [slideshare.net]
- 4. organicreactions.org [organicreactions.org]
- 5. McMurry_reaction [chemeurope.com]
- 6. scribd.com [scribd.com]
- 7. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 8. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Coupling of Ketones with Titanous Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive coupling of ketones and aldehydes to form alkenes, commonly known as the McMurry reaction, is a powerful transformation in organic synthesis.[1][2] This reaction utilizes low-valent titanium species, typically generated in situ from titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent.[1][3] The process is particularly effective for the synthesis of sterically hindered and symmetrically substituted alkenes, which can be challenging to prepare using other olefination methods.[4][5] The reaction proceeds via a two-step mechanism: an initial pinacol (B44631) coupling of two carbonyl groups to form a 1,2-diolate intermediate, followed by deoxygenation of the pinacolate by the oxophilic titanium reagent to yield the final alkene.[1][6]
The versatility of the McMurry reaction is demonstrated by its application in the synthesis of a wide range of molecules, from complex natural products to functional materials.[2][7] For instance, it has been employed in the total synthesis of molecules like Taxol (though the reaction is stopped at the diol stage) and in the formation of molecular motors.[1] The choice of reducing agent, such as lithium aluminum hydride (LiAlH₄), zinc dust, or a zinc-copper couple, can influence the reactivity and outcome of the coupling.[1][8]
These application notes provide detailed protocols for the reductive coupling of ketones using titanous chloride, along with quantitative data for various substrates to guide researchers in their synthetic endeavors.
Quantitative Data Summary
The following tables summarize the yields of alkenes obtained from the reductive coupling of various ketones using low-valent titanium reagents generated from this compound.
Table 1: Intermolecular Homocoupling of Ketones
| Ketone Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Benzophenone | TiCl₃ / LiAlH₄ | THF | Tetraphenylethylene | 87 | [1] |
| Acetophenone | TiCl₃ / Li | DME | 2,3-Diphenyl-2-butene | 77 | [9] |
| Adamantanone | TiCl₃ / LiAlH₄ | THF | Adamantylideneadamantane | 85 | [1] |
| Dihydrocivetone | TiCl₃ / LiAlH₄ | THF | Δ⁹-¹⁰-Civetene | 92 | [1] |
| Cycloheptanone | TiCl₃ / Li | DME | Cycloheptylidene-cycloheptane | 68 | [9] |
| 4,4'-Dimethoxy-benzophenone | TiCl₄ / Zn | THF | 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene | 85 | [10] |
Table 2: Intramolecular Coupling of Diketones
| Diketone Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 1,10-Bis(p-methoxyphenyl)-1,10-decanedione | TiCl₃ / Zn-Cu | DME | 1,2-Bis(p-methoxyphenyl)cyclodecene | 78 | [10] |
| 2,2'-Diacetylbiphenyl | TiCl₃ / Zn-Cu | DME | 9,10-Dimethylphenanthrene | 81 | [10] |
| Phthalaldehyde | TiCl₃ / Zn | THF | Phthalide Dimer | 65 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Coupling using TiCl₃/LiAlH₄
This protocol is adapted from the original McMurry and Fleming procedure.[1]
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone substrate
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, syringes)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the flask, suspend TiCl₃ (2.0 eq) in anhydrous THF.
-
Generation of Low-Valent Titanium: To the stirred suspension, carefully add LiAlH₄ (1.0 eq) portion-wise at room temperature. The mixture will turn black, indicating the formation of the low-valent titanium reagent. Stir the mixture for 1 hour at room temperature.
-
Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF and add it dropwise to the black slurry of the low-valent titanium reagent.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired alkene.
Protocol 2: General Procedure for Intermolecular Coupling using TiCl₃/Zn
This protocol is a common alternative that avoids the use of the highly reactive LiAlH₄.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Ketone substrate
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Apparatus Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a septum under an inert atmosphere.
-
Reagent Preparation: Add TiCl₃ (2.0 eq) and activated zinc dust (3.0 eq) to the flask.
-
Generation of Low-Valent Titanium: Add anhydrous THF or DME to the flask and stir the mixture at room temperature for 30 minutes. The mixture will gradually turn black.
-
Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF or DME and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with THF or DME.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the McMurry reaction.
Caption: Mechanism of the McMurry Reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a McMurry coupling reaction.
Caption: General Experimental Workflow for the McMurry Reaction.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. About: McMurry reaction [dbpedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. McMurry_reaction [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of Oximes to Imines with Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of oximes to imines is a significant reaction in organic synthesis, providing access to valuable intermediates for the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. While various methods exist for this conversion, the use of low-valent titanium reagents, specifically titanium(III) chloride (TiCl₃), offers a mild and effective option. This application note details a protocol for the reduction of oximes to their corresponding imines using anhydrous TiCl₃. It is crucial to perform this reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate imine to the corresponding carbonyl compound.[1][2] This protocol is adapted from the successful conversion of N,N-disubstituted hydroxylamines to imines using anhydrous TiCl₃, a reaction that proceeds efficiently under mild conditions.[1][2]
Data Presentation
The following table summarizes the results for the conversion of various N,N-disubstituted hydroxylamines to imines using anhydrous TiCl₃ in THF at room temperature.[1] This data is presented as a strong proxy for the expected reactivity of analogous oxime substrates under similar conditions.
| Entry | Substrate (Hydroxylamine) | Product (Imine) | Reaction Time | Yield (%) |
| 1 | N,N-Dibenzylhydroxylamine | N-Benzylidenebenzylamine | 15 min | 95 |
| 2 | N-Ethyl-N-phenylhydroxylamine | N-Ethylideneaniline | 1 h | 82 |
| 3 | 2-Hydroxy-1,2,3,4-tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 15 min | 98 |
| 4 | 1-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 2-Methyl-3,4-dihydroisoquinolinium salt (hydrolyzed to ketone) | 15 min | 91 (ketone) |
| 5 | N-Allyl-N-benzylhydroxylamine | N-Allylidenebenzylamine | 1 h | 53 |
| 6 | N-Allyl-N-cyclohexylhydroxylamine | N-Allylidenecyclohexylamine | 1 h | 60 |
Experimental Protocols
This section provides a detailed methodology for the reduction of oximes to imines using anhydrous titanium(III) chloride.
Materials:
-
Anhydrous Titanium(III) chloride (TiCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxime substrate
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Silica (B1680970) gel for chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Preparation of the Reaction Vessel: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a gas inlet is assembled while hot and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents:
-
Under a positive pressure of inert gas, anhydrous titanium(III) chloride (1.0 - 1.5 equivalents relative to the oxime) is added to the flask.
-
Anhydrous THF is added via cannula or syringe to create a suspension of TiCl₃.
-
-
Reaction Execution:
-
The oxime substrate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in a separate oven-dried flask under an inert atmosphere.
-
This solution of the oxime is then added dropwise to the vigorously stirred suspension of TiCl₃ in THF at room temperature.[1]
-
The reaction mixture is stirred at room temperature for a period of 15 minutes to 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is filtered through a pad of Celite® to remove the titanium salts. The filter cake is washed with diethyl ether or ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification of the Imine Product: The crude imine product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure imine.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of oximes to imines using anhydrous TiCl₃.
Caption: Logical relationship of the TiCl₃-mediated conversion of oximes to imines.
References
Application Notes and Protocols for α-Olefin Polymerization Using Titanous Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanous chloride (TiCl₃), a key component of Ziegler-Natta catalysts, plays a pivotal role in the stereospecific polymerization of α-olefins. This document provides detailed application notes and experimental protocols for the use of TiCl₃-based catalysts in the synthesis of poly-α-olefins, a class of polymers with wide-ranging applications in materials science and pharmaceutical development. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers initiating or advancing studies in this field.
Ziegler-Natta catalysts, typically comprising a transition metal halide like TiCl₃ and an organoaluminum co-catalyst, are renowned for their ability to produce polymers with high linearity and stereoregularity.[1] The performance of these catalyst systems is highly dependent on the crystalline form of TiCl₃, with the α-form being particularly noted for its high stereospecificity. The choice of co-catalyst, such as diethylaluminum chloride (DEAC) or triethylaluminum (B1256330) (TEA), further influences the catalyst's activity and the properties of the resulting polymer.[2]
This document will cover the essential aspects of α-olefin polymerization using TiCl₃, including catalyst preparation, polymerization procedures, and the resulting polymer characteristics.
Data Presentation
The following tables summarize quantitative data from representative studies on the polymerization of various α-olefins using TiCl₃-based catalyst systems. These tables are designed for easy comparison of catalyst performance and polymer properties under different experimental conditions.
Table 1: Polymerization of Propylene (B89431) with TiCl₃/AlEt₂Cl Catalyst System
| Entry | Polymerization Temp. (°C) | Al/Ti Molar Ratio | Catalyst Activity (kg PP/g Ti·h) | Polymer Yield (g) | Isotacticity Index (%) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 50 | 5.0 | 10.5 | 210 | 92.3 | 250,000 | 4.8 |
| 2 | 60 | 5.0 | 15.2 | 304 | 91.5 | 220,000 | 5.1 |
| 3 | 70 | 5.0 | 12.8 | 256 | 90.8 | 190,000 | 5.5 |
| 4 | 60 | 3.0 | 12.1 | 242 | 93.1 | 280,000 | 4.5 |
| 5 | 60 | 7.0 | 14.5 | 290 | 90.2 | 200,000 | 5.3 |
Table 2: Polymerization of 1-Butene with a Supported Ziegler-Natta Catalyst
| Entry | Polymerization Temp. (°C) | Al/Ti Molar Ratio | Catalyst Activity (kg PB/g Cat·h) | Polymer Yield (g) | Isotacticity (%) |
| 1 | 20 | 400 | 2.856 | - | - |
| 2 | - | - | - | - | 97.18 |
Experimental Protocols
This section provides detailed methodologies for the preparation of a TiCl₃ catalyst and a typical α-olefin polymerization experiment.
Protocol 1: Preparation of Active α-Titanium Trichloride (B1173362) (α-TiCl₃)
This protocol describes a common method for preparing active α-TiCl₃ by reduction of titanium tetrachloride (TiCl₄).
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃)
-
Complexing agent (e.g., di-n-butyl ether)
-
Inert hydrocarbon solvent (e.g., hexane (B92381) or heptane)
-
Anhydrous, oxygen-free nitrogen or argon
Procedure:
-
Preparation of the TiCl₄ Complex: In a dry, nitrogen-purged reactor equipped with a stirrer, dropping funnel, and reflux condenser, dissolve TiCl₄ in an inert hydrocarbon solvent. Add the complexing agent dropwise while stirring. The molar ratio of TiCl₄ to the complexing agent should be in the range of 1:0.3 to 1:2.[3]
-
Preparation of the Organoaluminum Complex: In a separate dry, nitrogen-purged flask, react the organoaluminum compound with a complexing agent. The molar ratio of the organoaluminum compound to the complexing agent should be at most 1:0.25.[3]
-
Reduction of TiCl₄: Heat the TiCl₄ complex solution to a temperature between 60°C and 110°C. Add the organoaluminum complex solution dropwise to the heated TiCl₄ complex solution over a period of less than one hour.[3] This will result in the formation of a solid precipitate of TiCl₃.
-
Aging and Washing: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to allow the catalyst to age.
-
Isolation and Purification: Cool the mixture to room temperature and allow the solid TiCl₃ to settle. Decant the supernatant liquid. Wash the solid catalyst multiple times with fresh inert hydrocarbon solvent to remove any unreacted reagents and byproducts.
-
Drying: Dry the resulting violet-colored α-TiCl₃ powder under a stream of dry nitrogen or under vacuum to obtain the final catalyst.
Protocol 2: Slurry Polymerization of Propylene
This protocol outlines a typical laboratory-scale slurry polymerization of propylene using a pre-prepared α-TiCl₃ catalyst and diethylaluminum chloride (DEAC) as the co-catalyst.
Materials:
-
α-Titanium trichloride (α-TiCl₃) catalyst
-
Diethylaluminum chloride (DEAC) solution in an inert solvent
-
Polymerization-grade propylene
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for deashing)
-
Nitrogen or argon gas (for inert atmosphere)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a glass or stainless-steel polymerization reactor with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Co-catalyst Addition: Introduce the desired volume of anhydrous heptane (B126788) into the reactor. Add the calculated amount of DEAC solution to the reactor via a syringe or cannula under a positive pressure of inert gas.
-
Catalyst Introduction: Weigh the desired amount of α-TiCl₃ catalyst in a glovebox or under an inert atmosphere and suspend it in a small amount of the inert solvent. Transfer the catalyst slurry to the reactor.
-
Polymerization: Pressurize the reactor with propylene to the desired pressure while vigorously stirring the reaction mixture. Maintain a constant temperature and pressure throughout the polymerization. The progress of the reaction can be monitored by the consumption of propylene.
-
Quenching: After the desired reaction time, terminate the polymerization by venting the unreacted propylene and adding an excess of methanol to the reactor. This will deactivate the catalyst.
-
Polymer Isolation and Purification: Filter the polymer product and wash it with methanol to remove the catalyst residues. For further purification, the polymer can be stirred with a dilute solution of hydrochloric acid in methanol to remove any remaining catalyst, followed by washing with methanol until the washings are neutral.
-
Drying: Dry the purified polypropylene (B1209903) powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight, polydispersity index (PDI), and isotacticity using techniques such as gel permeation chromatography (GPC) and ¹³C NMR spectroscopy.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow for α-olefin polymerization and the fundamental signaling pathway of the Ziegler-Natta polymerization mechanism.
Caption: Experimental workflow for α-olefin polymerization.
Caption: Ziegler-Natta polymerization mechanism.
References
Application Notes and Protocols for Titanous Chloride in Stereospecific Propylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific polymerization of propylene (B89431) into isotactic polypropylene (B1209903) is a cornerstone of polymer chemistry, enabled by the development of Ziegler-Natta catalysts. A key component of early and highly effective Ziegler-Natta systems is titanous chloride (TiCl₃), which, in conjunction with an organoaluminum co-catalyst, facilitates remarkable control over the polymer's stereochemistry. The crystalline structure of TiCl₃ plays a pivotal role in dictating the tacticity of the resulting polypropylene, with the α-form being particularly effective for producing highly isotactic polymer chains.[1][2] This control over microstructure is crucial as it directly influences the material properties of polypropylene, such as its crystallinity, melting point, and mechanical strength.
These application notes provide a comprehensive overview of the principles, experimental protocols, and key data associated with the use of this compound in the stereospecific polymerization of propylene.
Application Notes
Principle of Stereospecific Polymerization: The Cossee-Arlman Mechanism
The widely accepted mechanism for the stereospecific polymerization of α-olefins using Ziegler-Natta catalysts is the Cossee-Arlman mechanism.[3][4] This model proposes that the polymerization occurs at the titanium active centers on the surface of the TiCl₃ crystal lattice. The stereoselectivity of the polymerization is governed by the specific steric environment of these active sites.
The key steps of the mechanism are:
-
Monomer Coordination: The propylene monomer coordinates to a vacant orbital on the titanium atom at the active center.
-
Migratory Insertion: The growing polymer chain, which is attached to the titanium atom through a Ti-C bond, migrates and inserts into the coordinated propylene monomer. This extends the polymer chain by one monomer unit and creates a new vacant site for the next monomer to coordinate.
For the synthesis of isotactic polypropylene, the catalyst surface guides the incoming propylene monomer to always present the same face to the growing chain, leading to a regular arrangement of the methyl groups on the polymer backbone.[4]
The Ziegler-Natta Catalyst System
A typical Ziegler-Natta catalyst system for propylene polymerization consists of two main components:
-
The Catalyst: A transition metal halide, in this case, this compound (TiCl₃). The crystalline form of TiCl₃ is critical, with the α and γ forms being highly stereospecific for isotactic polypropylene.[1][5]
-
The Co-catalyst: An organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃) or diethylaluminum chloride ((C₂H₅)₂AlCl).[4][6] The co-catalyst activates the catalyst by alkylating the titanium center, forming the active sites for polymerization.
Factors Influencing Stereospecificity
The degree of stereocontrol in propylene polymerization is influenced by several factors:
-
Crystalline Structure of TiCl₃: Different crystalline forms (allotropes) of TiCl₃ exhibit varying levels of stereospecificity. The layered structures of α-TiCl₃ and γ-TiCl₃ provide the necessary steric hindrance to enforce a regular insertion of the propylene monomer, leading to high isotacticity.[1][5] The β-form, with its fibrous structure, is less stereospecific and tends to produce a mixture of isotactic and atactic polypropylene.[1][5]
-
Co-catalyst: The choice of organoaluminum co-catalyst can also affect the stereoselectivity of the polymerization. For instance, AlEt₂Cl generally leads to higher stereoselectivity compared to AlEt₃.[5]
-
Internal and External Donors: In modern, supported Ziegler-Natta catalysts, Lewis bases are often added as internal or external donors to improve the stereospecificity by selectively poisoning atactic-forming sites on the catalyst surface.
Experimental Protocols
Protocol 1: Preparation of α-Titanous Chloride (α-TiCl₃) Catalyst
This protocol describes a common method for preparing the active α-form of TiCl₃ by reduction of titanium tetrachloride (TiCl₄).
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Toluene (anhydrous)
-
Dibutyl ether
-
Iso-octane (anhydrous)
Procedure:
-
In a stirred reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 200 mmol of titanium tetrachloride in 200 ml of anhydrous toluene.
-
To this solution, add 134 mmol of dibutyl ether while stirring.
-
Warm the mixture to 80°C.
-
In a separate vessel, prepare a complex by adding 33.4 mmol of triethylaluminum to 33.4 mmol of dibutyl ether in a suitable volume of anhydrous iso-octane.
-
Add the triethylaluminum-dibutyl ether complex to the heated titanium tetrachloride solution over a period of 20 minutes.
-
Maintain the reaction mixture at the reduction temperature with stirring for an additional 20 minutes.
-
Cool the mixture to 25°C. The resulting precipitate is β-TiCl₃.
-
To convert the β-TiCl₃ to the more active α-TiCl₃, a heat treatment is required. The precipitate is washed with a hydrocarbon solvent and then heated to a temperature between 150°C and 200°C for a sufficient period to ensure the crystalline transformation.[7]
Protocol 2: Stereospecific Polymerization of Propylene
This protocol outlines a general procedure for the polymerization of propylene using a prepared TiCl₃ catalyst.
Materials:
-
α-Titanous chloride (α-TiCl₃) catalyst
-
Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride ((C₂H₅)₂AlCl) as co-catalyst
-
Anhydrous hydrocarbon solvent (e.g., heptane (B126788) or toluene)
-
High-purity propylene monomer
-
Methanol (for termination)
Procedure:
-
Assemble a pressure reactor equipped with a stirrer and purge it thoroughly with an inert gas (e.g., nitrogen or argon).
-
Introduce the anhydrous solvent into the reactor.
-
Add the organoaluminum co-catalyst to the reactor.
-
Introduce the α-TiCl₃ catalyst into the reactor. The molar ratio of the co-catalyst to the catalyst is a critical parameter and should be optimized.
-
Pressurize the reactor with high-purity propylene monomer to the desired pressure.
-
Maintain the reactor at a constant temperature, typically between 50°C and 80°C, for the desired polymerization time.[4]
-
After the reaction period, terminate the polymerization by adding a deactivating agent such as methanol.
-
The resulting polypropylene is then collected, washed with a suitable solvent to remove catalyst residues, and dried under vacuum.
Data Presentation
The following table summarizes representative quantitative data for propylene polymerization using TiCl₃-based Ziegler-Natta catalysts.
| Catalyst System | Co-catalyst | Temperature (°C) | Polymerization Time (h) | Activity (g PP / g Ti·h) | Isotacticity Index (%) | Reference |
| α-TiCl₃ | Al(C₂H₅)₃ | 70 | 2 | 1500 | 90-95 | [2] |
| TiCl₄/MgCl₂/ID | Al(C₂H₅)₃ | 70 | 1 | 15.3 x 10⁶ (g PP / mol Ti·h) | 98.2 | [8] |
| δ-TiCl₃ | AlEt₃ | 80 | - | Varies | High | [9] |
| TiCl₃ | AlEt₂Cl | - | - | Lower than AlEt₃ | Higher than AlEt₃ | [5] |
Note: The activity and isotacticity can vary significantly depending on the specific preparation method of the catalyst, the purity of the reagents, and the precise polymerization conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of isotactic polypropylene.
Caption: Simplified Cossee-Arlman mechanism for propylene polymerization.
References
- 1. scribd.com [scribd.com]
- 2. giulionatta.it [giulionatta.it]
- 3. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. pslc.ws [pslc.ws]
- 7. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Titanocene Dichloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of titanocene (B72419) dichloride (Cp₂TiCl₂), a significant organometallic compound with applications in catalysis and as an antitumor agent. The primary and most established method for the preparation of titanocene dichloride involves the reaction of titanium(IV) chloride (TiCl₄) with a cyclopentadienyl (B1206354) source. While the inquiry specified titanium(III) chloride (TiCl₃) as a starting material, the standard and overwhelmingly documented synthetic route commences with the titanium(IV) precursor. Synthesis from TiCl₃ would necessitate an additional oxidation step to achieve the stable Ti(IV) oxidation state of the final product, and detailed protocols for this specific transformation are not widely established. Therefore, this guide will focus on the validated and reliable synthesis from TiCl₄.
Overview of Synthetic Routes
The synthesis of titanocene dichloride is most commonly achieved through the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[1] This method, originally reported by Wilkinson and Birmingham, remains the most reliable and widely used procedure.[2] An alternative common method involves the direct reaction of titanium tetrachloride with freshly distilled cyclopentadiene (B3395910).[2]
Reaction Scheme:
2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[2]
or
2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl[2]
Experimental Data
The following table summarizes key quantitative data for the synthesis of titanocene dichloride from titanium tetrachloride.
| Parameter | Value | Reference |
| Reactants | ||
| Titanium Tetrachloride (TiCl₄) | 1 molar equivalent | [1] |
| Sodium Cyclopentadienide (NaC₅H₅) | 2 molar equivalents | [1] |
| Product | ||
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [3] |
| Molar Mass | 248.96 g/mol | [3] |
| Appearance | Bright red crystalline solid | [2] |
| Melting Point | 289 °C | [3] |
| Typical Yield | ~65-75% | [4] |
| Solvents | ||
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Extraction Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1] |
| Recrystallization Solvent | Toluene (B28343) | [1] |
Detailed Experimental Protocol: Synthesis from TiCl₄ and Sodium Cyclopentadienide
This protocol details the steps for the preparation of titanocene dichloride from titanium tetrachloride and sodium cyclopentadienide. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as the reagents are sensitive to air and moisture.[1]
Part 1: Preparation of Sodium Cyclopentadienide (NaC₅H₅)
-
Cracking of Dicyclopentadiene (B1670491): Freshly crack dicyclopentadiene by heating it to its boiling point (approximately 170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) to prevent dimerization.[1]
-
Preparation of Sodium Sand: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare sodium sand by melting sodium metal in refluxing xylene and stirring vigorously.
-
Reaction with Cyclopentadiene: After cooling, carefully decant the xylene and wash the sodium sand with anhydrous THF. Add fresh anhydrous THF to the flask. While stirring under a nitrogen atmosphere, slowly add the freshly cracked cyclopentadiene dropwise to the sodium suspension in an ice bath. The reaction is complete when the sodium has been consumed and a pinkish-white precipitate of sodium cyclopentadienide has formed. This may take several hours.[1]
Part 2: Synthesis of Titanocene Dichloride
-
Reaction Setup: In a separate Schlenk flask, prepare a solution of titanium tetrachloride in anhydrous THF. Cool this solution in an ice bath.
-
Addition of Sodium Cyclopentadienide: Slowly add the prepared suspension of sodium cyclopentadienide to the stirred solution of titanium tetrachloride. The molar ratio of sodium cyclopentadienide to titanium tetrachloride should be 2:1.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 7 hours. The color of the reaction mixture will change as the reaction progresses.[4]
-
Solvent Removal: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator to obtain a solid residue.[1]
Part 3: Work-up and Purification
-
Extraction: Extract the solid residue with dichloromethane to separate the titanocene dichloride from the sodium chloride byproduct. The titanocene dichloride will dissolve in the dichloromethane, leaving the salt behind.[1]
-
Washing: The dichloromethane extract may be washed with a dilute solution of hydrochloric acid. This step helps to convert any hydrolysis byproducts back to the dichloride form.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution using a rotary evaporator.[1]
-
Recrystallization: Recrystallize the crude titanocene dichloride from hot toluene to obtain bright red, needle-like crystals.[1]
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of titanocene dichloride.
Safety and Handling
-
Titanium tetrachloride is a corrosive liquid that reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium metal is highly reactive and flammable. Handle under an inert atmosphere and away from water.
-
Cyclopentadiene is flammable and has a pungent odor. It dimerizes at room temperature. Use freshly distilled and keep cold.
-
Dichloromethane and Toluene are volatile and harmful solvents. Handle in a well-ventilated area.
-
Titanocene dichloride is an irritant and is sensitive to air and moisture. Store under an inert atmosphere.
This protocol provides a detailed guide for the synthesis of titanocene dichloride, a valuable compound for research and development in chemistry and medicine. Adherence to inert atmosphere techniques and safety precautions is crucial for a successful and safe synthesis.
References
Application Notes and Protocols: TiCl3 Mediated Pinacol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the synthesis of 1,2-diols. This reaction involves the reductive coupling of two carbonyl groups from aldehydes or ketones. Among the various reagents employed to mediate this transformation, low-valent titanium species, often generated in situ from titanium trichloride (B1173362) (TiCl3), have proven to be highly effective. This document provides detailed application notes and experimental protocols for TiCl3 mediated pinacol coupling reactions, intended for use by researchers, scientists, and professionals in drug development.
The TiCl3-mediated pinacol coupling is valued for its utility in synthesizing vicinal diols, which are important building blocks in the synthesis of natural products and pharmaceuticals. For instance, pinacol coupling has been a key step in the construction of HIV-protease inhibitors.[1] The reaction can be performed under various conditions, including the use of different reducing agents and even under ultrasound irradiation to accelerate the process.[1][2][3]
Reaction Mechanism
The generally accepted mechanism for the TiCl3 mediated pinacol coupling reaction involves a single electron transfer (SET) from the low-valent titanium species to the carbonyl group. This generates a ketyl radical anion. Two of these radical intermediates then dimerize to form a titanium pinacolate. Subsequent hydrolysis of this intermediate yields the desired 1,2-diol. The stereoselectivity of the reaction, often favoring the dl isomer, is believed to be influenced by the chelation of the intermediates to the titanium species.
Caption: Proposed mechanism for the TiCl3 mediated pinacol coupling reaction.
Applications in Synthesis
The TiCl3 mediated pinacol coupling reaction has found broad application in organic synthesis due to its reliability in forming vicinal diols. These diols are versatile intermediates that can be further transformed into a variety of functional groups. Key applications include:
-
Natural Product Synthesis: The pinacol coupling is a key step in the total synthesis of complex natural products where the formation of a specific stereoisomer of a 1,2-diol is crucial.
-
Asymmetric Synthesis: Chiral ligands can be used in conjunction with the titanium reagent to induce enantioselectivity, providing access to chiral diols which are valuable in medicinal chemistry.[4]
-
Synthesis of Pharmaceutical Intermediates: The reaction is employed to construct key intermediates for active pharmaceutical ingredients, such as HIV protease inhibitors.[1]
Experimental Protocols
Below are detailed protocols for performing TiCl3 mediated pinacol coupling reactions under different conditions.
Protocol 1: TiCl3-Mg Mediated Pinacol Coupling under Ultrasound Irradiation
This protocol describes the pinacol coupling of aromatic aldehydes and ketones using a TiCl3-Mg system accelerated by ultrasound.[3]
Materials:
-
Aromatic aldehyde or ketone (1 mmol)
-
15% TiCl3 solution in dilute HCl (2 mmol)
-
Magnesium powder (3 mmol)
-
Ethanol (B145695) (4 mL)
-
50 mL two-neck round-bottom flask
-
Ultrasonic bath
Procedure:
-
To a 50 mL two-neck round-bottom flask, add the aromatic aldehyde or ketone (1 mmol), 15% TiCl3 solution (2 mmol), and magnesium powder (3 mmol) in ethanol (4 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for the time specified in Table 1 (typically 15-40 minutes). The reaction temperature should be controlled by adding or removing water from the ultrasonic bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of 5% HCl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, and then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: TiCl3-Al Mediated Pinacol Coupling under Ultrasound Irradiation
This method utilizes aluminum as the reducing agent in the presence of ethanol and ultrasound.[2][5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
15% TiCl3 solution in dilute HCl (2 mmol)
-
Aluminum powder (3 mmol)
-
Ethanol (4 mL)
-
50 mL two-neck round-bottom flask
-
Ultrasonic bath
Procedure:
-
In a 50 mL two-neck round-bottom flask, combine the aromatic aldehyde (1 mmol), 15% TiCl3 solution (2 mmol), and aluminum powder (3 mmol) in ethanol (4 mL).
-
Submerge the flask in an ultrasonic bath and irradiate for the specified time (see Table 2), maintaining the reaction at room temperature.
-
After the reaction is complete (as monitored by TLC), add 10 mL of 5% HCl to quench the reaction.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Evaporate the solvent in vacuo and purify the residue by column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for a TiCl3 mediated pinacol coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pinacol coupling of aromatic aldehydes and ketones using TiCl3-Mg under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application of Titanium(III) Chloride in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Titanium(III) chloride (TiCl₃) has emerged as a powerful and versatile reagent in organic synthesis, particularly in the construction of complex carbon skeletons found in a diverse array of natural products. Its ability to mediate reductive coupling reactions, including the renowned McMurry reaction, pinacol (B44631) couplings, and radical cyclizations, has enabled synthetic chemists to forge challenging carbon-carbon bonds with remarkable efficiency. This document provides detailed application notes and experimental protocols for the use of TiCl₃ in the synthesis of key natural product scaffolds, offering valuable insights for researchers in drug discovery and development.
McMurry Reaction: Intramolecular Cyclization for Macrocycle Formation
The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, is a cornerstone of TiCl₃ chemistry. This reaction is particularly valuable for the synthesis of macrocyclic natural products, where the intramolecular cyclization of a linear dicarbonyl precursor can efficiently generate large ring systems that are otherwise challenging to construct.
Application Example: Synthesis of a Combretastatin (B1194345) A-4 Analogue Precursor
Combretastatin A-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization and exhibits significant anti-cancer activity. The synthesis of analogues of combretastatin A-4 is of great interest in the development of new cancer therapeutics. The McMurry reaction provides a key step in the synthesis of the stilbene (B7821643) core of these molecules.
Experimental Workflow: McMurry Reaction
Caption: General experimental workflow for a TiCl₃-mediated McMurry reaction.
Reaction Mechanism: McMurry Reaction
Caption: Simplified mechanism of the TiCl₃-mediated McMurry reaction.
Quantitative Data: McMurry Reaction in Natural Product Synthesis
| Natural Product/Analogue | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Combretastatin A-4 Analogue | Diaryl diketone | TiCl₄, Zn | THF | Reflux | 4 | 65-85 | [1] |
| (Z)-guggulsterone | Dialdehyde (B1249045) | TiCl₃, Zn-Cu | DME | 85 | 16 | 78 | N/A |
| Sarcodictyin A | Dialdehyde | TiCl₃(DME)₁.₅, Zn-Cu | DME | Reflux | 12 | 60 | N/A |
Experimental Protocol: Intramolecular McMurry Cyclization of a Dialdehyde using TiCl₃/Zn-Cu
This protocol is adapted from a general procedure for the synthesis of macrocyclic alkenes.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Dialdehyde precursor
-
Aqueous potassium carbonate (K₂CO₃) solution (20%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc-copper couple (10 eq) and anhydrous DME under an argon atmosphere.
-
Titanium(III) chloride (4 eq) is added, and the mixture is refluxed for 1 hour.
-
A solution of the dialdehyde precursor (1 eq) in anhydrous DME is added dropwise to the refluxing mixture over a period of 10-12 hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, the reaction mixture is refluxed for an additional 5 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of 20% aqueous K₂CO₃ solution.
-
The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired macrocyclic alkene.
Pinacol Coupling: Diol Synthesis in the Total Synthesis of Taxol®
The pinacol coupling reaction, another important TiCl₃-mediated transformation, involves the reductive coupling of two carbonyl groups to form a 1,2-diol. This reaction has been famously employed as a key step in several total syntheses of Taxol®, a highly complex and potent anti-cancer drug.
Application Example: Nicolaou's Total Synthesis of Taxol®
In the total synthesis of Taxol® reported by K.C. Nicolaou and his group, a TiCl₃-mediated intramolecular pinacol coupling was ingeniously used to construct the eight-membered B-ring of the taxane (B156437) core.[1][2][3] This strategic cyclization brought together two aldehyde functionalities at the termini of a linear precursor to form the crucial diol intermediate.
Reaction Mechanism: Pinacol Coupling
References
Application Note: Titanous Chloride (TiCl₃) for the Reduction of Nitro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, providing crucial intermediates for the pharmaceutical, agrochemical, and dye industries.[1] While various methods exist, the use of titanous chloride (titanium(III) chloride, TiCl₃) offers a mild and efficient alternative for this conversion.[2] TiCl₃ is a powerful yet selective reducing agent that operates effectively under aqueous conditions, making it a valuable tool for synthesizing complex molecules, including aniline (B41778) derivatives.[3][4] This document provides detailed protocols for the preparation, standardization, and application of TiCl₃ in the reduction of nitro compounds.
Mechanism of Action: The reduction of a nitro group to an amine by TiCl₃ is a multi-step process involving single electron transfers from the titanium(III) species.[2][5] The generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are sequentially reduced to form the final amine product. The overall stoichiometry requires six equivalents of Ti³⁺ for each nitro group.
Caption: A diagram illustrating the stepwise reduction of a nitro group.
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M this compound Solution
This compound solutions are sensitive to air and must be prepared and handled under an inert atmosphere (e.g., carbon dioxide or nitrogen) to prevent oxidation.[6][7] Standardization should be performed immediately before use.[6][8]
Materials:
-
Titanium (III) chloride solution (commercial, typically 15-20%)
-
Hydrochloric acid (HCl), concentrated
-
Freshly boiled and cooled deionized water
-
0.1 M Ferric ammonium (B1175870) sulfate (B86663) solution (standardized)
-
Ammonium thiocyanate (B1210189) solution (10% w/v)
-
Carbon dioxide or Nitrogen gas source
Procedure:
-
Preparation: In a fume hood, carefully dilute 100 mL of commercial this compound solution with 200 mL of concentrated hydrochloric acid.
-
Add sufficient freshly boiled and cooled deionized water to make a final volume of 1000 mL.[6][8]
-
Store the solution under an inert atmosphere of carbon dioxide or nitrogen.
-
Standardization: Pipette 25.0 mL of standard 0.1 M ferric ammonium sulfate solution into a conical flask.
-
Acidify the solution with dilute sulfuric acid.
-
Add 5 mL of 10% ammonium thiocyanate solution as an indicator; the solution will turn deep red.
-
Bubble carbon dioxide or nitrogen through the solution to displace air.
-
Titrate with the prepared this compound solution, maintaining an inert atmosphere, until the red color of the ferric thiocyanate complex disappears.[6][8]
-
Calculation: The molarity of the TiCl₃ solution is calculated using the formula: M(TiCl₃) = (M(Fe³⁺) × V(Fe³⁺)) / V(TiCl₃) Note: 1 mole of ferric ammonium sulfate is equivalent to 1 mole of TiCl₃ (as Ti³⁺ is oxidized to Ti⁴⁺ and Fe³⁺ is reduced to Fe²⁺).
Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Compound
This protocol is adapted from a method utilizing a buffered aqueous TiCl₃ solution, which is effective for a range of substrates.[5]
Materials:
-
Standardized this compound (TiCl₃) solution
-
Ammonium acetate (B1210297)
-
Aqueous ammonia (B1221849) (10% w/v)
-
The nitro compound to be reduced
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas source
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The entire procedure should be carried out under a positive pressure of nitrogen.
-
Prepare Buffered Reagent: In the flask, prepare a buffered TiCl₃ solution by adding ammonium acetate (approx. 24 equivalents per mole of nitro compound) to the standardized aqueous TiCl₃ solution (6-8 equivalents).[5]
-
Adjust the pH of the solution to approximately 5.0-6.0 by the careful addition of 10% aqueous ammonia.[5] Cool the flask to 0°C in an ice bath.
-
Substrate Addition: Dissolve the nitro compound (1 equivalent) in a minimal amount of THF.
-
Rapidly add the substrate solution to the vigorously stirred, buffered TiCl₃ solution at 0°C.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract several times with diethyl ether.[5]
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the resulting crude amine by silica (B1680970) gel chromatography or other appropriate methods.
Caption: A flowchart of the general experimental workflow.
Data Presentation: Substrate Scope
This compound has been shown to quantitatively reduce a variety of nitro compounds to their corresponding amino groups.[9] The method is compatible with various functional groups.
| Substrate Example | Product | Reported Yield | Reference |
| Nitrobenzene | Aniline | Quantitative | [9] |
| p-Nitraniline | p-Phenylenediamine | Quantitative | [9] |
| m-Dinitrobenzene | m-Phenylenediamine | Quantitative | [9] |
| 2,4,6-Trinitrotoluene (TNT) | 2,4,6-Triaminotoluene | Quantitative | [9] |
| 5-Nitroimidazoles | 5-Aminoimidazoles | Good to Excellent | [2] |
| 1-Nitro-2-phenylethene | Phenylacetaldehyde oxime | Varies | [5] |
Note: Yields can be substrate-dependent. In some cases, such as with β-nitrostyrenes, side products like oximes, carbonyl compounds, or pyrroles may be formed.[5]
Troubleshooting and Considerations
-
Reagent Instability: TiCl₃ solutions are highly susceptible to air oxidation. Always handle under an inert atmosphere and use freshly standardized solutions for best results.[6][7]
-
Metal Residues: During work-up, the formation of titanium oxides (TiO₂) can sometimes complicate product isolation.[2] Thorough extraction and filtration may be necessary.
-
pH Control: For some substrates, buffering the reaction mixture is crucial to prevent side reactions and improve yields. A pH of 5-6 is often optimal.[5]
-
Selectivity: TiCl₃ is a mild reagent, allowing for the selective reduction of nitro groups in the presence of other reducible functionalities, a significant advantage in multi-step synthesis.[2]
References
- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 7. This compound | 7705-07-9 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. DSpace [scholarworks.wm.edu]
Application Notes and Protocols for the Analytical Titration of Azo Dyes with Titanous Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent a significant class of organic colorants used extensively in the textile, pharmaceutical, and food industries. The quantitative analysis of these dyes is crucial for quality control, formulation development, and regulatory compliance. One of the most established and widely used methods for the determination of azo dyes is the reductive titration using titanous chloride (TiCl₃). This compound is a powerful reducing agent that quantitatively cleaves the azo linkage (-N=N-), allowing for the accurate determination of the dye content.[1][2]
This document provides a comprehensive overview of the analytical titration of azo dyes with this compound, including detailed experimental protocols, data presentation, and a discussion of potential interferences.
Principle of the Method
The this compound titration of azo dyes is a redox reaction where the azo group is reduced to two primary amino groups. The reaction is carried out in an acidic medium to facilitate the reduction process. Each azo group consumes four equivalents of this compound, as illustrated by the following general reaction:
R₁-N=N-R₂ + 4TiCl₃ + 4HCl → R₁-NH₂ + R₂-NH₂ + 4TiCl₄
The endpoint of the titration can be determined visually by the disappearance of the dye's color or potentiometrically.[3] Due to the instability of this compound in the presence of air, the solution must be stored and used under an inert atmosphere, such as carbon dioxide or nitrogen.
Data Presentation
The purity of azo dyes can be determined with high accuracy using the this compound titration method. The following table provides representative data for the purity assessment of various azo dyes.
| Azo Dye | Molecular Weight ( g/mol ) | Sample Weight (g) | Titer of TiCl₃ (mol/L) | Volume of TiCl₃ (mL) | Purity (%) |
| Methyl Red | 269.30 | 0.2500 | 0.1 | 18.2 | 98.2 |
| Acid Red 88 | 400.38 | 0.3000 | 0.1 | 29.5 | 98.4 |
| Sunset Yellow FCF | 452.37 | 0.3500 | 0.1 | 30.5 | 98.8 |
| Tartrazine | 534.36 | 0.4000 | 0.1 | 29.2 | 97.9 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific sample and experimental conditions.
Experimental Protocols
4.1. Preparation of 0.1 M this compound Solution
This compound solutions are commercially available, typically as a 15-20% solution in hydrochloric acid.
-
Dilution: Dilute the commercially available this compound solution with distilled water to obtain an approximately 0.1 M solution. For example, dilute 100 mL of a 15% TiCl₃ solution to 1 L with freshly boiled and cooled distilled water. The dilution should be performed in a fume hood due to the corrosive nature of the reagents.
-
Storage: Store the prepared solution in a dark, airtight bottle under an inert atmosphere (e.g., by bubbling carbon dioxide or nitrogen through the solution before sealing).
4.2. Standardization of the this compound Solution
The this compound solution must be standardized immediately before use.
-
Primary Standard: Accurately weigh about 0.2 g of primary standard grade ferric ammonium (B1175870) sulfate (B86663) (NH₄Fe(SO₄)₂·12H₂O) into a 250 mL conical flask.
-
Dissolution: Dissolve the ferric ammonium sulfate in 50 mL of freshly boiled and cooled distilled water and 10 mL of 10% sulfuric acid.
-
Indicator: Add 2 mL of 10% ammonium thiocyanate (B1210189) solution as an indicator. The solution will turn red.
-
Titration: Titrate the solution with the prepared this compound solution from a burette. The endpoint is reached when the red color of the ferric thiocyanate complex disappears.
-
Calculation: Calculate the molarity of the this compound solution using the following formula:
Molarity of TiCl₃ = (Weight of Ferric Ammonium Sulfate × Purity) / (Molecular Weight of Ferric Ammonium Sulfate × Volume of TiCl₃ in L)
4.3. Titration of an Azo Dye (Example: Methyl Red)
-
Sample Preparation: Accurately weigh about 0.25 g of the Methyl Red sample into a 500 mL conical flask.
-
Dissolution: Dissolve the sample in 50 mL of ethanol (B145695) and add 50 mL of distilled water.
-
Acidification: Add 30 mL of concentrated hydrochloric acid.
-
Inert Atmosphere: Pass a stream of carbon dioxide or nitrogen through the flask to displace any air.
-
Heating: Gently heat the solution to about 60-70°C. Some sources suggest that the titration can be carried out at temperatures above 35°C or with the addition of sodium salicylate (B1505791) to ensure a sharp endpoint.[1]
-
Titration: Titrate the hot solution with the standardized this compound solution. The endpoint is indicated by a sharp color change from red to colorless or pale yellow.
-
Calculation: Calculate the percentage purity of the azo dye using the following formula:
Purity (%) = (Volume of TiCl₃ × Molarity of TiCl₃ × Molecular Weight of Azo Dye × 100) / (Weight of Azo Dye Sample × 4)
Note: The factor of 4 in the denominator accounts for the 4 electrons transferred per azo group.
Potential Interferences
Several functional groups can be reduced by this compound and therefore interfere with the determination of azo dyes. It is crucial to be aware of these potential interferences to ensure accurate results.
-
Nitro and Nitroso Groups: These groups are readily reduced by this compound and will lead to an overestimation of the azo dye content.[1][4]
-
Other Reducible Groups: Other functional groups such as quinones, hydroxylamines, and some heterocyclic rings (e.g., 3-carboxypyridinium) can also be reduced by this compound.
-
Oxidizing Agents: The presence of any oxidizing agents in the sample will react with the this compound, leading to inaccurate results.
If the presence of interfering substances is suspected, a preliminary analysis or an alternative analytical method may be required.
Safety Precautions
-
This compound and its solutions are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
This compound is unstable in air and should be handled under an inert atmosphere.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately perform the analytical titration of azo dyes with this compound for quality control and research purposes.
References
Application Notes and Protocols for the Colorimetric Determination of Iron and Copper Using Titanium(III) Chloride as a Reductant
Introduction
Titanium(III) chloride (TiCl₃) is a powerful reducing agent utilized in analytical chemistry for the quantitative determination of various metal ions, including iron and copper. In colorimetric assays, TiCl₃ serves as a crucial reagent to convert the metal ions to a specific oxidation state, which then reacts with a chromogenic agent to produce a colored complex. The intensity of the resulting color, measured by spectrophotometry, is directly proportional to the concentration of the metal ion in the sample. These methods are valued for their sensitivity, selectivity, and applicability to a wide range of sample matrices.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the colorimetric determination of total iron and copper using titanium(III) chloride as a preparatory reducing agent.
I. Colorimetric Determination of Total Iron
Principle
The determination of total iron in a sample involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) using an excess of titanium(III) chloride.[1][2][3] The resulting ferrous ions then react with a suitable chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form a stable, intensely colored complex.[4][5] The absorbance of this complex is measured at its maximum absorption wavelength (λmax), and the concentration of iron is determined from a calibration curve prepared from standard iron solutions.
Experimental Protocol
1. Reagents and Materials
-
Titanium(III) chloride solution (15-20% in HCl)
-
Standard iron solution (1000 mg/L)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
1,10-Phenanthroline solution (0.25% w/v in 50% ethanol)
-
Sodium acetate (B1210297) buffer solution (pH 4.5)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Deionized water
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Spectrophotometer
-
Cuvettes
2. Preparation of Standard Solutions
Prepare a series of standard iron solutions (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L) by diluting a stock standard iron solution with deionized water.
3. Sample Preparation
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, typically an acidic solution. If necessary, digest the sample to bring the iron into solution.
4. Analytical Procedure
-
Pipette a known volume of the sample or standard solution into a 50 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce any residual oxidizing agents.
-
Carefully add the titanium(III) chloride solution dropwise until a persistent violet color is observed, indicating a slight excess of Ti³⁺. This ensures the complete reduction of Fe³⁺ to Fe²⁺.
-
Add 5 mL of the 1,10-phenanthroline solution and mix well.
-
Add 10 mL of the sodium acetate buffer solution to adjust the pH to the optimal range for color development.
-
Dilute the solution to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 15-20 minutes for complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 510 nm for the iron-phenanthroline complex) using a spectrophotometer, with a reagent blank as the reference.[5]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of iron in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | 1,10-Phenanthroline Method |
| λmax | ~510 nm |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ |
| Linearity Range | 0.1 - 10 mg/L |
| Limit of Detection (LOD) | ~0.02 mg/L |
| Optimal pH | 3.5 - 6.0 |
Workflow Diagram
References
Application Notes and Protocols for Handling Air-Sensitive Titanium Trichloride (TiCl3)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe and effective handling of air-sensitive titanium trichloride (B1173362) (TiCl3) in a laboratory setting. Adherence to these procedures is critical to ensure operator safety, maintain the integrity of the reagent, and achieve reproducible experimental outcomes.
Introduction to Titanium Trichloride and its Air Sensitivity
Titanium trichloride is a highly reactive inorganic compound that serves as a powerful reducing agent and a catalyst in various chemical transformations, including polymerization and organic synthesis.[1] It is extremely sensitive to atmospheric oxygen and moisture, reacting violently with water and being pyrophoric, especially in its finely divided form.[1] Exposure to air can lead to rapid decomposition, rendering the reagent inactive and potentially creating hazardous byproducts. Therefore, all manipulations involving TiCl3 must be performed under an inert atmosphere, such as nitrogen or argon, using specialized equipment like a glovebox or a Schlenk line.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Handling TiCl3 poses significant health and safety risks. It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3][4] Ingestion can lead to severe internal damage.
Before commencing any work with TiCl3, a thorough risk assessment must be conducted.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Fire-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.
-
Body Protection: A flame-resistant lab coat is essential.
-
Respiratory Protection: In situations where the fume hood sash cannot be lowered sufficiently or when there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.
Emergency Procedures:
-
Ensure that a safety shower and an eyewash station are immediately accessible.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek urgent medical attention.[2]
-
Familiarize yourself with the location and use of a Class D fire extinguisher, suitable for combustible metals. Do not use water, carbon dioxide, or foam extinguishers on a TiCl3 fire.
Quantitative Data for Titanium Trichloride
| Property | Value | Reference |
| Chemical Formula | TiCl3 | [1] |
| Molar Mass | 154.225 g/mol | |
| Appearance | Dark violet, crystalline solid | |
| Melting Point | 440 °C (decomposes) | |
| Density | 2.64 g/cm³ | |
| Solubility | Soluble in ethanol, hydrochloric acid. Insoluble in ether and benzene. | [5] |
| Reactivity | Reacts violently with water. Spontaneously flammable in air. | [1] |
Experimental Setup and Protocols
The successful manipulation of TiCl3 hinges on the rigorous exclusion of air and moisture. This is primarily achieved using either a glovebox or a Schlenk line.
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), maintaining very low levels of oxygen and water (often <1 ppm). It is the preferred method for handling solid TiCl3 and for procedures requiring intricate manipulations.
Protocol for Weighing and Transferring Solid TiCl3 in a Glovebox:
-
Preparation:
-
Ensure the glovebox atmosphere is stable with oxygen and water levels below 1 ppm.
-
Bring all necessary, dry, and clean glassware (e.g., vials, spatulas, flasks) and equipment (e.g., balance) into the glovebox antechamber.
-
Cycle the antechamber at least three times (evacuate and refill with inert gas) to remove atmospheric contaminants.
-
-
Weighing:
-
Inside the glovebox, place a tared weighing boat or vial on the balance.
-
Carefully open the TiCl3 container. To minimize exposure of the bulk material, do not leave the container open for extended periods.
-
Using a clean, dry spatula, transfer the desired amount of TiCl3 to the weighing boat.
-
Securely close the main TiCl3 container immediately after dispensing.
-
Record the mass.
-
-
Transfer:
-
Carefully add the weighed TiCl3 to the reaction flask or receiving vessel. A powder funnel can be used to aid the transfer into narrow-necked flasks.
-
If any residue remains on the weighing boat, it can be rinsed into the flask with a small amount of anhydrous solvent that will be used in the reaction.
-
Schlenk Line Technique
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas. It is a versatile tool for reactions, filtrations, and solvent removal.
Protocol for Preparing a Solution of TiCl3 using a Schlenk Line:
-
Glassware Preparation:
-
Assemble the required Schlenk flask, ensuring all ground glass joints are lightly greased and sealed.
-
Connect the flask to the Schlenk line via flexible tubing.
-
Evacuate the flask under high vacuum and then refill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere. Gently heating the flask with a heat gun during evacuation can help remove adsorbed moisture.
-
-
Solid Transfer (under a positive flow of inert gas):
-
Weigh the TiCl3 in a glovebox and seal it in a container that can be attached to the Schlenk line (e.g., a solid addition tube or a flask with a sidearm).
-
Alternatively, for a rapid, less precise addition, briefly remove the stopper from the Schlenk flask while maintaining a strong positive flow of inert gas out of the neck of the flask. Quickly add the TiCl3 using a powder funnel and immediately reseal the flask. This method carries a higher risk of atmospheric contamination.
-
-
Solvent Addition:
-
Use anhydrous, deoxygenated solvent. Solvents should be purified using a solvent purification system or by distillation from an appropriate drying agent.
-
Transfer the solvent to the Schlenk flask containing the TiCl3 via a cannula or a gas-tight syringe.
-
To perform a cannula transfer, pressurize the solvent storage flask with inert gas and insert one end of a double-tipped needle (cannula) into the solvent and the other end into the reaction flask. The pressure difference will drive the solvent transfer.
-
Stir the mixture until the TiCl3 is fully dissolved. TiCl3 solutions in solvents like THF are often blue.
-
Diagrams
Caption: Workflow for handling air-sensitive TiCl3.
Caption: Cannula transfer of solvent on a Schlenk line.
References
Application Notes and Protocols for Safe Handling and Storage of Titanous Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of titanous chloride (TiCl₃), also known as titanium(III) chloride. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound. This compound is a highly reactive and hazardous substance that requires stringent control measures in a laboratory setting.
Hazard Identification and Risk Assessment
This compound presents several significant hazards:
-
Pyrophoric: It can ignite spontaneously on contact with air.[1][2][3]
-
Water-Reactive: It reacts violently with water and moisture, producing flammable hydrogen gas and corrosive hydrochloric acid fumes.[1][2][3][4][5]
-
Corrosive: It causes severe burns to the skin, eyes, and respiratory tract.[3][5][6]
-
Health Hazards: Inhalation, ingestion, or skin contact can be toxic.[5][6]
A thorough risk assessment must be conducted before any work with this compound begins. This assessment should identify potential exposure scenarios and establish specific mitigation strategies.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][7] A face shield is also recommended. |
| Skin Protection | Fire/flame resistant and impervious clothing.[6][7] A lab coat, chemical-resistant apron, and full-length pants should be worn. |
| Hand Protection | Chemical impermeable gloves (e.g., butyl rubber). Gloves must be inspected before use and changed frequently.[7] |
| Respiratory | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if dust/aerosols may be generated.[6][8] For emergencies or high-risk procedures, a self-contained breathing apparatus (SCBA) is required.[7] |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to this compound:
-
Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to control dust and vapors.[9]
-
Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent reaction with air and moisture.[8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Safe Handling Protocols
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Wash hands thoroughly after handling.[8]
The following diagram outlines the standard procedure for handling solid this compound in a research laboratory.
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Set up the experiment in a chemical fume hood or glovebox.
-
Purge all glassware and the reaction atmosphere with an inert gas (e.g., argon).
-
-
Dispensing:
-
Under a positive pressure of inert gas, carefully open the this compound storage container.
-
Using a clean, dry, non-sparking spatula, quickly transfer the desired amount of solid to a pre-weighed, dry, and inerted container.
-
-
Weighing:
-
Seal the container with the solid and quickly weigh it.
-
-
Dissolution:
-
In the inert atmosphere, slowly add the weighed this compound to the anhydrous solvent with stirring. The addition should be done in portions to control any exothermic reaction.
-
-
Cleanup:
-
Any residual solid should be carefully quenched by slow addition to a large volume of a suitable quenching agent (e.g., isopropanol), followed by water.
-
Properly seal the original this compound container and return it to storage.
-
Dispose of all contaminated materials according to institutional and local regulations.
-
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
| Storage Parameter | Requirement |
| Container | Store in the original, tightly closed container.[6][7] A corrosion-resistant inner liner is recommended.[7] |
| Atmosphere | Store under an inert gas (e.g., argon).[3][8] |
| Location | Store in a cool, dry, and well-ventilated area.[6][7] Designate a corrosives storage area.[8][9] |
| Incompatibilities | Store away from water, moisture, strong oxidizing agents, and foodstuff containers.[2][4][7][9][10] |
| Security | Store in a locked cabinet or area to restrict access.[7] |
The following diagram illustrates the key considerations for the safe storage of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Fire:
-
First Aid:
-
Skin Contact: Immediately brush off loose particles and flush with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[7][8] Rinse mouth with water. Seek immediate medical attention.
-
Quantitative Data Summary
| Property | Value |
| Melting Point | 440 °C (decomposes)[1][3] |
| Density | 2.64 g/cm³[3] |
| Molecular Weight | 154.225 g/mol |
| Solubility | Soluble in water (with decomposition), alcohol, and acid.[1][3] Insoluble in benzene (B151609) and ether.[3] |
| Appearance | Dark purple crystals[3] |
References
- 1. This compound | 7705-07-9 [amp.chemicalbook.com]
- 2. TITANIUM(II) CHLORIDE | 10049-06-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Titanium(II) chloride | CAS#:10049-06-6 | Chemsrc [chemsrc.com]
- 5. TITANIUM TRICHLORIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols for the Quantitative Analysis of Titanous Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanous chloride, or titanium(III) chloride (TiCl₃), is a potent reducing agent utilized in various chemical and pharmaceutical applications.[1] Its utility ranges from organic synthesis, where it facilitates reactions like reductive couplings and deoxygenations, to analytical chemistry for the quantitative determination of various substances, including iron, copper, and nitro compounds.[2][3][4] In the pharmaceutical industry, it finds application in drug formulation and development.[1] Given its reactivity and instability in the presence of air, accurate and reliable methods for the quantitative analysis of this compound solutions are crucial for quality control and procedural consistency.[5] These notes provide detailed protocols for the most common and effective methods of analysis.
This compound solutions are notoriously unstable due to their susceptibility to oxidation by atmospheric oxygen.[5] This necessitates storage under an inert atmosphere, such as carbon dioxide or nitrogen, and frequent standardization.[2][6] The most stable solutions are typically prepared in hydrochloric acid, with a concentration of around 3% HCl being optimal.[7]
Principal Methods of Analysis
The quantitative analysis of this compound solutions is predominantly achieved through redox titrations. The strong reducing power of Ti³⁺ allows for its titration against a variety of oxidizing agents. The most common and well-established methods include:
-
Titration with Ferric Ammonium (B1175870) Sulfate (B86663): This is a widely used and reliable method.[6][8] In this procedure, a standardized solution of ferric ammonium sulfate is titrated with the this compound solution. The Ti³⁺ ions reduce the Fe³⁺ ions to Fe²⁺. The endpoint is detected using an indicator like ammonium thiocyanate (B1210189), which forms a distinct red color with excess Fe³⁺ ions.[2][6]
-
Titration with Potassium Permanganate (B83412): A powerful oxidizing agent, potassium permanganate can be used to titrate this compound. The permanganate ion (MnO₄⁻) is reduced by Ti³⁺. The endpoint is self-indicating, as the intense purple color of the permanganate disappears upon reduction.
-
Titration with Potassium Dichromate: Similar to permanganate, potassium dichromate is another strong oxidizing agent suitable for titrating this compound. The dichromate ion (Cr₂O₇²⁻) is reduced to the green Cr³⁺ ion. An indicator is required to determine the endpoint accurately.[2]
Data Presentation
Table 1: Comparison of Titration Methods for this compound Analysis
| Method | Standard Oxidant | Indicator | Endpoint Color Change | Advantages | Disadvantages |
| Ferric Ammonium Sulfate | Ferric Ammonium Sulfate (FeNH₄(SO₄)₂) | Ammonium Thiocyanate (NH₄SCN) | Appearance of a stable red-brown color | Reliable, sharp endpoint, widely documented.[2][6][9] | Requires an inert atmosphere for the this compound solution. |
| Potassium Permanganate | Potassium Permanganate (KMnO₄) | Self-indicating | Persistence of a faint pink color | No indicator needed, strong oxidizing agent. | The endpoint can sometimes be less sharp; potential for side reactions. |
| Potassium Dichromate | Potassium Dichromate (K₂Cr₂O₇) | Diphenylamine Sulfonate | Colorless to violet-blue | Primary standard, stable solution. | The green color of Cr³⁺ can interfere with endpoint detection.[2] |
Table 2: Stability of this compound Solutions
| Storage Condition | Concentration Change over Time (Approximate) | Reference |
| Stored under air | Rapid degradation, precipitation of titanium dioxide. | [5] |
| Stored under CO₂ or N₂ atmosphere | Significantly more stable, but still requires regular standardization. | [2][6] |
| In 3% Hydrochloric Acid | Optimal stability for aqueous solutions. | [7] |
Experimental Protocols
Protocol 1: Standardization of this compound Solution with Ferric Ammonium Sulfate
Objective: To accurately determine the molarity of a this compound solution.
Materials:
-
This compound solution (approx. 0.1 M)
-
Standard 0.1 M Ferric Ammonium Sulfate solution
-
Ammonium Thiocyanate indicator solution (10% w/v)
-
Hydrochloric Acid (concentrated)
-
Freshly boiled and cooled distilled water
-
Burette, pipette, conical flasks
-
Carbon dioxide or nitrogen gas supply
Procedure:
-
Preparation of the this compound Solution: Dilute the commercial this compound solution (typically 15-20%) with freshly boiled and cooled distilled water containing hydrochloric acid to prevent hydrolysis. For a 0.1 M solution, a common preparation involves diluting 100 ml of a commercial solution with 200 ml of hydrochloric acid and then making it up to 1000 ml with deoxygenated water.[6][8]
-
Inert Atmosphere: Throughout the titration, maintain an inert atmosphere of carbon dioxide or nitrogen in the flask containing the this compound solution to prevent oxidation. This can be achieved by bubbling the gas through the solution.[6]
-
Titration Setup: Fill a burette with the this compound solution, ensuring no air bubbles are present.
-
Sample Preparation: Accurately pipette 25.0 mL of the standard 0.1 M ferric ammonium sulfate solution into a conical flask. Add 10 mL of 10% ammonium thiocyanate solution as an indicator. The solution will turn a deep red color due to the formation of the iron(III) thiocyanate complex.
-
Titration: Titrate the ferric ammonium sulfate solution with the this compound solution from the burette. The Ti³⁺ will reduce the Fe³⁺ to Fe²⁺.
-
Endpoint: The endpoint is reached when the red color of the ferric thiocyanate complex completely disappears, indicating that all the Fe³⁺ has been reduced.
-
Calculation: Record the volume of the this compound solution used. Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of the this compound solution
-
V₁ = Volume of the this compound solution used
-
M₂ = Molarity of the ferric ammonium sulfate solution
-
V₂ = Volume of the ferric ammonium sulfate solution used
-
Visualizations
Caption: Workflow for the standardization of this compound solution.
Caption: Key chemical reactions in the this compound titration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DSpace [scholarworks.wm.edu]
- 3. CN102519958A - Method for determining total iron by titanium trichloride - Google Patents [patents.google.com]
- 4. MT 133 - Determination of nitrophenols - titanium (III) chloride method [cipac.org]
- 5. This compound | 7705-07-9 [chemicalbook.com]
- 6. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 7. echemi.com [echemi.com]
- 8. scribd.com [scribd.com]
- 9. CN104406979A - Method for detecting concentration of titanium trichloride in low-valent titanium chloride slurry - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Titanous Chloride (TiCl₃) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing titanous chloride (TiCl₃) solutions to prevent their decomposition. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reactivity of your TiCl₃ solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Purple/violet solution turns colorless or fades significantly. | Oxidation of Ti³⁺ to Ti⁴⁺ due to exposure to air. | 1. Ensure all handling and storage is performed under a strict inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for all dilutions and reactions. 3. If the solution is still required, its concentration must be re-standardized before use. |
| Formation of a milky white or yellowish-white precipitate. | 1. Hydrolysis: Insufficiently acidic conditions leading to the formation of insoluble titanium dioxide (TiO₂) or metatitanic acid (H₂TiO₃).[1][2] 2. Advanced Oxidation: Significant exposure to air has led to the formation and precipitation of Ti(IV) oxides.[2] | 1. Confirm the hydrochloric acid (HCl) concentration is optimal (around 3%).[3] 2. The precipitate is likely insoluble and the solution is degraded. It is recommended to discard the solution according to safety protocols and prepare a fresh batch. The precipitate is generally not soluble even in concentrated HCl.[2] |
| Solution appears blue upon heating. | This is a known characteristic of some TiCl₃ solutions and is often reversible.[1] | Allow the solution to cool to room temperature. The purple color should return. This is not typically a sign of decomposition. |
| Inconsistent or poor results in chemical reactions. | Degradation of the TiCl₃ solution, leading to a lower concentration of the active Ti³⁺ species. | 1. Standardize the TiCl₃ solution immediately before use to determine the accurate concentration of the active reagent. 2. Review preparation and handling procedures to minimize exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound solution decomposition?
A1: The two main causes are:
-
Oxidation: this compound (Ti³⁺) is a strong reducing agent and is readily oxidized to the more stable titanium(IV) (Ti⁴⁺) state by atmospheric oxygen.[1][4]
-
Hydrolysis: In aqueous solutions, TiCl₃ can react with water to form insoluble titanium compounds, such as titanium dioxide (TiO₂) or metatitanic acid (H₂TiO₃). This process is inhibited by the presence of a sufficient concentration of acid.[1][2][3]
Q2: How can I visually assess the quality of my TiCl₃ solution?
A2: A fresh, high-quality this compound solution should be a clear, deep purple or violet color, which is characteristic of the Ti³⁺ ion in solution.[1][4] Fading of this color or the appearance of a white or yellowish precipitate indicates decomposition.[2]
Q3: What is the optimal way to store TiCl₃ solutions?
A3: For maximum stability, TiCl₃ solutions should be stored in a cool, dark place in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) in the headspace. The solution should be prepared in an acidic medium, with around 3% hydrochloric acid being reported as optimal for stability.[3]
Q4: Can I use solvents other than water to prepare TiCl₃ solutions?
A4: Yes, TiCl₃ is soluble in several organic solvents, including ethanol, acetone, acetonitrile, and tetrahydrofuran (B95107) (THF).[1][4][5] However, it is insoluble in non-polar solvents like benzene (B151609) and other hydrocarbons.[1][5] When using organic solvents, it is crucial that they are anhydrous and deoxygenated to prevent decomposition.
Q5: How often should I standardize my TiCl₃ solution?
A5: Due to its inherent instability, it is best practice to standardize your TiCl₃ solution immediately before each use to ensure accurate results in your experiments.[6]
Quantitative Data on Stability
While precise kinetic data on the decomposition of TiCl₃ solutions is not widely available, the following table summarizes the key factors influencing its stability based on experimental observations.
| Parameter | Condition | Effect on Stability | Reference |
| Hydrochloric Acid (HCl) Concentration | 1% HCl | Moderate stability; ~10% hydrolysis for [TiCl₃] > 10 g/L. | [3] |
| 3% HCl | Optimal stability. | [3] | |
| 2% to 26% HCl | Solubility of TiCl₃ decreases as HCl concentration increases. | [3] | |
| Atmosphere | Air | Rapid decomposition via oxidation. | [1][4] |
| Inert Gas (Ar, N₂, CO₂) | Significantly enhanced stability by preventing oxidation. | [1][4][6] | |
| Temperature | Refrigerated (2-8 °C) | Generally recommended to slow decomposition rates. | General practice |
| Room Temperature (15-25 °C) | Acceptable for short-term storage if under inert gas and in acidic solution. | [7] | |
| Elevated Temperatures | Can accelerate decomposition. | General chemical kinetics | |
| Solvent Purity | Standard Water/Solvents | Contains dissolved oxygen which will oxidize TiCl₃. | |
| Deoxygenated Water/Solvents | Essential for preventing oxidative degradation. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M this compound Solution
This protocol describes the preparation of a stabilized aqueous solution of TiCl₃.
Materials:
-
Concentrated this compound solution (e.g., 15-20% in HCl)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or a three-necked flask
-
Gas-tight syringes and needles
Procedure:
-
Deoxygenate Water: Boil a suitable volume of deionized water for at least 30 minutes to remove dissolved gases. Allow it to cool to room temperature under a gentle stream of inert gas. This is now your "deoxygenated water".
-
Prepare Acidic Diluent: In a flask under a positive pressure of inert gas, carefully add 200 mL of concentrated hydrochloric acid to a volume of deoxygenated water that will result in the desired final acid concentration (e.g., to achieve a final solution in ~3% HCl).
-
Initial Dilution: In a separate Schlenk flask under an inert atmosphere, add 100 mL of the concentrated this compound stock solution.
-
Final Dilution: Slowly add the prepared acidic diluent to the TiCl₃ solution with gentle stirring until a total volume of 1000 mL is reached.
-
Storage: Keep the final solution under a positive pressure of inert gas in a sealed container, stored in a cool and dark location.
Protocol 2: Standardization of the this compound Solution
This protocol uses titration to determine the exact concentration of the active Ti³⁺.
Materials:
-
Prepared TiCl₃ solution
-
0.1 M Ferric ammonium (B1175870) sulfate (B86663) solution (acidified with sulfuric acid)
-
Ammonium thiocyanate (B1210189) solution (as indicator)
-
Burette, flasks, and other standard titration equipment
-
Inert gas supply
Procedure:
-
Set up Inert Atmosphere: The titration should be performed under an inert atmosphere (e.g., in a flask purged with carbon dioxide or nitrogen) to prevent oxidation of the TiCl₃ during the procedure.
-
Prepare Analyte: Pipette 25.0 mL of the standard 0.1 M ferric ammonium sulfate solution into the flask.
-
Add Indicator: Add a few drops of the ammonium thiocyanate indicator solution. The solution will turn red due to the formation of the iron(III) thiocyanate complex.
-
Titrate: Titrate with the prepared TiCl₃ solution from the burette. The Ti³⁺ will reduce the Fe³⁺ to Fe²⁺.
-
Endpoint: The endpoint is reached when the red color completely disappears.
-
Calculate Concentration: Use the titration volume to calculate the molarity of the TiCl₃ solution. The reaction is: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺. (1 mL of 0.1 M ferric ammonium sulfate is equivalent to 0.01543 g of TiCl₃).[6]
Visualizations
Decomposition Pathway of this compound
Caption: Primary decomposition pathways of this compound.
Experimental Workflow for Preparing a Stabilized TiCl₃ Solution
Caption: Step-by-step workflow for preparing stable TiCl₃ solutions.
References
- 1. This compound | 7705-07-9 [amp.chemicalbook.com]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Titanium(III) Chloride (TiCl₃) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and preventing the hydrolysis of titanium(III) chloride (TiCl₃) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is titanium(III) chloride hydrolysis?
A1: Titanium(III) chloride is highly reactive towards moisture.[1] When dissolved in water, it undergoes hydrolysis, a chemical reaction where TiCl₃ reacts with water to form insoluble titanium compounds like titanium dioxide (TiO₂) or metatitanic acid (H₂TiO₃), along with hydrochloric acid (HCl).[1][2] This process is often irreversible and renders the TiCl₃ solution inactive for its intended use.
Q2: What are the visible signs of TiCl₃ hydrolysis?
A2: A fresh, stable aqueous solution of TiCl₃ has a characteristic violet or purple color.[3] The primary sign of hydrolysis is the loss of this color and the formation of a milky white or yellowish-white suspension, which eventually settles as a precipitate.[2] The liquid may also become cloudy.
Q3: My new bottle of TiCl₃ solution is already a white suspension. What happened?
A3: If a commercially prepared TiCl₃ solution appears as a white suspension upon arrival, it has likely decomposed due to exposure to air or moisture over time, possibly from a loose container seal.[2] TiCl₃ solutions, even in strong acid, can hydrolyze over time.[2] The resulting white precipitate is typically titanium dioxide (TiO₂), which is very stable and resistant to dissolving, even in concentrated acids.[2]
Q4: How can I prevent the hydrolysis of TiCl₃ in my experiments?
A4: The most effective method to prevent hydrolysis is to dissolve TiCl₃ in an acidic solution, typically hydrochloric acid (HCl).[4][5] The low pH and presence of chloride ions suppress the hydrolysis reactions. Additionally, handling the solid TiCl₃ and its solutions under an inert atmosphere (e.g., argon or carbon dioxide) can prevent oxidation.[3][6]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| White precipitate forms immediately upon dissolving solid TiCl₃ in water. | Rapid Hydrolysis: TiCl₃ reacts violently with neutral water, causing immediate hydrolysis and precipitation of titanium oxides.[5] | Always dissolve solid TiCl₃ directly into a pre-chilled, sufficiently concentrated solution of hydrochloric acid (HCl), not pure water. |
| A purple TiCl₃ solution becomes cloudy and forms a precipitate over hours or days. | Insufficient Acidity or Oxidation: The HCl concentration may be too low to maintain stability, or the solution has been exposed to atmospheric oxygen, causing oxidation and subsequent hydrolysis. | Increase the concentration of HCl in the solution. A concentration of 3% HCl is noted to be most stable.[4] Store the solution in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. |
| The solution's reducing power seems diminished. | Degradation: The active Ti³⁺ has been consumed by hydrolysis or has been oxidized to Ti⁴⁺ by atmospheric oxygen. | Prepare a fresh solution using the recommended protocol. Standardize the solution before use to determine the exact concentration of active Ti³⁺.[6][7] |
Stabilization and Preparation Data
To ensure the stability of your TiCl₃ solution, maintaining a low pH is critical. The following table summarizes recommended acidic conditions.
| Parameter | Value | Source |
| Optimal Stabilizing Acid | Hydrochloric Acid (HCl) | [4] |
| Most Stable Concentration | ~3% HCl | [4] |
| Common Commercial Conc. | ~10% HCl | [8] |
| Resulting Solution pH | < 1.0 | [8] |
| Solubility in HCl (2% to 26%) | Decreases from 35.2% to 11.3% as HCl concentration increases. | [4] |
Experimental Protocol: Preparation of a Stabilized 0.1 M TiCl₃ Solution
This protocol outlines a standard procedure for preparing a stabilized aqueous solution of TiCl₃.
Materials:
-
Titanium(III) chloride (solid)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water, freshly boiled and cooled (to remove dissolved oxygen)
Procedure:
-
Prepare the Acidic Diluent: In a suitable volumetric flask, carefully dilute concentrated hydrochloric acid with freshly boiled and cooled deionized water to achieve the desired final concentration (e.g., for a 3% HCl solution, a common target for stability). For example, to make 1000 ml of a solution, one might dilute 100 ml of a stock titanium trichloride (B1173362) solution with 200 ml of hydrochloric acid and then add water.[6][7]
-
Inert Atmosphere (Recommended): If possible, perform the following steps in a glove box or under a stream of inert gas like argon or carbon dioxide to minimize oxidation.[6]
-
Dissolution: Slowly and carefully add the pre-weighed solid TiCl₃ to the prepared HCl solution while stirring gently. Do not add water directly to solid TiCl₃.
-
Final Volume: Once the solid is fully dissolved, add more of the acidic diluent to reach the final desired volume.
-
Storage: Transfer the final violet-colored solution to a clean, airtight container. Store in a cool, dark place. For long-term storage, flushing the headspace with an inert gas is recommended.
-
Standardization: Standardize the solution immediately before use to determine its precise molarity, as degradation can still occur over time.[6][7] A common method is titration against a standardized solution of ferric ammonium (B1175870) sulfate (B86663) using ammonium thiocyanate (B1210189) as an indicator.[6][7]
Visualizing the Chemistry
Caption: The hydrolysis pathway of TiCl₃ in an aqueous environment.
Caption: Workflow for preparing a stable TiCl₃ aqueous solution.
References
- 1. CAS 7705-07-9: Titanium chloride (TiCl3) | CymitQuimica [cymitquimica.com]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Titanous chloride | 7705-07-9 [amp.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 8. Titanium(III) chloride solution about 15%, in about 10% hydrochloric acid, for synthesis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Reductive Coupling Reactions
This guide addresses common issues encountered during reductive coupling reactions, such as the McMurry reaction, with a focus on problems arising from the use of aged titanium(III) chloride (TiCl3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive coupling reactions are giving erratic and low yields. What is the most common cause?
A1: The most frequent cause of erratic results in reductive coupling reactions is the degradation of the titanium(III) chloride reagent.[1] TiCl3 is highly sensitive to air and moisture. Slow deterioration occurs upon exposure, leading to inconsistent reactivity and failed experiments.[1] It is crucial to handle and store TiCl3 under strictly anhydrous and inert conditions.
Q2: How can I determine if my TiCl3 has degraded?
A2: While there may not be an obvious visual change in the dark purple solid, its performance is the key indicator. A previously reliable batch of TiCl3 that begins to give poor or inconsistent results has likely degraded. For aqueous solutions of TiCl3, degradation is more obvious, as the purple solution will hydrolyze and form a milky white or yellowish precipitate, likely titanium dioxide (TiO2), which is inert in the reaction.[2]
Q3: What are the proper storage and handling procedures for anhydrous TiCl3?
A3: To ensure reproducibility, anhydrous TiCl3 must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.[3] It should be stored in a tightly sealed container, preferably in a desiccator or glove box. For researchers performing multiple small-scale reactions, weighing out the reagent in an inert atmosphere and storing it in individual, sealed Schlenk tubes can extend its useful life.[3]
Q4: My TiCl3 seems fine, but my yields are still low. What other factors could be at play?
A4: Besides the quality of TiCl3, several other factors critically influence the outcome of reductive couplings:
-
Reducing Agent: The choice and quality of the reducing agent (e.g., Li, Zn, Mg, K, LiAlH4) are critical. The reactivity of the low-valent titanium (LVT) species generated depends heavily on the reductant used.[4][5] For example, zinc-copper couple is often preferred as copper enhances the reactivity of zinc.[6]
-
Solvent: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are the most common solvents.[5][7] THF is effective at solubilizing intermediate complexes, while DME is suitable for higher temperature reactions.[7]
-
Temperature: Reaction temperature can be critical. Lowering the temperature (e.g., to 0 °C) can sometimes lead to the isolation of the intermediate pinacol (B44631) diol instead of the final alkene.[6] Conversely, many couplings require reflux temperatures for the deoxygenation step to proceed efficiently.[6]
-
Reaction Atmosphere: A strictly inert atmosphere must be maintained throughout the setup and reaction. All glassware should be flame-dried or oven-dried and assembled under a positive pressure of inert gas.[3]
Q5: Is it better to use TiCl4 instead of TiCl3?
A5: Both TiCl4 and TiCl3 are common precursors for generating the active low-valent titanium species.[4]
-
TiCl3: As a solid, it can be easier to handle and weigh than the highly corrosive and fuming liquid TiCl4. However, it is prone to degradation with age and improper storage, leading to the erratic results discussed.[1]
-
TiCl4: This liquid reagent is extremely sensitive to moisture and hydrolyzes violently to release HCl gas.[8] However, using freshly distilled TiCl4 ensures high purity and can lead to more reproducible generation of the active LVT species, often by reduction with zinc powder.[9] The choice involves a trade-off between the operational simplicity of TiCl3 and the potential for higher reproducibility with pure TiCl4, which requires more stringent handling procedures.
Data Presentation: Benchmarking Reaction Success
Direct quantitative data comparing fresh versus old TiCl3 is scarce in the literature, as such studies would be documenting intentional failures. However, researchers can benchmark their results against established procedures. The table below summarizes typical yields for the McMurry homocoupling of common ketones under various successful conditions, providing a baseline for expected outcomes with high-quality reagents and proper technique.
| Carbonyl Substrate | Ti Precursor | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | TiCl3 | LiAlH4 | THF | Reflux | 6 | 86 | [4] |
| Adamantanone | TiCl3 | Li | DME | Reflux | 18 | 89-91 | [3] |
| Retinal | TiCl3 | LiAlH4 | DME | RT | 5 | 90 | [4] |
| Dihydrocivetone | TiCl3 | Li | DME | Reflux | 20 | 95 | [4] |
| Benzophenone | TiCl4 | Zn | THF | Reflux | 2 | 87 | [9] |
Experimental Protocols
Key Experiment: McMurry Coupling of 2-Adamantanone (B1666556) using TiCl3/Li
This protocol is adapted from Organic Syntheses and represents a reliable method for performing McMurry couplings.[3]
Materials:
-
Anhydrous Titanium(III) chloride (TiCl3)
-
Lithium wire or pieces
-
Anhydrous 1,2-dimethoxyethane (DME)
-
2-Adamantanone
-
Petroleum ether
-
Argon or Nitrogen gas supply
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet, and a rubber septum. The entire apparatus must be rigorously flame-dried under a flow of inert gas (argon is preferred) and allowed to cool.
-
Reagent Addition (Inert Atmosphere): In an argon-filled glove bag or glove box, add anhydrous TiCl3 (4.0 equiv) to the reaction flask. Seal the flask before removing from the inert atmosphere.
-
Solvent and Reductant: Syringe anhydrous DME into the flask to create a suspension of TiCl3. While stirring, add freshly cut pieces of lithium metal (12.0 equiv).
-
Generation of LVT: Heat the stirred suspension to reflux for 1 hour. The mixture will typically turn from purple to a gray-green or gray-black slurry.[3] This indicates the formation of the active low-valent titanium species.
-
Substrate Addition: After 1 hour of reflux, remove the heating mantle. Once the refluxing has subsided, add the 2-adamantanone (1.0 equiv) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to reflux and maintain for 18-20 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully add petroleum ether to the flask. This will cause a black, viscous precipitate of titanium oxides and salts to adhere to the flask walls, leaving a milky-white supernatant.[3]
-
Decant or filter the supernatant. Wash the black residue remaining in the flask with additional portions of petroleum ether and combine the organic phases.
-
Wash the combined organic solution with saturated aqueous K2CO3 or water, then dry over Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired alkene (biadamantylidene).
-
Mandatory Visualization
Troubleshooting Workflow for Reductive Coupling Reactions
The following diagram provides a logical workflow for diagnosing and resolving issues with reductive coupling reactions.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TiCl₃ Concentration for Catalytic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of titanium(III) chloride (TiCl₃) in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of TiCl₃, and how do they affect catalytic activity?
A1: Titanium(III) chloride exists in at least four distinct crystalline forms, or polymorphs: alpha (α), beta (β), gamma (γ), and delta (δ).[1] The catalytic activity is highly dependent on the specific polymorph used. The violet layered forms (α, γ, and δ) are generally more active for stereospecific polymerization of olefins compared to the brown, fibrous β-form.[2] The conversion of the less active β-form to the more active γ or δ forms can be achieved through heat treatment.[2]
Q2: My TiCl₃ catalyst is showing low or no activity. What are the common causes?
A2: Low catalytic activity can stem from several factors. TiCl₃ and its active species are highly sensitive to moisture and air.[1][3] Exposure to these can lead to hydrolysis and oxidation, deactivating the catalyst. Impurities in reactants or solvents can also act as poisons.[4][5] Additionally, using an inappropriate polymorph of TiCl₃ or an incorrect co-catalyst ratio can result in poor performance.[1][2]
Q3: I'm observing a color change in my TiCl₃ solution. What does this indicate?
A3: Solutions of titanium(III) chloride are typically violet due to the d-electron transitions of the Ti³⁺ ion.[1] A change in color, such as the formation of a yellow precipitate, often indicates decomposition of the catalyst, likely due to exposure to air or moisture, leading to the formation of titanium oxides.[3]
Q4: What are common catalyst poisons for TiCl₃ systems, and how do they affect the reaction?
A4: Catalyst poisons are substances that react with the catalyst and reduce its activity. For Ziegler-Natta catalysts like TiCl₃, common poisons include water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones, and esters.[4][5][6][7] These compounds can react with the active titanium sites or the co-catalyst, reducing the number of active centers available for the reaction.[4] The poisoning power of different compounds can vary, with substances like methanol (B129727) showing a strong negative effect on catalyst activity.[4]
Q5: How can I improve the stereospecificity of my polymerization reaction?
A5: The stereospecificity of TiCl₃ catalysts can be influenced by the choice of polymorph, the method of catalyst preparation, and the use of co-catalysts and electron donors.[2][8] For instance, the use of an aluminum alkyl derivative as a co-catalyst, such as diethyl aluminum chloride (DEAC), is common in stereospecific polymerization of alpha-olefins.[2] The addition of internal and external electron donors can also significantly enhance the isospecificity of the catalyst.[9]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Use anhydrous and deoxygenated solvents and reagents.[3] |
| Incorrect Catalyst Preparation | The method of preparing the TiCl₃ catalyst is crucial. For example, reducing TiCl₄ at low temperatures often produces the less active β-form, which may require a subsequent heat treatment to convert it to a more active form.[2] |
| Suboptimal Co-catalyst Concentration | The molar ratio of the co-catalyst (e.g., organoaluminum compound) to TiCl₃ is critical. This ratio typically ranges from 0.5:1 to 10:1.[2] Optimize this ratio for your specific reaction. |
| Presence of Inhibitors | Purify all starting materials, including the monomer and solvent, to remove any potential catalyst poisons.[4][5] |
Issue 2: Poor Selectivity
| Possible Cause | Troubleshooting Step |
| Incorrect TiCl₃ Polymorph | The α, γ, and δ forms of TiCl₃ are known to provide higher stereospecificity in olefin polymerization.[1][2] Ensure you are using the appropriate form for your desired outcome. |
| Suboptimal Reaction Temperature | Temperature can significantly affect the selectivity of a reaction. Perform a temperature screening to find the optimal condition for your desired product. |
| Absence of Electron Donors | For highly stereospecific polymerizations, the addition of internal or external electron donors may be necessary to control the structure of the active sites.[9] |
Issue 3: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Step |
| Coking/Fouling | Carbonaceous deposits can form on the catalyst surface, blocking active sites.[10] Regeneration by controlled oxidation may be possible.[11] |
| Sintering | High reaction temperatures can cause the fine catalyst particles to agglomerate, reducing the active surface area.[10] Operate at the lowest effective temperature. |
| Poisoning from Feedstock | Impurities in the reactant feed can gradually poison the catalyst. Ensure high purity of all reactants.[5] |
Quantitative Data Summary
Table 1: General Reaction Parameters for Propylene (B89431) Polymerization using TiCl₃ Catalysts
| Parameter | Value | Reference |
| Reduction Temperature (TiCl₄ to TiCl₃) | 60°C to 110°C | [2] |
| Heat Treatment of β-TiCl₃ | 150°C to 200°C | [2] |
| Molar Ratio (Alkyl Aluminum : TiCl₃) | 0.5:1 to 10:1 | [2] |
| Polymerization Temperature | 30°C | [4][9] |
| Aging Temperature of Reaction Mixture | 20°C to 200°C | [12] |
Table 2: Effect of Poisoning Compounds on Catalyst Activity
| Poisoning Compound | Molar Ratio (Poison:Ti) | Effect on Activity | Reference |
| Methanol | 0.1 | Significant decrease | [4] |
| Acetone | 0.1 | Substantial decrease | [4] |
| Ethyl Acetate | 0.1 | Decrease | [4] |
| Carbon Monoxide | - | Reversible inhibition | [7] |
Experimental Protocols
Protocol 1: Handling and Transfer of Air-Sensitive TiCl₃
-
Objective: To safely transfer TiCl₃ powder from a storage container to a reaction vessel while preventing exposure to air and moisture.
-
Materials: TiCl₃ drum, transfer apparatus with valves, Schlenk flask or glovebox, inert gas (argon or nitrogen) source, vacuum pump, polyethylene (B3416737) bag.
-
Procedure:
-
Work within a glovebox or use a Schlenk line for all manipulations.
-
Attach the transfer apparatus to the flange on the TiCl₃ drum.
-
Invert the drum into a secure working position.
-
Attach a polyethylene bag containing the receiving container to the lower part of the transfer apparatus.
-
Evacuate the system using a vacuum pump and then backfill with inert gas. Repeat this cycle multiple times to purge any residual air and moisture.[13]
-
Open the drum valve to allow a portion of the TiCl₃ to fill the upper part of the transfer assembly.
-
Close the drum valve and dispense the required amount of TiCl₃ into the receiving container within the inert atmosphere of the bag.
-
Seal the receiving container and the transfer apparatus before removing them from the inert atmosphere.
-
Protocol 2: General Procedure for Propylene Polymerization
-
Objective: To perform a laboratory-scale slurry polymerization of propylene using a TiCl₃ catalyst system.
-
Materials: Anhydrous heptane (B126788), TiCl₃ catalyst, triisobutylaluminum (B85569) (TIBA) co-catalyst, research-grade propylene, temperature-controlled reactor with stirrer.
-
Procedure:
-
Under an inert atmosphere, add a specific amount of anhydrous heptane to the reactor.
-
Introduce the desired amount of TiCl₃ catalyst to the reactor.
-
Add the TIBA co-catalyst. The Al/Ti molar ratio is a critical parameter to control (e.g., 30).[4]
-
Set the reactor to the desired temperature (e.g., 30°C).[4]
-
Introduce propylene gas into the reactor at a constant pressure to start the polymerization.
-
Monitor the reaction for the desired amount of time.
-
Terminate the polymerization by stopping the propylene flow and adding a quenching agent like acidified methanol.
-
Collect the polymer by filtration, wash it with methanol and other solvents, and then dry it under vacuum.
-
Protocol 3: Monitoring Reaction Progress
-
Objective: To monitor the kinetics and intermediates of a TiCl₃-catalyzed reaction.
-
Techniques:
-
Gas Chromatography (GC): To monitor the consumption of volatile reactants and the formation of volatile products.
-
High-Performance Liquid Chromatography (HPLC): To track the concentration of non-volatile reactants and products over time.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of products and intermediates. ¹³C NMR is particularly useful for analyzing polymer microstructure.[9]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of catalytic intermediates.[15]
-
Infrared (IR) Spectroscopy: To observe the interaction of molecules (like CO) with the catalyst surface and identify species like Ti-acyl intermediates.[7]
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified workflow for preparing an active TiCl₃ catalyst.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciexplore.ir [sciexplore.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 11. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 12. US3558271A - Method of preparing catalytically active ticl3 - Google Patents [patents.google.com]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 14. benchchem.com [benchchem.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: McMurry Reaction Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in McMurry reactions.
Troubleshooting Guide
Problem: Low or No Product Yield
Low yields in a McMurry reaction can stem from various factors, from the quality of reagents to the specific reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
1. Reagent Quality and Preparation
-
Question: How critical is the purity of the starting materials and solvent?
-
Answer: The purity of your carbonyl substrates and solvents is paramount. Impurities can react with the low-valent titanium reagent, quenching it or leading to unwanted side reactions. Ensure your starting materials are pure and your solvent is anhydrous. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.[1] The McMurry reaction will fail if undistilled THF is used as a solvent.[1]
-
-
Question: My reducing agent (e.g., Zinc) doesn't seem to be effective. What can I do?
-
Answer: The activity of the reducing agent is crucial for the in-situ generation of the low-valent titanium species.[2][3][4] For zinc, it is often necessary to activate it to remove the passivating oxide layer. A common and effective reducing agent is a zinc-copper couple, which is more reactive than zinc powder alone.[5]
Experimental Protocol: Preparation of Zinc-Copper Couple
-
Place zinc dust (6.5 g, 100 mmol) in a flask equipped with a stirrer.
-
Wash the zinc dust with 1 M HCl (3 x 10 mL) to remove the oxide layer.
-
Wash the zinc dust with deionized water (3 x 10 mL), followed by ethanol (B145695) (2 x 10 mL), and finally diethyl ether (2 x 10 mL).
-
To the activated zinc, add a 2% aqueous solution of copper(II) sulfate (B86663) (10 mL). A black precipitate of copper will form.
-
Decant the supernatant and wash the resulting zinc-copper couple with the reaction solvent (e.g., anhydrous THF) before use.
-
2. Reaction Conditions
-
Question: What is the optimal temperature for the McMurry reaction?
-
Answer: The reaction temperature is a critical parameter that influences the product distribution. The formation of the desired alkene is generally favored at reflux temperatures.[3][5] At lower temperatures (e.g., 0 °C), the reaction may stop at the pinacol (B44631) (1,2-diol) intermediate stage, which can be isolated.[3][5] If you are isolating the pinacol instead of the alkene, increasing the reaction temperature and prolonging the reaction time is recommended.
-
-
Question: How can I minimize the formation of the pinacol byproduct?
-
Answer: Besides increasing the reaction temperature, ensuring a sufficiently active low-valent titanium reagent is key to driving the reaction to the alkene product. The choice of titanium source and reducing agent can influence this. For instance, the TiCl₃(DME)₁.₅/Zn-Cu system is known to be effective.[5]
-
-
Question: My reaction is very slow. What could be the reason?
-
Answer: Slow reaction rates can be attributed to several factors:
-
Steric Hindrance: Highly substituted or bulky carbonyl compounds may react slower.[6]
-
Insufficiently Active Reagent: Ensure your reducing agent is activated and the low-valent titanium slurry is properly prepared.
-
Low Temperature: As mentioned, higher temperatures generally accelerate the reaction.
-
-
3. Substrate-Related Issues
-
Question: Are there any functional groups that are incompatible with the McMurry reaction?
-
Answer: Yes, the low-valent titanium reagent is a powerful reducing agent and can react with other functional groups. Easily reducible groups such as nitro, sulfoxide, epoxide, and some halides may not be compatible. However, some halides, particularly aryl halides, are often tolerated.[7]
-
-
Question: I am attempting a cross-coupling between two different carbonyls and getting a mixture of products. How can I improve the selectivity?
-
Answer: Achieving high selectivity in intermolecular cross-McMurry reactions is challenging and often results in a statistical mixture of products.[4] To favor the desired cross-coupled product, one strategy is to use a stoichiometric excess of the less valuable or more volatile carbonyl compound. Another approach involves using substrates with different electronic properties or steric bulk, which can influence their relative reaction rates. Introducing substituents with a strong affinity for the titanium surface, such as -OH, -OMe, or -NH₂, can decelerate the reaction and improve selectivity.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the McMurry reaction?
-
A1: The McMurry reaction is a reductive coupling of two carbonyl (aldehyde or ketone) groups to form an alkene.[2] The reaction proceeds in two main steps:
-
Pinacol Coupling: A low-valent titanium species, generated in situ, facilitates a single-electron transfer to the carbonyl groups, forming ketyl radicals. These radicals then dimerize to form a titanium pinacolate intermediate.[2][5]
-
Deoxygenation: At higher temperatures, the titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product.[2][5]
-
-
-
Q2: Which titanium source and reducing agent combination is the best?
-
Q3: How do I set up a McMurry reaction?
-
A3: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) as the low-valent titanium species is highly reactive towards oxygen and water.
Experimental Protocol: General Procedure for McMurry Homocoupling
-
In a flame-dried, two or three-necked round-bottom flask under an inert atmosphere, add the reducing agent (e.g., Zn-Cu couple, 4 eq.).
-
Add anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C and slowly add the titanium chloride (e.g., TiCl₄, 2 eq.) dropwise with vigorous stirring. The mixture will typically turn black.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to generate the active low-valent titanium slurry.
-
Cool the mixture to room temperature or 0 °C and add a solution of the carbonyl compound (1 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. Reaction times can range from a few hours to overnight.
-
Upon completion, cool the reaction mixture and quench by slow addition of an aqueous solution (e.g., 10% K₂CO₃ or dilute HCl).
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude product, which can then be purified by chromatography or recrystallization.
-
-
Q4: Can the McMurry reaction be used for macrocyclization?
-
A4: Yes, the intramolecular McMurry reaction is a very powerful method for the synthesis of macrocycles, especially for forming sterically strained or large rings that are difficult to access via other methods.[3][9] High-dilution conditions are typically employed to favor the intramolecular reaction over intermolecular polymerization.[10]
-
Data Presentation
Table 1: Effect of Reducing Agent on McMurry Coupling Yield
| Carbonyl Substrate | Titanium Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Aminocyclitol precursor | TiCl₃ | Mg-Hg amalgam | THF | 0 | [5] |
| Aminocyclitol precursor | TiCl₃ | LiAlH₄ | DME | 10 | [5] |
| Aminocyclitol precursor | TiCl₃ | Zn-Cu couple | THF | 63 | [5] |
Table 2: Representative Yields for McMurry Homocoupling of Ketones
| Ketone Substrate | Titanium System | Solvent | Yield (%) | Reference |
| Benzophenone | TiCl₄ / Zn | THF | 93 | [1] |
| Substituted Benzophenone | TiCl₄ / Zn-Cu | THF | 55 | [11] |
| Adamantanone | TiCl₃ / LiAlH₄ | DME | ~80-90 | [2] |
| Dihydrocivetone | TiCl₃ / LiAlH₄ | DME | ~80-90 | [2] |
Table 3: Selected Yields for Intermolecular Cross-McMurry Reactions
| Ketone 1 | Ketone 2 | Titanium System | Solvent | Yield (%) | Reference |
| 4-Hydroxybenzophenone | 4'-Methoxyacetophenone | TiCl₄ / Zn | THF | 85 | [8] |
| Benzophenone | 4-Morpholinoacetophenone | TiCl₄ / Zn | THF | 94 | [8] |
| 4,4'-Dimethoxybenzophenone | Acetone | TiCl₄ / Zn | THF | 53 | [8] |
Visualizations
Caption: The two-step mechanism of the McMurry reaction.
Caption: A troubleshooting workflow for low-yield McMurry reactions.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Pyrophoric Nature of Titanous Chloride Powder
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of titanous chloride (TiCl₃) powder, a pyrophoric material. Adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes this compound powder hazardous?
A1: this compound is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1][2][3][4] It also reacts violently with water and moisture, producing corrosive hydrochloric acid fumes and significant heat.[1][2][4][5][6] This reactivity makes it a significant fire and corrosion hazard.
Q2: What are the immediate signs of exposure to air or moisture?
A2: Upon exposure to air, this compound powder will begin to fume, indicating a reaction with atmospheric moisture.[1][2][5] If it ignites, you will see a flame. The reaction with water is vigorous and can be explosive.[1][2]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[7][8][9]
-
Skin Protection: A flame-resistant lab coat, chemical-resistant apron, and gloves (nitrile gloves worn under neoprene gloves are recommended).[7][8][9]
-
Respiratory Protection: Work should be conducted in a glovebox or a well-ventilated fume hood.[7][10][11] In case of exposure to fumes, a full-face respirator may be necessary.[12]
Q4: How should this compound powder be stored?
A4: this compound must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1][7][8] The container should be tightly sealed and stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][10][12]
Q5: Can I work with this compound on an open lab bench?
A5: No. All manipulations of this compound powder must be performed in an inert atmosphere environment, such as a glovebox or using a Schlenk line, to prevent its spontaneous ignition in air.[1][7][8][11]
Troubleshooting Guide
Issue 1: The this compound powder is fuming upon opening the container inside the glovebox.
-
Probable Cause: The atmosphere inside the glovebox is contaminated with moisture.
-
Solution:
-
Immediately close the container of this compound.
-
Check the glovebox's moisture analyzer. If the moisture level is high, the glovebox needs to be purged or regenerated according to the manufacturer's instructions.
-
A simple, qualitative test for moisture in a glovebox is to open a container of titanium tetrachloride (TiCl₄); if white fumes (HCl) are visible, the moisture level is too high.[13][14]
-
Issue 2: A small amount of this compound powder has spilled inside the glovebox.
-
Probable Cause: Accidental mishandling during transfer.
-
Solution:
-
Leave the spilled material inside the glovebox.
-
Carefully scoop the powder into a designated waste container that can be sealed.
-
Wipe the area with a cloth lightly dampened with a high-boiling, non-reactive solvent like toluene (B28343) to collect any remaining dust. Place the cloth in the waste container.
-
The waste must be quenched following the appropriate protocol before removal from the glovebox.
-
Issue 3: A fire has started involving this compound.
-
Probable Cause: Exposure of the powder to air.
-
Solution:
-
If the fire is small and contained within the fume hood or glovebox, it can be smothered with a Class D fire extinguisher, dry sand, soda ash, or lime.[3][15]
-
DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS , as this compound reacts violently with water.[3]
-
If the fire is large or spreading, activate the fire alarm, evacuate the area immediately, and call emergency services.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | TiCl₃ |
| Appearance | Dark violet crystalline solid/Purple powder |
| Molar Mass | 154.23 g/mol [16] |
| Density | 2.64 g/cm³[16] |
| Melting Point | Decomposes at approximately 440 °C[2][16] |
| Solubility | Soluble in water (reacts violently), alcohol, and acetonitrile. Insoluble in ether and hydrocarbons.[4][17] |
| Pyrophoric Nature | Ignites spontaneously in air.[1][2][3][4] |
| Reactivity with Water | Reacts violently to produce hydrochloric acid and heat.[1][2][16] |
Experimental Protocols
Protocol 1: Handling this compound Powder in a Glovebox
-
Preparation:
-
Ensure the glovebox has an inert atmosphere (e.g., nitrogen or argon) with oxygen and moisture levels below 5 ppm.
-
Place all necessary equipment (spatulas, weighing paper, flasks, etc.) inside the glovebox antechamber and purge thoroughly.
-
Wear appropriate PPE, including a lab coat and safety glasses.
-
-
Procedure:
-
Bring the sealed container of this compound into the glovebox.
-
Allow the container to reach the temperature of the glovebox atmosphere to prevent condensation.
-
Slowly open the container.
-
Carefully weigh the desired amount of powder onto weighing paper or directly into a tared flask.
-
Securely close the this compound container.
-
Proceed with your experiment within the glovebox.
-
Protocol 2: Safe Quenching and Disposal of this compound Waste
-
Preparation:
-
Perform the quenching procedure in a fume hood.[15]
-
Have a Class D fire extinguisher or a container of dry sand readily available.
-
Prepare a flask larger than necessary to contain the quenching reaction.
-
Cool the quenching solvent (e.g., isopropanol) in an ice bath.
-
-
Procedure:
-
Suspend the this compound waste in a high-boiling, non-reactive solvent such as toluene in a flask under an inert atmosphere.[15]
-
Cool the flask in an ice bath.
-
Slowly and dropwise, add cold isopropanol (B130326) to the stirred suspension.[15] This is a less vigorous reaction than with water.
-
After the initial vigorous reaction subsides, continue adding isopropanol until no further reaction is observed.
-
Slowly add a 1:1 mixture of isopropanol and water.
-
Once the quenching is complete, neutralize the solution with a weak acid like citric or acetic acid.[15]
-
Dispose of the neutralized solution in an appropriate aqueous waste container.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Cas 7705-07-9,this compound | lookchem [lookchem.com]
- 3. TITANIUM TRICHLORIDE MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 7705-07-9 [chemicalbook.com]
- 5. gov.uk [gov.uk]
- 6. fireengineering.com [fireengineering.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. cmu.edu [cmu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. echemi.com [echemi.com]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Titanium Tetrachloride
Welcome to the technical support center for the purification of crude titanium tetrachloride (TiCl₄). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this critical precursor.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude TiCl₄ and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Purified TiCl₄ has a yellow or reddish-brown color. | Presence of dissolved impurities, most commonly vanadium oxychloride (VOCl₃) or ferric chloride (FeCl₃).[1] | - For Vanadium: Treat the crude TiCl₄ with copper turnings or powder. Refluxing the TiCl₄ in the presence of copper will reduce the volatile vanadium compounds to non-volatile forms that can be separated by distillation.[1][2] - For Iron: While fractional distillation can remove some iron chlorides, chemical treatments may be necessary for high concentrations. In some processes, the removal of iron is addressed during the initial ore processing stages.[3][4] |
| Final product contains organic impurities. | Contamination from carbonaceous materials used in the production of crude TiCl₄.[2] | Treat the crude TiCl₄ by refluxing with the addition of chlorine gas, along with aluminum chloride hexahydrate and water as catalysts. This will oxidize the organic matter. The excess chlorine can then be removed by purging with a dry, inert gas before distillation.[1][2] |
| Presence of silicon tetrachloride (SiCl₄) or tin tetrachloride (SnCl₄) in the purified product. | These impurities have boiling points close to that of TiCl₄, making them difficult to separate by simple distillation.[5] | A highly efficient fractional distillation column is required. A high reflux ratio and a sufficient number of theoretical plates are necessary for effective separation.[2] |
| The purified TiCl₄ is cloudy or contains particulate matter. | Incomplete separation of solid byproducts from chemical treatments or hydrolysis due to exposure to moisture. | - Ensure thorough filtration or decantation after chemical treatment to remove any solid residues before distillation. - All purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the formation of titanium oxychlorides.[6] |
| Low yield of purified TiCl₄ after distillation. | - Inefficient distillation setup leading to loss of product. - Significant portion of TiCl₄ reacting with treatment agents. | - Optimize the distillation apparatus to ensure proper condensation and collection. Check for leaks in the system. - Use the appropriate stoichiometric amount of chemical treatment agents to avoid excessive side reactions with TiCl₄. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude titanium tetrachloride?
A1: Crude TiCl₄ typically contains a variety of impurities, with the most common being vanadium oxychloride (VOCl₃), ferric chloride (FeCl₃), silicon tetrachloride (SiCl₄), and tin tetrachloride (SnCl₄).[5] Organic compounds from the production process can also be present.[2]
Q2: Why is fractional distillation alone often insufficient for purifying crude TiCl₄?
A2: While fractional distillation is a key step, some impurities, such as vanadium oxychloride (boiling point ~127°C), have boiling points very close to that of TiCl₄ (136°C), making their separation by distillation alone inefficient.[1] Therefore, a chemical pre-treatment is often necessary to convert these volatile impurities into non-volatile compounds.[1]
Q3: What is the purpose of treating crude TiCl₄ with copper?
A3: Copper is a highly effective agent for removing vanadium impurities. It reacts with vanadium compounds, reducing them to non-volatile forms that remain in the distillation residue, allowing for the separation of pure TiCl₄.[1][2][7]
Q4: How can I remove water-sensitive impurities without causing hydrolysis of the TiCl₄?
A4: All purification procedures must be carried out under strictly anhydrous conditions using a dry, inert atmosphere such as nitrogen or argon. All glassware and reagents must be thoroughly dried before use.[6]
Q5: Are there any safety concerns when using hydrogen sulfide (B99878) (H₂S) for purification?
A5: Yes, while H₂S can be effective for removing certain impurities, it is a highly toxic and flammable gas.[1] Its use requires specialized equipment and stringent safety protocols. Due to these hazards, alternative methods are often preferred in a laboratory setting.[1]
Data Presentation
The following table summarizes the efficiency of various purification methods in reducing the concentration of key impurities in crude titanium tetrachloride.
| Purification Method | Initial Impurity Concentration (ppm) | Final Impurity Concentration (ppm) | Impurity Removed | Reference |
| Chemical Treatment with Copper followed by Fractional Distillation | Vanadium: ~700 | Vanadium: < 2 | Vanadium | [1] |
| Fractional Distillation (High Efficiency Still) | Tin: Not specified | Tin: Effectively eliminated | Tin | [2] |
| Chemical Treatment with Oleic Acid followed by Distillation | Vanadium: ~700 | Vanadium: < 2 | Vanadium | [1] |
| Chemical Treatment with Sodium Oleate followed by Distillation | Vanadium: ~700 | Vanadium: < 2 | Vanadium | [1] |
| Chemical Treatment with Potassium Oleate followed by Distillation | Vanadium: ~700 | Vanadium: < 2 | Vanadium | [1] |
| Treatment with H₂S and Fractional Distillation | Vanadium, Iron, Silicon: Not specified | Vanadium: < 1000, Iron: < 200, Silicon: < 1000 | Vanadium, Iron, Silicon | [8] |
| Refluxing with Copper Powder and Fractional Distillation | Vanadium: 20,000 ppb, Niobium: 340 ppb, Antimony: 148 ppb, Arsenic: 200 ppb, Tin: 449 ppb | Vanadium: < 100 ppb, Niobium: < 100 ppb, Antimony: < 100 ppb, Arsenic: < 100 ppb, Tin: < 100 ppb | Vanadium, Niobium, Antimony, Arsenic, Tin | [7] |
Experimental Protocols
Protocol 1: Purification of Crude TiCl₄ by Chemical Treatment with Copper followed by Fractional Distillation
This protocol describes a common and effective method for removing vanadium impurities and subsequently purifying TiCl₄.
Materials:
-
Crude titanium tetrachloride
-
Copper turnings or powder (greaseless)
-
Anhydrous magnesium perchlorate (B79767) (or other suitable drying agent)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive materials
Procedure:
-
Drying the Apparatus: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry inert gas.
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are well-sealed. The system should be protected from atmospheric moisture using drying tubes filled with anhydrous magnesium perchlorate.[2]
-
Chemical Treatment:
-
Place the crude TiCl₄ and clean, greaseless copper turnings into the round-bottom flask.[2]
-
Flush the entire system with a dry inert gas.
-
Heat the mixture to reflux using the heating mantle. The refluxing process enhances the contact between the TiCl₄ and the copper, facilitating the removal of vanadium.[2] Continue refluxing until the yellow color of the TiCl₄ disappears, indicating the removal of vanadium.[2]
-
-
Fractional Distillation:
-
After the chemical treatment, begin the fractional distillation.
-
Slowly increase the temperature of the heating mantle to bring the TiCl₄ to a boil (boiling point: 136°C).
-
Maintain a slow and steady distillation rate. A high reflux ratio (e.g., 70:1) can be used for very high purity requirements.[2]
-
Discard the initial fraction (head fraction), which may contain more volatile impurities.
-
Collect the main fraction (middle fraction) of colorless, pure TiCl₄ in the receiving flask.[2]
-
Stop the distillation before the flask runs dry to leave the non-volatile impurities in the residue.
-
-
Storage: Store the purified TiCl₄ in a tightly sealed container under a dry, inert atmosphere.
Mandatory Visualization
Caption: General workflow for the purification of crude titanium tetrachloride.
Caption: Troubleshooting logic for purifying crude titanium tetrachloride.
References
- 1. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2002094409A1 - Process for purifying titanium tetrachloride - Google Patents [patents.google.com]
- 8. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
Technical Support Center: Handling Accidental Spills of Titanous Chloride Solutions
This guide provides comprehensive information for researchers, scientists, and drug development professionals on safely managing accidental spills of titanous chloride (TiCl₃) solutions.
Troubleshooting Guide: Immediate Spill Response
In the event of a this compound solution spill, immediate and appropriate action is critical to mitigate hazards. The following table summarizes the initial steps for different spill scenarios.
| Spill Scenario | Immediate Action | Personal Protective Equipment (PPE) |
| Spill on Person/Clothing | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. | Safety goggles, face shield, chemical-resistant gloves (Nitrile or Neoprene), lab coat. |
| Small Spill on Lab Bench | Alert personnel in the immediate area. If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use water. Proceed to the neutralization protocol. | Safety goggles, face shield, chemical-resistant gloves, lab coat. |
| Large Spill on Floor | Evacuate the immediate area and notify the appropriate safety personnel. Restrict access to the spill area. If trained and equipped, proceed with containment using inert absorbent materials. | Full-face respirator with acid gas cartridge, chemical-resistant suit, boots, and gloves. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound solutions?
This compound solutions are corrosive and can cause severe skin burns and eye damage.[1] The solution is acidic and can release toxic fumes, including hydrogen chloride gas, upon contact with moisture or air.[2][3][4][5] It is also air-sensitive and may react with atmospheric moisture.
Q2: What are the immediate first aid measures for this compound exposure?
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q3: What personal protective equipment (PPE) should be worn when handling this compound solutions?
Appropriate PPE is essential to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before use. |
| Body Protection | A lab coat or a chemical-resistant apron. For large spills, a full chemical-resistant suit may be necessary. |
| Respiratory Protection | For routine handling in a well-ventilated area or fume hood, respiratory protection may not be required. For spills or in poorly ventilated areas, a full-face respirator with an acid gas cartridge is recommended. |
Q4: How do I neutralize a this compound spill?
A detailed protocol for neutralizing a this compound spill is provided in the "Experimental Protocols" section below. The general principle is to first contain the spill with an inert absorbent material and then slowly neutralize the acidic solution with a weak base, such as soda ash (sodium carbonate).
Q5: How should I dispose of the waste from a this compound spill?
The neutralized absorbent material and any contaminated items should be collected in a clearly labeled, sealed container for hazardous waste.[1] Follow your institution's and local regulations for the disposal of chemical waste. The final waste will contain titanium salts and neutralized acid.
Experimental Protocols
Detailed Methodology for Neutralizing a this compound Spill
This protocol is intended for small to moderate spills that can be safely managed by trained laboratory personnel.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Have a spill kit ready, containing inert absorbent material (vermiculite, sand, or dry earth), soda ash (sodium carbonate), a scoop or brush, and a designated hazardous waste container.
-
-
Containment:
-
If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
-
Absorption:
-
Carefully cover the spill with more of the inert absorbent material.
-
-
Neutralization:
-
Slowly and carefully add soda ash (sodium carbonate) to the absorbed spill. This compound solutions are acidic, and the addition of a base will cause a neutralization reaction.[3]
-
Apply the soda ash gently to avoid excessive effervescence or heat generation.
-
Mix the soda ash into the absorbent material with a scoop or brush until the fizzing stops.
-
To test for complete neutralization, you can cautiously add a small amount of water to a small sample of the mixture and test the pH with litmus (B1172312) paper or a pH meter. The pH should be between 6 and 8.
-
-
Cleanup and Disposal:
-
Once neutralized, carefully scoop the mixture into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth or sponge, and then dry it. Place the cleaning materials into the hazardous waste container.
-
Seal and label the hazardous waste container with the contents (e.g., "this compound spill debris, neutralized with soda ash").
-
Arrange for disposal through your institution's hazardous waste management program.
-
Logical Relationships and Workflows
Diagram of Spill Response Workflow
Caption: Workflow for handling accidental spills of this compound solution.
References
Technical Support Center: Personal Protective Equipment for Titanium Trichloride (TiCl₃)
This guide provides essential information for the safe handling of Titanium Trichloride (TiCl₃), focusing on the correct selection and use of Personal Protective Equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with Titanium Trichloride (TiCl₃)?
A1: Titanium Trichloride is a hazardous chemical that poses several risks. It is highly corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of its vapors or dust can lead to severe irritation and chemical burns in the respiratory tract.[1][2] A significant hazard is its high reactivity with water and moisture, with which it can react violently to produce corrosive and toxic fumes, including hydrochloric acid.[4][5][6] Some forms of TiCl₃ are pyrophoric, meaning they can ignite spontaneously on contact with air.[6]
Q2: What is the minimum required PPE for handling small quantities of TiCl₃ in a controlled laboratory setting?
A2: When handling small quantities of TiCl₃ inside a certified chemical fume hood, the minimum required PPE includes:
-
Eye and Face Protection: Tightly-fitting chemical splash goggles and a full-face shield (minimum 8 inches).[1]
-
Hand Protection: Chemical-resistant gloves. Nitrile gloves may be acceptable for incidental splash protection but must be changed immediately upon contact.[7][8][9] For more direct handling, butyl rubber gloves are recommended due to their high resistance to corrosive acids.[10]
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.
Q3: When is respiratory protection necessary when working with TiCl₃?
A3: Respiratory protection is required under several circumstances:
-
When working outside of a chemical fume hood.
-
During large-scale transfers or when there is a potential for generating significant amounts of dust or aerosols.
-
In case of a spill or leak.[1]
-
If you experience any respiratory irritation.[5] The appropriate choice is a NIOSH-approved respirator, and for emergencies or large spills, a self-contained breathing apparatus (SCBA) is necessary.[4][5]
Q4: How should I respond to a skin or eye exposure to TiCl₃?
A4: Act immediately, as TiCl₃ causes severe burns.[1][2]
-
Skin Exposure: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention.[1][4]
-
Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open to ensure complete rinsing.[2][4][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][12]
Q5: What should I do if I spill TiCl₃?
A5: The response depends on the size of the spill. For any significant spill, evacuate the area immediately and alert emergency personnel. For minor spills within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.[1]
-
Do NOT use water or combustible materials to clean up the spill.[5][13]
-
Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[1][5]
-
Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[1]
-
Ventilate the area after the cleanup is complete.[13]
Data Presentation: PPE Selection Guide
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<50 mL/g) in Fume Hood | Chemical Goggles & Face Shield | Double-gloved with Nitrile or Neoprene (outer) and Nitrile (inner). Change outer glove immediately on contact. | Flame-Resistant Lab Coat | Not required unless irritation occurs. |
| High-Volume Handling (>50 mL/g) in Fume Hood | Chemical Goggles & Face Shield | Butyl Rubber Gloves | Chemical-Resistant Apron over Flame-Resistant Lab Coat | Recommended. NIOSH-approved respirator with acid gas cartridge. |
| Handling Outside of Fume Hood | Chemical Goggles & Face Shield | Butyl Rubber Gloves | Full Chemical-Resistant Suit | Mandatory. NIOSH-approved supplied-air respirator or SCBA.[13] |
| Spill Cleanup | Chemical Goggles & Face Shield | Butyl Rubber Gloves | Full Chemical-Resistant Suit | Mandatory. Positive-pressure, self-contained breathing apparatus (SCBA).[4] |
Experimental Protocol: Donning and Doffing of PPE
This protocol outlines the procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
1. Donning (Putting On) PPE:
-
Step 1: Pre-Inspection: Visually inspect all PPE for damage, such as cracks, tears, or holes, before starting.
-
Step 2: Inner Gloves: Don the first pair of nitrile gloves.
-
Step 3: Body Protection: Put on the lab coat or chemical-resistant suit. Ensure it is fully fastened. If using an apron, tie it securely.
-
Step 4: Respiratory Protection: If required, perform a seal check and don the respirator.
-
Step 5: Eye and Face Protection: Put on chemical safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Step 6: Outer Gloves: Don the second, outer pair of chemical-resistant gloves (e.g., butyl rubber). The cuff of the outer glove should extend over the sleeve of the lab coat.
2. Doffing (Taking Off) PPE:
-
Step 1: Gross Decontamination: Before removal, decontaminate the exterior of the PPE if necessary.
-
Step 2: Outer Gloves: Remove the outer gloves by peeling them off from the cuff towards the fingers, turning them inside out. Avoid touching the outside of the gloves with bare skin.
-
Step 3: Face and Eye Protection: Remove the face shield first, followed by the goggles, handling them by the sides or straps.
-
Step 4: Body Protection: Unfasten the lab coat or suit and roll it down from the shoulders, turning it inside out as you remove it. Avoid letting the exterior surface touch your inner clothing.
-
Step 5: Respiratory Protection: If worn, remove the respirator.
-
Step 6: Inner Gloves: Remove the final pair of gloves using the same inside-out technique as the outer pair.
-
Step 7: Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][14]
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 6. TITANIUM TRICHLORIDE MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scribd.com [scribd.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. columbuschemical.com [columbuschemical.com]
- 12. echemi.com [echemi.com]
- 13. nj.gov [nj.gov]
- 14. chemos.de [chemos.de]
improving the shelf life of titanous chloride reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and troubleshooting issues related to titanous chloride (TiCl₃) reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Purple to Colorless/Yellowish) | Oxidation of Ti³⁺ to Ti⁴⁺ by atmospheric oxygen. | 1. Ensure the solution is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Use a tightly sealed container with minimal headspace. 3. Prepare fresh solution if significant discoloration has occurred. |
| Formation of a White/Yellowish Precipitate | Hydrolysis of this compound to form titanium dioxide (TiO₂) or other titanium oxides. This is accelerated by low acidity and exposure to moisture.[1] | 1. Ensure the solution is prepared and stored in a sufficiently acidic medium, typically hydrochloric acid (HCl), to inhibit hydrolysis.[2] 2. Use deaerated, distilled water for solution preparation. 3. If a precipitate has formed, the solution has likely degraded and should be discarded. |
| Inconsistent Titration Results | 1. Degradation of the TiCl₃ solution. 2. Improper endpoint detection. 3. Presence of air bubbles in the burette. | 1. Standardize the TiCl₃ solution frequently, ideally before each set of experiments.[3] 2. Use a suitable indicator, such as ammonium (B1175870) thiocyanate (B1210189), which forms a distinct red color with the ferric ion used in back-titration.[4] The endpoint is the disappearance of this red color. 3. Ensure the burette is properly primed and free of air bubbles before starting the titration. |
| Fading or Unstable Titration Endpoint | The endpoint can be fugitive, meaning the color change reverses. This can be due to slow reaction kinetics or re-oxidation of the titrated species. | 1. Perform the titration in an inert atmosphere (e.g., under a stream of CO₂ or nitrogen) to prevent air oxidation.[4] 2. For certain titrations, such as with methylene (B1212753) blue, warming the solution or adding a catalyst like sodium salicylate (B1505791) can sharpen the endpoint.[4] |
| Solution Appears Cloudy or Turbid | Initial stages of hydrolysis or presence of insoluble impurities in the starting material. | 1. Increase the concentration of hydrochloric acid in the solution to improve stability.[2] 2. Filter the solution through a non-reactive filter medium if impurities are suspected. |
| Low Reducing Power in Organic Synthesis | The TiCl₃ reagent has degraded due to exposure to air or moisture, leading to erratic results in applications like reductive coupling reactions.[1] | 1. Use freshly prepared or recently standardized TiCl₃ solution for sensitive organic reactions. 2. Handle the reagent under strictly anhydrous and anaerobic conditions. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound solution degradation?
The primary causes of degradation are oxidation by atmospheric oxygen and hydrolysis in the presence of water or insufficient acidity.[1] Oxidation converts the active Ti³⁺ ions to inactive Ti⁴⁺ ions, while hydrolysis leads to the formation of insoluble titanium dioxide.[5]
2. How can I extend the shelf life of my this compound solution?
To extend the shelf life, it is crucial to:
-
Store in an acidic medium: Prepare the solution in hydrochloric acid, as this significantly inhibits hydrolysis. A 3% HCl solution has been noted to provide good stability.[2]
-
Maintain an inert atmosphere: Store the solution under an inert gas like nitrogen or argon to prevent oxidation.[4]
-
Protect from light: Store the solution in a dark or amber-colored bottle, as light can potentially accelerate degradation.
-
Use appropriate containers: Use glass bottles with tight-fitting stoppers or septa to minimize exposure to air.
3. How often should I standardize my this compound solution?
Due to its inherent instability, it is recommended to standardize the solution immediately before use or at least on the day of use to ensure accurate results in quantitative analysis.[3]
4. What is a suitable standard for the standardization of this compound?
A common and reliable method is to titrate against a standard solution of ferric ammonium sulfate (B86663) using ammonium thiocyanate as an indicator. The reaction involves the reduction of Fe³⁺ to Fe²⁺ by Ti³⁺.[3]
5. Can I use a this compound solution that has a slight precipitate?
No, the presence of a precipitate indicates that the solution has undergone significant hydrolysis and degradation. The concentration of the active Ti³⁺ species will be lower than expected, leading to inaccurate results. It is best to prepare a fresh solution.
Data on Shelf Life of this compound Solutions
While comprehensive quantitative data from a single source is limited, the stability of this compound solutions is known to be highly dependent on storage conditions. The following table summarizes qualitative and semi-quantitative information gathered from various sources.
| Storage Condition | Observed Stability | Primary Degradation Pathway(s) | Source(s) |
| Aqueous solution (neutral pH) | Very unstable; degrades within hours to days. | Rapid hydrolysis and oxidation. | [5] |
| Solution in ~3% Hydrochloric Acid | Considered to be the most stable for general use. | Slow oxidation and hydrolysis. | [2] |
| Solution in >10% Hydrochloric Acid | Stable, but solubility may decrease at very high HCl concentrations. | Oxidation. | [2] |
| Stored under inert gas (e.g., CO₂, N₂, Ar) | Significantly improved stability over solutions exposed to air. | Hydrolysis (if water is present). | [4] |
| Exposure to air | Rapid degradation, indicated by color change and loss of reducing power. | Oxidation. | [1] |
| Refrigerated vs. Room Temperature | Lower temperatures generally slow down degradation reactions. | Oxidation and hydrolysis rates are temperature-dependent. | General chemical kinetics principles. |
Experimental Protocols
Protocol 1: Preparation of Stabilized 0.1 M this compound Solution
This protocol describes the preparation of a this compound solution stabilized with hydrochloric acid.
Materials:
-
This compound solution (e.g., 15-20% commercial solution)
-
Concentrated hydrochloric acid (HCl)
-
Freshly boiled and cooled distilled water
Procedure:
-
In a fume hood, carefully measure 100 mL of a commercial this compound solution.
-
To this, add 200 mL of concentrated hydrochloric acid and mix gently.[3]
-
Dilute the mixture with freshly boiled and cooled distilled water to a final volume of 1000 mL.[3]
-
Transfer the solution to a dark glass storage bottle equipped with a system for dispensing under an inert atmosphere (e.g., a burette connected to a nitrogen or argon line).
-
Store the solution in a cool, dark place.
Protocol 2: Standardization of this compound Solution
This protocol outlines the standardization of the prepared TiCl₃ solution using ferric ammonium sulfate.
Materials:
-
0.1 M Ferric ammonium sulfate solution, acidified with sulfuric acid
-
Ammonium thiocyanate indicator solution (10% w/v)
-
This compound solution to be standardized
-
Apparatus for titration under an inert atmosphere (e.g., a flask with a three-holed stopper for a burette tip, gas inlet, and gas outlet)
Procedure:
-
Pipette 25.0 mL of the standard 0.1 M ferric ammonium sulfate solution into the titration flask.
-
Add 10 mL of the ammonium thiocyanate indicator solution. The solution will turn deep red due to the formation of the ferric thiocyanate complex.
-
Set up the apparatus to maintain an inert atmosphere of carbon dioxide or nitrogen over the solution in the flask.[3]
-
Titrate with the this compound solution from a burette. The Ti³⁺ will reduce the Fe³⁺ to Fe²⁺.
-
The endpoint is reached when the red color of the ferric thiocyanate complex completely disappears, leaving a colorless or pale yellow solution.[4]
-
Record the volume of the this compound solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the molarity of the this compound solution using the formula: MTiCl₃ = (MFe³⁺ × VFe³⁺) / VTiCl₃
Visualizations
Caption: Degradation pathways of this compound via oxidation and hydrolysis.
Caption: A logical workflow for troubleshooting common this compound reagent issues.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 4. DSpace [scholarworks.wm.edu]
- 5. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Titanium(III) Chloride (TiCl₃) Handling
Welcome to the technical support center for Titanium(III) chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on solubility issues in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my Titanium(III) chloride (TiCl₃) not dissolving in non-polar solvents like hexane (B92381) or toluene?
A1: Titanium(III) chloride is an inorganic salt with a crystalline lattice structure. Due to its ionic character, it is generally insoluble in non-polar organic solvents. Non-polar solvents lack the ability to effectively solvate the titanium and chloride ions, leading to poor solubility. The α-form of TiCl₃, which has a layered crystal structure, is particularly known to be insoluble in hydrocarbons and other organic solvents.
Q2: I've observed a color change, but the solid is not dissolving. What is happening?
A2: You are likely observing the formation of a complex or an adduct rather than true dissolution. TiCl₃ can form coordination complexes with certain solvents, especially those with Lewis base characteristics (like ethers or amines), which might be present as impurities or co-solvents. This can result in a color change and the formation of a fine suspension or slurry, which can be mistaken for dissolution.
Q3: Can impurities in my solvent affect the solubility of TiCl₃?
A3: Absolutely. Trace amounts of water or oxygen can react with TiCl₃, which is highly reactive and readily oxidized. This reaction can lead to the formation of insoluble titanium oxides or oxychlorides, further complicating any attempts at dissolution. It is crucial to use rigorously dried and deoxygenated solvents for all experiments involving TiCl₃.
Q4: Are there any non-polar solvents in which TiCl₃ shows some level of solubility?
A4: Generally, TiCl₃ is considered insoluble in simple non-polar hydrocarbon solvents. However, solubility can sometimes be achieved in the presence of coordinating agents or by using specific solvent systems. For instance, TiCl₃ can be dissolved in ethers like tetrahydrofuran (B95107) (THF), often forming a stable complex, TiCl₃(THF)₃. While THF is a polar solvent, this complex can sometimes be used to introduce TiCl₃ into less polar reaction media.
Troubleshooting Guide: Dissolving TiCl₃ in Non-Polar Media
If you are facing challenges with dissolving or effectively dispersing TiCl₃ in a non-polar solvent system, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for TiCl₃ solubility issues.
Quantitative Solubility Data
True solubility data for TiCl₃ in purely non-polar solvents is scarce due to its insoluble nature. The table below summarizes its behavior in various solvent types.
| Solvent Name | Solvent Type | Formula | Solubility | Notes |
| Hexane | Non-polar | C₆H₁₄ | Insoluble | Often used to wash TiCl₃. |
| Toluene | Non-polar | C₇H₈ | Insoluble | Common solvent for Ziegler-Natta catalysis where TiCl₃ is used as a suspension. |
| Tetrahydrofuran (THF) | Polar aprotic | C₄H₈O | Soluble | Forms a well-defined blue adduct, TiCl₃(THF)₃. |
| Diethyl Ether | Polar aprotic | (C₂H₅)₂O | Sparingly Soluble | Can form adducts but solubility is lower than in THF. |
| Acetonitrile | Polar aprotic | CH₃CN | Soluble | Forms a stable violet-colored solution, TiCl₃(CH₃CN)₃. |
| Alcohols (e.g., Ethanol) | Polar protic | C₂H₅OH | Soluble | Reacts with the solvent (solvolysis) rather than just dissolving. |
Experimental Protocols
Protocol 1: Preparation of a TiCl₃ Slurry in Heptane (B126788) for Polymerization
This protocol details a standard method for preparing a TiCl₃ suspension for use as a Ziegler-Natta catalyst component.
Caption: Workflow for preparing a TiCl₃ catalyst slurry.
Methodology:
-
Glassware Preparation: All glassware (e.g., Schlenk flask, magnetic stir bar) must be rigorously dried in an oven at >120°C overnight and subsequently cooled under a stream of dry, inert gas (e.g., Argon or Nitrogen).
-
Reagent Handling: In an inert atmosphere glovebox or using Schlenk line techniques, weigh the desired amount of solid α-TiCl₃ into the reaction flask.
-
Solvent Addition: Add anhydrous and deoxygenated heptane (or another non-polar solvent) to the flask via a cannula or a gas-tight syringe. The volume should be sufficient to achieve the target catalyst concentration.
-
Dispersion: Stir the mixture vigorously using a magnetic stir plate for at least 30-60 minutes before use. This does not dissolve the TiCl₃ but creates a fine, evenly dispersed suspension critical for consistent catalytic activity. The slurry should appear as a homogenous purple mixture.
-
Usage: The prepared slurry should be transferred to the reactor under inert atmosphere conditions. Continuous stirring is recommended to prevent the solid from settling.
Protocol 2: Preparation of a Soluble TiCl₃(THF)₃ Adduct
This protocol describes the synthesis of the tetrahydrofuran adduct of TiCl₃, which can serve as a soluble source of TiCl₃ for homogeneous reactions.
Methodology:
-
Setup: Assemble a reflux condenser on a Schlenk flask under a positive pressure of inert gas.
-
Reagents: Add solid TiCl₃ to the flask.
-
Solvent Addition: Add an excess of freshly distilled, anhydrous THF.
-
Reaction: Heat the mixture to reflux with stirring. Over several hours, the purple solid will react with the THF to form the light blue, crystalline TiCl₃(THF)₃ adduct.
-
Isolation: Cool the mixture to allow the blue product to precipitate fully. The solid can be isolated by filtration under an inert atmosphere, washed with a small amount of cold, dry THF or hexane, and dried under vacuum.
-
Storage and Use: The resulting TiCl₃(THF)₃ solid is more manageable and can be dissolved in THF or other coordinating solvents for subsequent reactions. Note that its reactivity may differ from that of the original TiCl₃ solid.
Technical Support Center: Managing Heat Evolution in Aqueous TiCl₃ Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Titanium(III) chloride (TiCl₃) in aqueous solutions. The information provided is intended to help manage the significant heat evolution that occurs during these reactions and to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why does the dissolution of TiCl₃ in water generate so much heat?
A1: The reaction of Titanium(III) chloride with water is a highly exothermic hydrolysis reaction. This process involves the coordination of water molecules to the titanium ion and the subsequent release of chloride ions, forming acidic and highly solvated titanium species. The strong interaction between titanium ions and water molecules releases a significant amount of energy as heat. This reaction is vigorous and can be violent if not properly controlled.[1][2][3]
Q2: What are the primary hazards associated with TiCl₃ hydrolysis?
A2: The main hazards include:
-
Rapid Temperature Increase: The exothermic nature of the reaction can cause the solution to boil, potentially leading to splashes of corrosive material and a runaway reaction.[1][2]
-
Gas Evolution: The reaction releases hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][2][4] In a poorly ventilated area, this can lead to a hazardous atmosphere.
-
Corrosive Nature: Both the reactant TiCl₃ and the resulting acidic solution are corrosive and can cause severe burns to the skin and eyes.[4][5]
Q3: Can I add water directly to solid TiCl₃?
A3: No, you should never add water directly to solid TiCl₃. This can lead to a violent, uncontrolled reaction. The recommended procedure is to slowly add the TiCl₃ powder to a chilled solvent under vigorous stirring.
Q4: What is the violet color I see when TiCl₃ is dissolved in water?
A4: The violet color is characteristic of the hydrated Titanium(III) ion, [Ti(H₂O)₆]³⁺, in solution. The color arises from the electronic transitions of the single d-electron in the Ti³⁺ ion.[6]
Q5: My TiCl₃ solution turned from violet to a milky white precipitate. What happened?
A5: This indicates that the Ti(III) has likely been oxidized to Ti(IV) and has subsequently hydrolyzed to form titanium dioxide (TiO₂) or other insoluble titanium oxides.[7] This can happen if the solution is exposed to air (oxygen) for a prolonged period or if the temperature becomes too high. TiCl₃ is not stable in aqueous solutions and will hydrolyze over time even in acidic conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sudden, rapid temperature increase ("runaway reaction") | 1. Addition rate of TiCl₃ is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots". | 1. Immediately stop the addition of TiCl₃.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to the acetone (B3395972) bath).3. Increase the stirring rate to ensure homogenous heat distribution.4. If the reaction is uncontrollable, evacuate the area and follow emergency procedures. |
| Excessive fuming or gas evolution | 1. The reaction is proceeding too quickly, generating a large volume of HCl gas.2. Inadequate ventilation in the fume hood. | 1. Reduce the rate of TiCl₃ addition.2. Ensure the fume hood sash is at the appropriate height and the ventilation is functioning correctly.3. Consider bubbling the evolved gas through a basic solution (e.g., sodium bicarbonate) to neutralize the HCl. |
| Formation of a solid crust on the surface of the liquid | 1. Localized concentration of TiCl₃ at the point of addition.2. Reaction with atmospheric moisture at the surface. | 1. Ensure the addition of TiCl₃ is directed below the surface of the liquid.2. Increase the stirring rate to break up the crust and incorporate it into the bulk solution.3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) over the reaction.[6] |
| The solution color is not the expected violet | 1. The TiCl₃ reagent may be old or degraded.2. The solution has been contaminated with an oxidizing agent.3. The reaction was performed without an inert atmosphere, leading to oxidation by air. | 1. Use a fresh, unopened container of TiCl₃.2. Ensure all glassware is clean and free of oxidizing contaminants.3. Handle TiCl₃ and its solutions under an inert atmosphere to prevent oxidation.[6] |
Quantitative Data on Heat of Reaction
| Condition | Reactant in Excess | Measured Heat of Reaction | Reference |
| Calorimetric test in a 500 ml glass Dewar flask | Water | 295 kJ/mol of TiCl₄ | [1] |
| Calorimetric tests in a 500 ml glass Dewar | TiCl₄ | 17 kJ/mol of H₂O | [1] |
| Adiabatic test in a Phitec II calorimeter | TiCl₄ | 13.1 kJ/mol of H₂O | [1] |
Note: The heat of formation (ΔfH°) for solid TiCl₃ is approximately -172.4 ± 0.8 kcal/mole.[8]
Experimental Protocol: Controlled Dissolution of TiCl₃ in Water
This protocol outlines a method for the safe and controlled dissolution of solid TiCl₃ in water to prepare an aqueous solution.
Materials:
-
Titanium(III) chloride (solid)
-
Deionized water, deoxygenated (by bubbling with nitrogen or argon for at least 30 minutes)
-
Three-neck round-bottom flask
-
Mechanical stirrer with a glass or PTFE stirring rod and paddle
-
Thermometer or thermocouple
-
Addition funnel or a powder dispenser for controlled solid addition
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
System Setup:
-
Assemble the three-neck flask with the mechanical stirrer in the central neck, the thermometer/thermocouple in one side neck, and the addition funnel/powder dispenser in the other side neck.
-
Ensure the thermometer/thermocouple tip is submerged in the reaction medium but does not interfere with the stirrer.
-
Place the flask in the cooling bath.
-
-
Inert Atmosphere:
-
Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all air and moisture. Maintain a gentle, positive pressure of the inert gas throughout the experiment, vented through a bubbler.
-
-
Solvent Preparation:
-
Add the desired volume of deoxygenated, deionized water to the flask.
-
Begin stirring and cool the water to 0-5 °C using the cooling bath.
-
-
Controlled Addition of TiCl₃:
-
Once the water has reached the target temperature, begin adding the solid TiCl₃ in very small portions through the addition funnel or powder dispenser.
-
Monitor the temperature closely. The rate of addition should be slow enough to maintain the temperature of the solution below 10 °C.
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the solution to cool before resuming.
-
-
Dissolution and Stabilization:
-
Continue the slow addition until all the TiCl₃ has been added.
-
Allow the solution to stir at 0-5 °C for an additional 15-30 minutes to ensure complete dissolution. The resulting solution should be a clear, violet color.
-
-
Storage:
-
If the solution is to be stored, it should be kept under an inert atmosphere in a tightly sealed container at a low temperature to minimize degradation.
-
Signaling Pathway and Workflow Diagrams
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. Accidental releases of titanium tetrachloride (TiCl4) in the context of major hazards--spill behaviour using REACTPOOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Titanium Tetrachloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
Technical Support Center: Titanous Chloride (TiCl₃) Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions regarding the identification of decomposition products of titanous chloride (titanium(III) chloride). This resource is intended for researchers, scientists, and professionals in drug development who utilize TiCl₃ in their experiments.
Frequently Asked Questions (FAQs)
Q1: My violet TiCl₃ solution has turned colorless and a white precipitate has formed. What is happening?
A: This is a common sign of decomposition. This compound is highly sensitive to air and moisture.[1][2][3] The violet color, characteristic of the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, is lost upon oxidation of Ti(III) to Ti(IV).[1] The white precipitate is likely titanium dioxide (TiO₂), formed through the hydrolysis of Ti(IV) species.[2] This TiO₂ is notably inert and will not readily dissolve in strong acids like HCl or H₂SO₄.[2]
Q2: I observed fumes when handling solid TiCl₃ in the air. What are these fumes?
A: this compound reacts with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as white fumes.[3][4] This is a result of hydrolysis. Due to its reactivity, TiCl₃ should always be handled under inert, anhydrous conditions.[1][5]
Q3: What are the expected decomposition products when heating solid TiCl₃?
A: When heated to temperatures around 440-500°C in an inert atmosphere, this compound undergoes a disproportionation reaction.[1][6] In this process, it is both oxidized and reduced to form titanium(II) chloride (TiCl₂) and the more volatile titanium(IV) chloride (TiCl₄).[1][6]
Q4: Can I still use a TiCl₃ solution if a small amount of precipitate is present?
A: Using a partially decomposed TiCl₃ solution is not recommended, as the concentration of the active Ti(III) species will be lower than stated, leading to inaccurate and unreliable experimental results, particularly in sensitive reactions like reductive couplings.[1] The presence of Ti(IV) species and solid TiO₂ can also interfere with your reaction.
Q5: How can I prevent the decomposition of my TiCl₃?
A: To minimize decomposition, this compound and its solutions should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1][5] Use anhydrous solvents and handle the material in a glovebox or using Schlenk line techniques.[1] Solutions are often prepared in hydrochloric acid to improve stability, but even then, they have a limited shelf life.[2][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommended Actions |
| Violet solution color fades or disappears. | Oxidation of Ti(III) to Ti(IV) by air. | 1. Discard the solution. 2. Prepare a fresh solution using anhydrous solvent and proper inert atmosphere techniques. 3. Ensure storage containers are sealed and purged with inert gas. |
| Formation of a white/yellowish-white precipitate. | Hydrolysis of Ti(III) and/or Ti(IV) species to form TiO₂.[2] | 1. Do not use the solution. 2. The precipitate can be separated by centrifugation or filtration for analysis if desired. 3. Review handling and storage procedures to prevent moisture contamination.[5] |
| Inconsistent or poor yields in reduction reactions. | Reduced concentration of active Ti(III) due to decomposition.[1] | 1. Use a fresh, properly stored bottle of TiCl₃. 2. Consider titrating the TiCl₃ solution to determine the active concentration before use. |
| Heating solid TiCl₃ results in a liquid and a solid residue. | Thermal disproportionation.[1][6] | 1. The volatile liquid is TiCl₄.[1] 2. The solid residue is primarily TiCl₂.[1] 3. This is the expected outcome of heating TiCl₃ in an inert environment. |
Experimental Protocols
Protocol 1: Identification of Solid Precipitate from Aqueous Solution
Objective: To confirm the identity of the white precipitate formed in an aged TiCl₃ solution.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, centrifuge a sample of the decomposed TiCl₃ solution to pellet the solid.
-
Decant the supernatant.
-
Wash the solid pellet with deionized water to remove soluble chlorides, followed by centrifugation. Repeat this step twice.
-
Dry the solid under a vacuum at 60°C.
-
-
Analysis:
-
X-Ray Diffraction (XRD): Analyze the dried powder using XRD. Compare the resulting diffraction pattern with standard patterns for titanium dioxide (anatase, rutile, and brookite forms) and titanium oxychloride (TiOCl) to identify the crystalline phases present.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Analyze the elemental composition of the solid. The presence of titanium and oxygen peaks, with a minimal or absent chlorine peak, would support the identification as TiO₂.
-
Visualizing Decomposition Pathways
Below are diagrams illustrating the primary decomposition pathways for this compound.
Caption: Decomposition pathways of this compound.
Caption: Workflow for identifying solid decomposition products.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. TITANIUM TRICHLORIDE MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chembk.com [chembk.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. 2 TiCl3 → TiCl2 + TiCl4 - Balanced equation | Chemical Equations online! [chemequations.com]
- 7. fishersci.com [fishersci.com]
effect of hydrochloric acid concentration on TiCl3 stability
This technical support center provides troubleshooting guidance and frequently asked questions concerning the stability and handling of titanium(III) chloride (TiCl₃) solutions, with a specific focus on the influence of hydrochloric acid (HCl) concentration.
Frequently Asked Questions (FAQs)
Q1: My purple TiCl₃ solution has turned milky white and a precipitate has formed. What happened and can I still use it?
A1: The change in appearance from a purple solution to a milky white suspension with a precipitate indicates that the TiCl₃ has likely hydrolyzed and/or oxidized. TiCl₃ is unstable in aqueous solutions and can hydrolyze to form titanium dioxide (TiO₂) or titanium hydroxides, which are insoluble.[1] This process is accelerated by exposure to air (oxygen) and low acidity.[1][2] The resulting precipitate is likely TiO₂ and is generally unreactive in HCl.[1] The solution is no longer viable for experiments requiring active Ti³⁺ ions and should be disposed of according to hazardous waste guidelines.
Q2: What is the optimal HCl concentration for storing my TiCl₃ solution to maximize its stability?
A2: To minimize hydrolysis and maintain the stability of the Ti³⁺ ion, TiCl₃ should be dissolved in a hydrochloric acid solution. While concentrated HCl can be used to prepare the solution, the optimal stability for storage is reported to be in 3% HCl.[3] Higher concentrations of HCl can actually decrease the solubility of TiCl₃.[3] It is critical to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][4]
Q3: I've noticed the concentration of my TiCl₃ solution seems to decrease over time, even when stored in HCl. Why is this happening?
A3: A decrease in Ti³⁺ concentration over time is expected, even in strong HCl solutions, due to slow hydrolysis and potential oxidation if the solution is not stored under strictly anaerobic conditions.[1][3] The process of hydrolysis consumes Ti³⁺ and increases the overall acidity of the solution.[3] For quantitative applications, it is crucial to standardize the TiCl₃ solution immediately before each use.[5]
Q4: Can I dissolve solid TiCl₃ directly in water?
A4: No, this is not recommended. TiCl₃ is highly reactive and will hydrolyze rapidly and violently in water, generating heat and HCl fumes.[6][7] This reaction will result in the precipitation of titanium oxides/hydroxides, not a usable Ti³⁺ solution. Always dissolve TiCl₃ in a pre-chilled, appropriately concentrated hydrochloric acid solution.
Q5: My experiment is sensitive to the concentration of Ti³⁺. How can I accurately determine the concentration of my solution?
A5: The most reliable method for determining the concentration of your TiCl₃ solution is to standardize it via titration immediately before your experiment.[5] A common and effective method is to titrate the TiCl₃ solution against a standardized solution of ferric ammonium (B1175870) sulfate (B86663) using ammonium thiocyanate (B1210189) as an indicator.[5][8] This should be performed under an inert atmosphere (e.g., carbon dioxide) to prevent oxidation of the Ti³⁺ during the titration.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Purple solution color fades or disappears. | 1. Oxidation of Ti³⁺ to Ti⁴⁺ due to exposure to air.[2] 2. Hydrolysis due to insufficient HCl concentration.[1] | 1. Ensure all handling and storage is performed under an inert atmosphere (N₂ or Ar).[4] 2. Prepare fresh solution in appropriately concentrated HCl (e.g., 3%).[3] 3. Discard the solution if color has completely faded. |
| Precipitate formation in the solution. | 1. Hydrolysis of TiCl₃, forming insoluble titanium oxides or hydroxides.[1][3] 2. TiCl₃ concentration is too low (<5 g/L), leading to precipitation of alkaline titanium chloride.[3] | 1. Increase the HCl concentration to improve stability, though this may not redissolve the precipitate.[1] 2. Ensure proper storage conditions (cool, dark, inert atmosphere).[9] 3. Prepare a new, more concentrated solution if necessary. |
| Inconsistent or non-reproducible experimental results. | The concentration of the TiCl₃ solution has changed since its initial preparation due to slow degradation.[1] | Standardize the TiCl₃ solution by titration immediately before each use to determine its exact concentration.[5] |
| Violent reaction or fuming upon preparation. | Solid TiCl₃ or a concentrated solution was added to water or a solution with low acidity.[6][7] | Always add TiCl₃ (solid or solution) to a sufficient volume of cold hydrochloric acid. Never add water directly to concentrated TiCl₃.[9] |
Quantitative Data Summary
The stability and solubility of TiCl₃ are inversely affected by the concentration of hydrochloric acid. While increased acidity from HCl is necessary to prevent hydrolysis, very high concentrations reduce solubility.
| HCl Concentration (%) | TiCl₃ Solubility (%) | Stability Note |
| 1% | ~10% degree of hydrolysis in solutions >10g/L.[3] | Prone to hydrolysis.[3] |
| 2% | 35.2% | High solubility, but less stable than 3% HCl.[3] |
| 3% | Not specified | Reported as the most stable concentration.[3] |
| 26% | 11.3% | Lower solubility at higher HCl concentrations.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1 M TiCl₃ Solution
This protocol describes the preparation of a TiCl₃ solution for general laboratory use.
-
Preparation of Acid Diluent: In a fume hood, prepare a 2N HCl solution (approximately 7.3%). For example, add 167 mL of concentrated HCl (37%, ~12N) to 833 mL of deionized water that has been thoroughly deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes. Place the diluent in an ice bath.
-
Dilution of TiCl₃: Under an inert atmosphere (in a glove box or using a Schlenk line), slowly add a commercially available TiCl₃ solution (e.g., 100 mL of a 15-20% solution) to the cold, deoxygenated 2N HCl with stirring.[5]
-
Final Volume Adjustment: Continue stirring and add sufficient, freshly boiled and cooled (deoxygenated) water to reach a final volume of 1000 mL.[5]
-
Storage: Transfer the final purple solution to a dark, airtight container. Purge the headspace with an inert gas before sealing. Store in a cool, dry, and dark place.[4][9]
Protocol 2: Standardization of a TiCl₃ Solution
This protocol details the determination of the precise concentration of a prepared TiCl₃ solution.
-
Prepare Titrant: Prepare and standardize a 0.1 M ferric ammonium sulfate solution according to standard analytical procedures.
-
Set up Titration Apparatus: Set up a burette and a flask. Maintain a continuous, gentle stream of an inert gas (carbon dioxide or nitrogen) into the flask throughout the procedure to prevent air oxidation of the TiCl₃.[5]
-
Sample Preparation: Pipette exactly 25.00 mL of the 0.1 M ferric ammonium sulfate solution into the flask. Acidify it with a few drops of dilute sulfuric acid.
-
Indicator: Add a few drops of a 10% ammonium thiocyanate solution as an indicator. The solution will turn red-brown due to the formation of the iron(III) thiocyanate complex.
-
Titration: Titrate the ferric ammonium sulfate solution with your prepared TiCl₃ solution. The Ti³⁺ will reduce the Fe³⁺ to Fe²⁺. The endpoint is reached when the red-brown color just disappears, leaving a colorless or pale purple solution.[5][8]
-
Calculation: Calculate the molarity of the TiCl₃ solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the ferric ammonium sulfate solution, and M₂ and V₂ are the molarity and volume of the TiCl₃ solution used. The stoichiometry of the Ti³⁺/Fe³⁺ reaction is 1:1.
Visualizations
Caption: Workflow for the preparation and use of a stable TiCl₃ solution.
Caption: Relationship between HCl concentration and TiCl₃ solution properties.
References
- 1. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CN104406979A - Method for detecting concentration of titanium trichloride in low-valent titanium chloride slurry - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Regeneration and Handling of Titanium(III) Chloride
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the regeneration of active Titanium(III) chloride (TiCl₃) from oxidized or degraded samples.
Frequently Asked Questions (FAQs)
Q1: Why did my purple/violet TiCl₃ solution turn colorless or pale yellow?
A1: The characteristic purple-violet color of aqueous TiCl₃ is due to the presence of the Ti(III) ion. When exposed to atmospheric oxygen, Ti(III) is oxidized to the Ti(IV) state, which is typically colorless or yellowish in hydrochloric acid solution. This indicates your sample has degraded and lost its reducing activity.
Q2: What is the white precipitate that formed in my old bottle of TiCl₃ solution?
A2: The white precipitate is likely titanium dioxide (TiO₂) or other titanium oxychlorides.[1] This forms when the TiCl₃ solution undergoes hydrolysis, a reaction with water that is accelerated if the concentration of stabilizing acid (HCl) is too low.[1][2] TiCl₃ solutions are most stable in approximately 3% hydrochloric acid.[2]
Q3: Can I still use my oxidized TiCl₃ solution?
A3: An oxidized solution containing Ti(IV) will no longer function as a reducing agent and is unsuitable for most applications that require active Ti(III).[1] However, it can often be regenerated back to the active Ti(III) form.
Q4: How can I confirm that my regeneration procedure was successful?
A4: A successful regeneration is primarily indicated by a return of the deep violet color to the solution. For quantitative confirmation, you can titrate the regenerated solution with a standardized ferric chloride (FeCl₃) solution.[3] The Ti(III) quantitatively reduces Fe(III) to Fe(II), and the endpoint can be determined with an indicator like potassium thiocyanate (B1210189) or by monitoring the disappearance of the Ti(III) color.[3]
Q5: What safety precautions should I take when working with TiCl₃ and its regeneration?
A5: Always handle TiCl₃ solutions and regeneration reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The regeneration process often involves strong acids and the evolution of flammable hydrogen gas, particularly when using metal reducing agents like zinc. Ensure no ignition sources are present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The solution remains colorless/yellow after adding a reducing agent. | 1. Insufficient Reducing Agent: Not enough reducing agent was added to reduce all the Ti(IV).2. Passivated Reducing Agent: The surface of the metallic reducing agent (e.g., zinc) is oxidized and inactive.3. Insufficient Acid: The reduction potential is dependent on acid concentration. The medium may not be acidic enough. | 1. Add the reducing agent in small portions until the desired deep violet color persists.2. Use fresh, high-purity reducing agent (e.g., zinc dust). Briefly pre-activating the zinc with dilute HCl can sometimes help.3. Ensure the solution is sufficiently acidic. Add concentrated HCl dropwise if necessary. |
| A white, insoluble precipitate forms during regeneration. | Hydrolysis: The concentration of hydrochloric acid is too low, causing the formation of insoluble TiO₂ or titanium oxychlorides.[1][2] | Acidify the solution by slowly adding concentrated HCl with stirring. The precipitate should redissolve if it is an oxychloride. TiO₂ is very inert and may not redissolve easily.[1] To prevent this, ensure the initial solution is strongly acidic before adding the reducing agent. |
| The regeneration reaction is very slow. | Low Temperature or Poor Mixing: The reaction kinetics are slow at lower temperatures.Low Reactant Concentration: The concentration of Ti(IV) or the reducing agent is low. | Gently warm the solution and ensure vigorous stirring to increase the reaction rate. Be cautious of increased hydrogen evolution. |
| The regenerated solution is a different color (e.g., brown, blue instead of violet). | Different Coordination Sphere: The color of titanium(III) is sensitive to its ligand environment. In the presence of certain solvents like THF, a blue [TiCl₃(THF)₃] complex can form. A brown color may indicate the formation of β-TiCl₃ solid. | This may not indicate a problem if a different solvent system is used. The blue [TiCl₃(THF)₃] complex is a highly active and useful reagent. If an aqueous violet solution was expected, ensure no organic solvents are present. |
Summary of Key Regeneration/Preparation Methods
The following table summarizes yields for common laboratory methods to obtain active Ti(III) chloride species. Direct yield for regenerating an already-prepared solution is highly variable, so yields for preparing fresh, active material from common starting materials are provided as a benchmark for efficiency.
| Method/Reagent | Starting Material | Product | Typical Yield (%) | Key Features |
| THF Extraction | TiCl₃·⅓AlCl₃ | [TiCl₃(THF)₃] | 62 - 80% | Simple, low-cost method to get a pure, aluminum-free, and highly active complex. |
| Hexamethyldisilane | TiCl₄ | Active β-TiCl₃ (brown solid) | ~86% | Produces a highly reactive, solid form of TiCl₃. |
| Zinc Dust / HCl | Oxidized TiCl₄ solution | Aqueous TiCl₃ solution | Variable (typically high) | Standard, convenient method for regenerating aqueous solutions for immediate use. |
Experimental Protocols
Protocol 1: General Regeneration of Aqueous TiCl₃ Solution
This protocol describes the regeneration of an oxidized aqueous TiCl₃ solution using zinc dust.
Materials:
-
Oxidized TiCl₃ solution (colorless/yellow)
-
Zinc dust (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Schlenk flask or a flask with a septum inlet
-
Nitrogen or Argon gas supply
-
Stir plate and stir bar
Procedure:
-
Place the oxidized titanium solution in the flask with a magnetic stir bar.
-
Place the flask under an inert atmosphere (N₂ or Ar) to prevent re-oxidation.
-
With vigorous stirring, slowly add concentrated HCl to ensure the solution is strongly acidic (pH < 1). This is crucial to prevent hydrolysis.
-
Add zinc dust in small portions. You will observe bubbling (H₂ evolution) as the zinc reacts with the acid.
-
The solution should begin to turn deep violet as Ti(IV) is reduced to Ti(III).
-
Continue adding small portions of zinc dust until the violet color is dark and stable.
-
Allow the solution to stir for 1-2 hours under an inert atmosphere to ensure complete reduction.
-
Once the reaction is complete, let the excess zinc settle. The regenerated violet supernatant can be carefully cannulated or filtered under inert conditions for use.
Protocol 2: Preparation of Active [TiCl₃(THF)₃] from Commercial TiCl₃·⅓AlCl₃
This method provides a pure, highly active, and aluminum-free Ti(III) complex soluble in organic solvents.
Materials:
-
TiCl₃·⅓AlCl₃ complex (maroon-red solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Schlenk flask and filtration cannula or a glass frit filter assembly
-
Nitrogen or Argon gas supply
-
Stir plate and stir bar
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the solid TiCl₃·⅓AlCl₃ to a dry Schlenk flask containing a stir bar.
-
Add anhydrous THF via cannula with vigorous stirring. The maroon slurry will warm considerably, and a blue crystalline solid will begin to precipitate almost immediately.
-
Stir the mixture at room temperature for several hours (or overnight) to ensure complete conversion.
-
Isolate the blue solid product by filtration under inert conditions (e.g., using a Schlenk filter stick or by inverting a flask with a frit).
-
Wash the blue crystalline solid with a 1:1 mixture of anhydrous THF/Et₂O to remove any soluble impurities.
-
Dry the resulting bright blue solid, [TiCl₃(THF)₃], under vacuum. The yield is typically in the 60-80% range.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Standardization of Titanous Chloride Solution with Ferric Ammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the standardization of titanous chloride (TiCl₃) solution, with a primary focus on the widely used ferric ammonium (B1175870) sulfate (B86663) method. Accurate standardization of this potent reducing agent is critical for its application in various analytical procedures, including the analysis of azo dyes and other reducible substances. This document outlines detailed experimental protocols, presents comparative data, and discusses the advantages and disadvantages of alternative standardization techniques.
Comparison of Standardization Methods
The standardization of this compound is essential due to its inherent instability when exposed to air. Several methods are available, each with its own set of advantages and limitations. The ferric ammonium sulfate method is often preferred for its simplicity and the clear, sharp endpoint it provides. Below is a comparison of common standardization methods.
| Method | Primary Standard/Reagent | Indicator | Advantages | Disadvantages |
| Ferric Ammonium Sulfate | Ferric Ammonium Sulfate (FeNH₄(SO₄)₂) | Ammonium Thiocyanate (B1210189) | Simple, direct titration; Sharp and distinct color change at the endpoint.[1] | Requires an inert atmosphere (e.g., carbon dioxide) to prevent air oxidation of TiCl₃. |
| Potassium Dichromate | Potassium Dichromate (K₂Cr₂O₇) | Not specified (indirect titration) | Potassium dichromate is a stable primary standard. | Involves an indirect titration which can be more complex; The indicator can be oxidized by chromic acid.[1] |
| Potassium Permanganate | Potassium Permanganate (KMnO₄) | Not specified (indirect titration) | Readily available standard solution. | Indirect titration method; Potential for side reactions. |
| Copper Sulfate | Copper Sulfate (CuSO₄) | Ammonium Thiocyanate (in the presence of a ferric salt) | Utilizes a common laboratory reagent. | The endpoint can be obscured if not performed carefully; requires the addition of a ferric salt.[1] |
Experimental Data Summary
The following table summarizes typical results obtained from the standardization of a this compound solution using different methods. The data demonstrates the high degree of agreement between the methods when performed correctly.
| Standardization Method | Number of Trials | Average Normality (N) of TiCl₃ | Relative Standard Deviation (RSD) |
| Ferric Ammonium Sulfate | 5 | 0.0458 | 0.15% |
| Potassium Dichromate | 3 | 0.0457 | 0.22% |
| Potassium Permanganate | 3 | 0.0459 | 0.18% |
| Copper Sulfate | 3 | 0.0458 | 0.25% |
Note: The above data is illustrative and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the preparation of reagents and the standardization procedure are crucial for obtaining accurate and reproducible results.
Preparation of 0.1 M this compound Solution
-
Dilute 100 mL of commercially available this compound solution (typically 15-20%) with 200 mL of hydrochloric acid.[2]
-
Add sufficient freshly boiled and cooled deionized water to produce 1000 mL of solution.[2]
-
Store the solution in a dark, airtight bottle, preferably under an inert atmosphere of hydrogen or nitrogen, to prevent oxidation.
Preparation of 0.1 M Ferric Ammonium Sulfate Solution
-
Dissolve approximately 50 g of ferric ammonium sulfate dodecahydrate in a mixture of 300 mL of deionized water and 6 mL of concentrated sulfuric acid.[3]
-
Dilute the solution to 1000 mL with freshly boiled and cooled deionized water.[3]
-
Standardize this solution against a primary standard, such as potassium permanganate, if a high degree of accuracy is required. For the purpose of standardizing this compound, a precisely prepared solution is often sufficient.
Standardization of this compound with Ferric Ammonium Sulfate
This procedure must be carried out in an inert atmosphere to prevent the air oxidation of the this compound.
-
Accurately pipette 25.0 mL of the standardized 0.1 M ferric ammonium sulfate solution into a 250 mL conical flask.
-
Acidify the solution with a few milliliters of dilute sulfuric acid.
-
Add 2-3 mL of a 10% ammonium thiocyanate solution as an indicator. The solution will turn a deep red color due to the formation of the ferric thiocyanate complex.
-
Set up a burette with the this compound solution and ensure the titration apparatus is flushed with an inert gas, such as carbon dioxide or nitrogen.
-
Titrate the ferric ammonium sulfate solution with the this compound solution. The this compound will reduce the ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
The endpoint is reached when the deep red color of the ferric thiocyanate complex disappears, and the solution becomes colorless.[1] This color change is sharp and easy to detect.
-
Repeat the titration at least three times to ensure reproducibility and calculate the average volume of this compound solution used.
Reaction: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the standardization of this compound.
Caption: Redox reaction in the this compound titration.
References
A Comparative Guide to the Lewis Acidity of Titanium(III) Chloride and Titanium(IV) Chloride for Researchers and Drug Development Professionals
An objective comparison of the reactivity of TiCl₃ and TiCl₄ as Lewis acids, supported by experimental data, to inform catalyst selection in organic synthesis and drug development.
Titanium(III) chloride (TiCl₃) and titanium(IV) chloride (TiCl₄) are both pivotal Lewis acids in the chemist's toolkit. While structurally similar, their difference in the oxidation state of the titanium center imparts distinct reactivities, influencing their efficacy and selectivity in a range of chemical transformations. This guide provides a detailed comparison of their Lewis acidity, supported by available quantitative data, experimental protocols, and a theoretical framework to aid in the selection of the appropriate reagent for specific synthetic challenges.
At a Glance: Key Differences in Lewis Acidity
The practical applications of these two reagents reflect this difference. TiCl₄ is a versatile and widely used Lewis acid catalyst for a broad spectrum of organic reactions, including Friedel-Crafts acylations and alkylations, aldol (B89426) additions, Diels-Alder reactions, and Mannich reactions.[2][3][4][5][6] In contrast, the primary application of TiCl₃ is in Ziegler-Natta catalysis for olefin polymerization, with some uses in reductive coupling reactions.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of TiCl₃ and TiCl₄ has been quantified using different experimental methodologies. The data presented below is not directly comparable due to the different techniques employed but provides a quantitative basis for understanding the Lewis acidic character of each compound.
Titanium(IV) Chloride (TiCl₄)
The Lewis acidity of TiCl₄ has been assessed through the Gutmann-Beckett method and titration calorimetry.
Table 1: Gutmann-Beckett Acceptor Number for TiCl₄
| Lewis Acid | Acceptor Number (AN) |
| TiCl₄ | 70 |
The Acceptor Number is a measure of Lewis acidity determined by the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon interaction with the Lewis acid. A higher AN value indicates stronger Lewis acidity.[7]
Table 2: Enthalpy of Adduct Formation for TiCl₄ with Various Lewis Bases
| Lewis Base | Enthalpy of Formation (ΔHf, kJ/mol) |
| Ethyl acetate | -54.8 |
| Tetrahydrofuran | -87.4 |
| Diethyl ether | -73.2 |
| Acetone | -69.5 |
| Acetonitrile | -56.5 |
This data represents the heat evolved upon the formation of a 1:1 adduct between TiCl₄ and the Lewis base in a non-coordinating solvent, as measured by titration calorimetry. A more negative enthalpy of formation indicates a stronger interaction and thus, a stronger Lewis acid.
Titanium(III) Chloride (TiCl₃)
The Lewis acidity of solid TiCl₃ has been quantified by measuring its surface acidity through n-butylamine titration.
Table 3: Surface Acidity of TiCl₃
| Method | Acid Amount (mmol/g) | Acid Strength (H₀) |
| n-Butylamine Titration | 8.7 | ≤ +3.3 |
This method quantifies the number of accessible acid sites on the surface of solid TiCl₃. The acid strength is expressed on the Hammett acidity function (H₀) scale.[8]
Experimental Protocols
Gutmann-Beckett Method for TiCl₄
The Gutmann-Beckett method provides a standardized measure of Lewis acidity in solution.[7][9][10][11]
Protocol:
-
A solution of the Lewis acid (e.g., TiCl₄) is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) under an inert atmosphere.
-
A solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent is also prepared.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δfree).
-
The Lewis acid solution is added to the Et₃PO solution, and the ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the Lewis acid-base adduct (δcomplex).
-
The change in chemical shift (Δδ = δcomplex - δfree) is used to calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (Δδsample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent n-hexane.
Titration Calorimetry for TiCl₄ Adducts
This method directly measures the enthalpy of the interaction between a Lewis acid and a Lewis base.
Protocol:
-
A solution of the Lewis acid (TiCl₄) of known concentration is placed in the sample cell of an isothermal titration calorimeter. The cell is maintained at a constant temperature.
-
A solution of the Lewis base (e.g., ethyl acetate, THF) of known concentration is loaded into a syringe.
-
The Lewis base solution is injected in small, precise aliquots into the sample cell containing the Lewis acid solution.
-
The heat released or absorbed during the formation of the Lewis acid-base adduct is measured after each injection.
-
The data is plotted as heat change per injection versus the molar ratio of Lewis base to Lewis acid. The resulting binding isotherm is fitted to a suitable model to determine the enthalpy of formation (ΔHf), the binding constant (Ka), and the stoichiometry of the interaction.
n-Butylamine Titration for Surface Acidity of TiCl₃
This method is used to determine the number and strength of acid sites on the surface of a solid acid.[8]
Protocol:
-
A known weight of the solid Lewis acid (TiCl₃) is suspended in a non-polar, aprotic solvent (e.g., benzene) under an inert atmosphere.
-
A series of Hammett indicators with different pKₐ values are added to separate suspensions of the solid.
-
Each suspension is then titrated with a standardized solution of n-butylamine in the same solvent.
-
The endpoint of the titration is determined by the color change of the indicator adsorbed on the solid surface.
-
The amount of n-butylamine consumed to reach the endpoint for a given indicator corresponds to the total number of acid sites with a strength equal to or greater than the pKₐ of that indicator.
Mechanism of Lewis Acid Catalysis
The fundamental role of a titanium chloride Lewis acid in catalysis is to activate a substrate by withdrawing electron density, thereby making it more susceptible to nucleophilic attack. A common example is the activation of a carbonyl group.
Caption: General mechanism of carbonyl activation by a titanium chloride Lewis acid.
In this mechanism, the Lewis acidic titanium center coordinates to the oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more readily attacked by a nucleophile. After the reaction, the Lewis acid catalyst is regenerated.
Conclusion
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Use of the Titanium Tetrachloride (Ticl4) Catalysts as a Reagent for Organic Synthesis | CoLab [colab.ws]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. magritek.com [magritek.com]
- 11. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Titanous Chloride in Reductive Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the formation of carbon-carbon bonds through reductive coupling is a cornerstone of molecular construction. Titanous chloride (TiCl₃) has historically been a prominent reagent for these transformations, particularly in McMurry and pinacol (B44631) couplings. However, the landscape of available reagents has evolved, offering alternatives with distinct advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the most suitable reagent for your synthetic goals.
Performance Comparison of Reductive Coupling Reagents
The choice of a reductive coupling agent significantly impacts the yield and stereoselectivity of the reaction. Below is a summary of the performance of this compound and its common alternatives in the context of pinacol coupling of benzaldehyde (B42025) as a model reaction.
| Reagent System | Principal Active Species | Typical Reductant | Solvent | Temperature (°C) | Reaction Time | Yield (%) of 1,2-Diphenyl-1,2-ethanediol | Reference |
| This compound | Ti(III) | - | THF | Reflux | Several hours | ~70-85% | |
| Titanium Tetrachloride / Zinc | Low-valent Titanium (Ti(0), Ti(II)) | Zinc (Zn) | THF | Reflux | 20-45 min (with ultrasound) | up to 99% | |
| Samarium(II) Iodide | Sm(II) | - | THF | Room Temp | ~1 hour | ~85-95% | |
| Zinc | Zn(0) | - | Aqueous Media | Room Temp | Several hours | ~80-90% |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. The following sections provide step-by-step procedures for conducting a pinacol coupling reaction with the compared reagent systems.
Reductive Coupling using Titanium Tetrachloride and Zinc Powder
This procedure describes the in-situ generation of low-valent titanium from TiCl₄ and zinc for the pinacol coupling of aromatic aldehydes.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc powder (4 equivalents relative to the aldehyde).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2 equivalents relative to the aldehyde) to the stirred suspension. The color of the mixture will typically turn from yellow to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and add a solution of the aromatic aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature or gentle reflux for the time indicated by TLC analysis (typically 20-45 minutes when assisted by ultrasound, or longer otherwise).
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-diol.
Reductive Coupling using Samarium(II) Iodide
This protocol outlines the use of a commercially available or freshly prepared solution of samarium(II) iodide for the pinacol coupling of ketones.
Materials:
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., acetophenone)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the ketone (1 equivalent) in anhydrous THF.
-
To this solution, add the samarium(II) iodide solution (2.2 equivalents) dropwise at room temperature. The characteristic deep blue or green color of the SmI₂ solution will fade as the reaction proceeds.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude diol by flash chromatography or recrystallization.
Reductive Coupling using Zinc Powder
This procedure details a simple and environmentally friendly method for pinacol coupling using zinc powder, often in aqueous media.
Materials:
-
Zinc powder (Zn)
-
Carbonyl compound (e.g., benzaldehyde)
-
Solvent (e.g., H₂O/THF mixture, or aqueous NH₄Cl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend zinc powder (2-4 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of THF and saturated aqueous NH₄Cl solution).
-
Add the carbonyl compound (1 equivalent) to the suspension.
-
Stir the mixture vigorously at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove excess zinc powder and inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental setups can aid in understanding the nuances of each reductive coupling method. The following diagrams, generated using DOT language, illustrate these aspects.
Titanium-Mediated Reductive Coupling
Low-valent titanium species, whether from TiCl₃ or generated in situ from TiCl₄ and a reductant, are powerful single-electron donors. The generally accepted mechanism for the McMurry and pinacol couplings involves the formation of a ketyl radical intermediate.
Caption: General mechanism for low-valent titanium-mediated pinacol coupling.
Samarium(II) Iodide-Mediated Reductive Coupling
Samarium(II) iodide is a mild and selective single-electron transfer agent. Its reactions are often characterized by high chemoselectivity and mild reaction conditions.
Caption: Reductive coupling mechanism using Samarium(II) Iodide.
Zinc-Mediated Reductive Coupling Workflow
The direct use of zinc metal offers a straightforward and often greener alternative for reductive couplings. The reaction is typically heterogeneous.
The Enduring Advantages of TiCl₃ in Ziegler-Natta Catalysis: A Comparative Guide
For decades, Ziegler-Natta (Z-N) catalysis has been a cornerstone of polyolefin production. While catalyst technology has evolved through multiple generations, the foundational first-generation catalyst, titanium trichloride (B1173362) (TiCl₃), continues to offer distinct advantages, particularly in stereochemical control. This guide provides a comparative analysis of TiCl₃-based catalysts against later-generation systems, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison: TiCl₃ vs. Modern Catalyst Systems
The primary advantage of using TiCl₃ in Ziegler-Natta catalysis lies in its high stereospecificity, which is crucial for producing polymers with a regular spatial arrangement of monomer units, such as isotactic polypropylene. The crystalline structure of TiCl₃ plays a pivotal role in determining the tacticity of the resulting polymer.[1][2]
First-generation Z-N catalysts, typically a combination of TiCl₃ and a cocatalyst like diethylaluminum chloride (AlEt₂Cl), demonstrated the groundbreaking ability to produce stereoregular polymers.[3] However, these early systems exhibited lower productivity compared to modern catalysts.[3] Later generations of Z-N catalysts, particularly those based on TiCl₄ supported on magnesium chloride (MgCl₂), offer significantly higher activity.[4]
The table below summarizes the general performance characteristics of different generations of Ziegler-Natta catalysts.
| Catalyst Generation | Typical Composition | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Key Advantages | Key Disadvantages |
| First-Generation | TiCl₃/AlEt₂Cl | ~1 | High | High stereospecificity due to crystalline structure.[1][2] | Low activity, requiring catalyst residue removal from the polymer.[3][4] |
| Second-Generation | TiCl₃ (activated) | 5 - 20 | High | Improved activity over first-generation. | |
| Third-Generation | TiCl₄/MgCl₂/Internal Donor (e.g., ethyl benzoate) | 15 - 30 | >95 | High activity and good stereospecificity.[5] | |
| Fourth-Generation | TiCl₄/MgCl₂/Internal Donor (e.g., phthalates) | 30 - 80 | >95 | Very high activity and stereospecificity.[5] | Potential health concerns with phthalate-based donors.[6] |
| Fifth/Sixth-Generation | TiCl₄/MgCl₂/Non-phthalate Internal Donor (e.g., diethers, succinates) | 80 - 160+ | 98 - 99 | Extremely high activity, excellent stereocontrol, and improved safety profile.[4][7] |
The Role of TiCl₃ Crystal Structure in Stereospecificity
Titanium trichloride exists in several crystalline modifications (α, β, γ, and δ), with the layered structures (α, γ, δ) being particularly effective for producing isotactic polypropylene.[5] The β-form, with its needle-like structure, exhibits lower stereospecificity.[8] The ability to select a specific crystalline form of TiCl₃ allows for a degree of control over the polymer's microstructure that is a key advantage of this system. The regular arrangement of atoms on the crystal surface of the violet forms (α, γ, and δ) of TiCl₃ is believed to be the template for the stereospecific insertion of propylene (B89431) monomers.[9]
Experimental Protocols
Preparation of a First-Generation TiCl₃-based Ziegler-Natta Catalyst
This protocol describes a general method for preparing a TiCl₃ catalyst and its use in propylene polymerization.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl)
-
Anhydrous heptane (B126788) (or other inert hydrocarbon solvent)
-
High-purity propylene
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation (Reduction of TiCl₄): In a dry, inert atmosphere glovebox or Schlenk line, a solution of TiCl₄ in anhydrous heptane is prepared in a reaction vessel equipped with a stirrer.
-
A reducing agent, such as an aluminum alkyl (e.g., AlEt₃), is slowly added to the TiCl₄ solution at a controlled temperature (e.g., 0°C). The molar ratio of Al/Ti is a critical parameter influencing the final catalyst structure and performance.
-
The reaction mixture is aged for a specific period, during which a solid precipitate of TiCl₃ is formed. The different crystalline forms of TiCl₃ can be obtained by varying the reaction conditions (e.g., temperature, aging time, and specific reducing agent). For instance, the reaction of TiCl₄ and AlR₃ typically yields β-TiCl₃, which can be converted to the more stereospecific γ form by heating.[5]
-
The solid TiCl₃ catalyst is then isolated by filtration, washed multiple times with anhydrous heptane to remove unreacted reagents and byproducts, and dried under vacuum.
Propylene Polymerization
-
A polymerization reactor is thoroughly dried and purged with inert gas.
-
Anhydrous heptane is introduced into the reactor, followed by the prepared TiCl₃ catalyst and the cocatalyst (e.g., AlEt₂Cl). The mixture is stirred to form a catalyst slurry.
-
The reactor is pressurized with high-purity propylene to the desired pressure, and the temperature is maintained at the target value (e.g., 60-70°C).
-
The polymerization is allowed to proceed for a set duration. The reaction is then terminated, for example, by adding an alcohol (e.g., isopropanol).
-
The resulting polymer is collected, washed to remove catalyst residues, and dried.
Visualizing the Ziegler-Natta Catalysis Workflow
The following diagrams illustrate the key processes in Ziegler-Natta catalysis using TiCl₃.
Caption: Workflow for the preparation of a TiCl₃-based Ziegler-Natta catalyst.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. mdpi.com [mdpi.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. studylib.net [studylib.net]
- 9. byjus.com [byjus.com]
A Comparative Guide to the α, β, γ, and δ Polymorphs of Titanium Trichloride (TiCl₃)
For Researchers, Scientists, and Drug Development Professionals
Titanium trichloride (B1173362) (TiCl₃) is a crucial component in the field of coordination chemistry and catalysis, most notably as a Ziegler-Natta catalyst for olefin polymerization.[1] The performance of TiCl₃ is highly dependent on its crystalline form, or polymorph. Four main polymorphs are recognized: α, β, γ, and δ, each exhibiting distinct structural, physical, and catalytic properties.[1] This guide provides an objective comparison of these four polymorphs, supported by experimental data, to aid researchers in selecting and preparing the most suitable form for their specific applications.
Structural and Physical Properties: A Tabulated Comparison
The four polymorphs of TiCl₃ can be broadly categorized into two structural types: the fibrous, chain-like structure of β-TiCl₃ and the layered structures of the violet α, γ, and δ forms.[2] In all polymorphs, the titanium atom is in an octahedral coordination sphere.[1] The key differences lie in the packing of the chloride anions and the arrangement of the TiCl₆ octahedra.
| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |
| Color | Violet | Brown | Violet | Violet |
| Crystal System | Trigonal | Hexagonal | Trigonal | - |
| Space Group | P-31m (No. 162)[3] | P6₃/mcm (No. 193)[4] | R-3 (No. 148)[5] | Disordered structure intermediate between α and γ forms[1] |
| Chloride Packing | Hexagonal close-packed[1] | - | Cubic close-packed[1] | - |
| Ti-Ti Distance | 3.60 Å[1] | 2.91 Å[1] | - | - |
| Magnetic Property | Paramagnetic[1] | Paramagnetic with strong metal-metal interactions[1] | Paramagnetic[6] | Paramagnetic[6] |
| Relative Stability | β > α > γ[7] | Most stable[7] | Least stable of the three[7] | - |
Catalytic Performance in Propylene Polymerization
The catalytic activity and stereospecificity of TiCl₃ in Ziegler-Natta polymerization are profoundly influenced by its polymorphic form. The layered structures of the α, γ, and δ polymorphs generally exhibit higher stereospecificity, leading to a greater yield of isotactic polypropylene, a commercially valuable polymer.[8]
| Polymorph | Catalyst Activity (kg PP / g Ti·h) | Isotacticity (%) |
| α-TiCl₃ | 25 | 88 |
| β-TiCl₃ | 8 | 65 |
| γ-TiCl₃ | 15 | 75 |
| δ-TiCl₃ | 35 | 92 |
Note: The data presented is compiled from various sources and should be considered representative. Actual performance may vary depending on the specific reaction conditions and co-catalyst used.
Polymorph Transformation Pathways
The different polymorphs of TiCl₃ can be interconverted under specific conditions, such as heating or mechanical grinding. Understanding these transformation pathways is crucial for catalyst preparation and for ensuring the desired polymorphic form is used in a reaction.
Caption: Transformation pathways between the different polymorphs of TiCl₃.
Experimental Protocols
Synthesis of α-TiCl₃
This protocol describes the high-temperature reduction of titanium tetrachloride (TiCl₄) with hydrogen gas.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quartz reaction tube
-
Tube furnace
-
Gas flow controllers
Procedure:
-
Assemble the quartz reaction tube in the tube furnace.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the furnace to the desired reaction temperature (typically above 700°C).[9]
-
Introduce a controlled flow of hydrogen gas into the reaction tube.
-
Introduce TiCl₄ vapor into the reaction tube, carried by the hydrogen stream. The TiCl₄ is typically vaporized from a heated bubbler.
-
The reduction reaction, 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl, occurs in the hot zone of the furnace.[10]
-
The solid α-TiCl₃ product deposits on the cooler parts of the reaction tube.
-
After the reaction is complete, cool the system to room temperature under an inert gas flow.
-
Carefully collect the purple, crystalline α-TiCl₃ product in an inert atmosphere glovebox.
Synthesis of β-TiCl₃
This protocol describes the low-temperature reduction of TiCl₄ with an organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃).
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) or other suitable organoaluminum reagent
-
Anhydrous hydrocarbon solvent (e.g., hexane, heptane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a stirrer and temperature control
Procedure:
-
Under an inert atmosphere, dissolve TiCl₄ in the anhydrous hydrocarbon solvent in the reaction flask.
-
Cool the solution to a low temperature, typically between -30°C and 30°C.
-
Slowly add a solution of the organoaluminum compound in the same solvent to the stirred TiCl₄ solution.
-
A brown precipitate of β-TiCl₃ will form.
-
Maintain the low temperature and continue stirring for a specified period to ensure complete reaction.
-
Isolate the solid β-TiCl₃ by filtration or centrifugation under an inert atmosphere.
-
Wash the product with fresh anhydrous solvent to remove any unreacted starting materials and byproducts.
-
Dry the brown, fibrous β-TiCl₃ product under vacuum.
Preparation of γ-TiCl₃ and δ-TiCl₃
-
γ-TiCl₃: This polymorph is typically obtained by heating the β-form. The brown β-TiCl₃ is heated in an inert atmosphere at a temperature between 150°C and 200°C, which causes a phase transition to the violet γ-TiCl₃.[4]
-
δ-TiCl₃: The δ-form is a result of mechanical activation of either the α or γ polymorphs. This is achieved by prolonged grinding, for example, in a ball mill, which introduces disorder into the crystal lattice.[8]
Characterization by X-ray Diffraction (XRD)
Objective: To identify the polymorphic form of a TiCl₃ sample.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
-
Air-sensitive sample holder.
Procedure:
-
In an inert atmosphere glovebox, finely grind the TiCl₃ sample to a homogenous powder.
-
Mount the powdered sample onto the air-sensitive sample holder. This is crucial as TiCl₃ is reactive with air and moisture.
-
Seal the sample holder to protect it from the atmosphere during the measurement.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters for data collection, typically scanning a 2θ range of 10-80° with a step size of 0.02° and an appropriate scan speed.
-
Collect the diffraction pattern.
-
Process the data by removing the background and identifying the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard diffraction patterns for α, β, and γ-TiCl₃ from crystallographic databases to identify the polymorph(s) present in the sample.
Conclusion
The choice of TiCl₃ polymorph is a critical factor in the outcome of catalytic processes, particularly in the production of polypropylene. The violet, layered polymorphs (α, γ, and δ) generally offer higher stereospecificity, with the δ-form providing the highest isotacticity. The brown, fibrous β-form, while less stereospecific, can serve as a precursor to the more active γ and δ forms. By understanding the distinct properties and the methods for their synthesis and interconversion, researchers can better control and optimize their chemical reactions. The provided experimental protocols offer a starting point for the preparation and characterization of these important catalytic materials.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. US3558271A - Method of preparing catalytically active ticl3 - Google Patents [patents.google.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. A quantum mechanical study of TiCl3 alpha, beta and gamma crystal phases: geometry, electronic structure and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 9. US3261663A - Method of preparing titanium trichloride - Google Patents [patents.google.com]
- 10. inorganic chemistry - what are the methods to reduce ticl4 to ticl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Nitro Group Reduction: Titanium Trichloride Versus Other Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals and other fine chemicals. The choice of reducing agent is critical, influencing the reaction's efficiency, chemoselectivity, and compatibility with other functional groups. This guide provides an objective comparison of titanium trichloride (B1173362) (TiCl₃) with other common reducing agents, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your synthetic challenge.
Performance Comparison of Common Reducing Agents
Titanium trichloride (TiCl₃) is recognized as a mild and efficient reagent for the reduction of nitro groups.[1] The mechanism proceeds via a single electron transfer followed by protonation.[1] While highly effective, its performance relative to other established methods is crucial for informed reagent selection. Below is a comparative overview of various reducing agents.
| Reducing Agent/System | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| TiCl₃ | Aromatic Nitro Compounds | THF/H₂O or Acetone (B3395972)/H₂O, RT | 0.5 - 6 h | High | Mild conditions, good functional group tolerance.[1] | Stoichiometric amounts required, potential for metal oxide residue during workup.[1] |
| Catalytic Hydrogenation (H₂/Pd-C) | Nitrobenzene | Ethanol, Room Temp. | 1 - 4 h | >95 | High yields, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for dehalogenation.[2] |
| Iron (Fe) / HCl or NH₄Cl | Aromatic Nitro Compounds | EtOH/H₂O, Reflux | 2 - 12 h | High | Inexpensive, effective for a wide range of substrates.[3] | Often requires harsh acidic conditions, workup can be tedious due to iron sludge.[3] |
| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compounds | Ethanol, Reflux | 1 - 5 h | 80-95 | Good functional group tolerance, effective for many substrates.[3] | Formation of tin salts can complicate workup. |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aromatic Nitro Compounds | DMF/H₂O or EtOH/H₂O, RT - Reflux | 1 - 24 h | 77-90 | Inexpensive, safe, and tolerates many functional groups. | Can require basic conditions, may not be effective for all substrates. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for the reduction of a nitroarene using TiCl₃ and other common methods.
Titanium Trichloride (TiCl₃) Reduction
This protocol is a general guideline for the reduction of an aromatic nitro compound using aqueous titanium trichloride.
Materials:
-
Aromatic nitro compound
-
Titanium trichloride (15% solution in aqueous HCl)
-
Acetone or Tetrahydrofuran (THF)
-
Ammonium (B1175870) hydroxide (B78521) (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the aromatic nitro compound (1.0 eq) in acetone or THF in a round-bottom flask.
-
With vigorous stirring, add the aqueous solution of titanium trichloride (typically 4-6 eq) dropwise at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of ammonium hydroxide until the solution is basic. A precipitate of titanium oxides will form.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or crystallization as necessary.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient for a wide range of nitroarenes.
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a hydrogenation flask, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Reduction with Iron (Fe) in Acidic Medium
A classic and cost-effective method.
Materials:
-
Aromatic nitro compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Ethanol/Water mixture
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution for neutralization
-
Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.
-
Add iron powder (3-5 eq) and a catalytic amount of HCl or a stoichiometric amount of NH₄Cl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and make the mixture basic with NaOH or Na₂CO₃ solution.
-
Filter the mixture through Celite® to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Visualizing the Processes
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for nitro group reduction.
Caption: A simplified pathway for the reduction of a nitro group.
Conclusion
The choice of reducing agent for the conversion of a nitro group to an amine is a critical decision in the design of a synthetic route. While catalytic hydrogenation often provides a clean and high-yielding method, the requirement for specialized equipment and potential for dehalogenation can be limiting. Metal/acid systems like Fe/HCl are cost-effective but can involve challenging workups. Sodium dithionite offers a mild and safe alternative.
Titanium trichloride emerges as a valuable reagent, particularly when mild conditions and good functional group tolerance are required. Its primary drawback is the stoichiometric nature of the reaction and the formation of metal oxide byproducts. By carefully considering the substrate, desired selectivity, and available resources, researchers can select the optimal reducing agent to efficiently and effectively achieve their synthetic goals.
References
A Comparative Guide to Analytical Methods for Determining Titanium Trichloride (TiCl₃) Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like titanium trichloride (B1173362) (TiCl₃) is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of various analytical methods for determining TiCl₃ purity, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for TiCl₃ purity assessment depends on several factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired accuracy and precision. The following table summarizes the key performance characteristics of common analytical techniques.
| Analytical Method | Principle | Analytes | Typical Accuracy | Typical Precision | Detection Limit | Key Advantages | Key Limitations |
| Redox Titration | Oxidation of Ti³⁺ to Ti⁴⁺ with a standard oxidizing agent. | TiCl₃ content | High (can be >99.5%) | High (%RSD <1%)[1] | Dependent on titrant concentration and indicator sensitivity. | Cost-effective, simple instrumentation, well-established methods. | Susceptible to interference from other reducing or oxidizing agents present in the sample. Requires careful handling due to the air sensitivity of TiCl₃. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measurement of atomic emission from excited atoms of impurity elements in a plasma. | Metallic impurities (e.g., Fe, V, Al, Si, Cr, Mn)[2][3] | High (recoveries often within ±10% of the true value)[4] | High (%RSD <3%)[2][3] | Low (ppb to ppm range)[5] | Multi-element analysis, high sensitivity, and accuracy for trace metal impurities. | Destructive to the sample, requires sample digestion, expensive instrumentation. Does not directly measure TiCl₃ content. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by Ti³⁺ ions in solution, which have a characteristic color. | TiCl₃ content | Moderate to High | Good | ppm range | Simple, rapid, non-destructive (to the solution), relatively low cost. | Potential for interference from other colored species or compounds that absorb in the same wavelength range. Requires a suitable solvent system. |
| Potentiometric Titration | Monitoring the change in electrode potential during a redox titration to determine the equivalence point. | TiCl₃ content | High | High | Dependent on titrant concentration and electrode sensitivity. | High accuracy and precision, suitable for colored or turbid solutions, automatable. | Requires a specific electrode system, can be slower than manual titrations with visual indicators. |
| X-ray Fluorescence (XRF) | Measurement of characteristic secondary X-rays emitted from a sample that has been excited by primary X-rays. | Elemental composition (including impurities) | Moderate to High | Good | ppm to % range | Non-destructive, rapid analysis, requires minimal sample preparation for solids. | Less sensitive for lighter elements, matrix effects can influence accuracy, may not be suitable for reactive liquid samples without special handling.[6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Due to the pyrophoric and moisture-sensitive nature of TiCl₃, all sample handling should be performed in an inert atmosphere (e.g., a glovebox or under a blanket of argon or nitrogen).
Redox Titration with Ferric Ammonium (B1175870) Sulfate (B86663)
This is a classic and widely used method for the direct determination of TiCl₃ content.
Principle: Titanium(III) is quantitatively oxidized to titanium(IV) by a standard solution of ferric ammonium sulfate. The endpoint is detected using ammonium thiocyanate (B1210189) as an indicator, which forms a red complex with excess Fe³⁺ ions.
Reaction: Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺
Reagents:
-
Standardized 0.1 M Ferric Ammonium Sulfate solution.
-
Ammonium Thiocyanate indicator solution (10% w/v).
-
Oxygen-free deionized water.
-
An inert gas (Argon or Nitrogen).
Procedure:
-
Accurately weigh a sample of TiCl₃ (approximately 0.2-0.3 g) in an inert atmosphere and transfer it to a flask containing 50 mL of oxygen-free deionized water and 10 mL of 2 M sulfuric acid. The solution should be purple, characteristic of Ti³⁺.
-
Continuously purge the solution with an inert gas to prevent oxidation of Ti³⁺ by air.
-
Add 2 mL of ammonium thiocyanate indicator solution.
-
Titrate the TiCl₃ solution with the standardized 0.1 M ferric ammonium sulfate solution.[8][9]
-
The endpoint is reached when the purple color of the Ti³⁺ disappears and a permanent faint reddish-brown color, due to the formation of the ferric thiocyanate complex, appears.[10]
-
Record the volume of the titrant used. The concentration of TiCl₃ can be calculated based on the stoichiometry of the reaction.[8][9]
Impurity Determination by ICP-OES
This method is ideal for quantifying trace metallic impurities, which allows for the purity of TiCl₃ to be determined by difference.
Principle: The TiCl₃ sample is digested in acid and introduced into an argon plasma. The atoms of the metallic impurities are excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.
Reagents:
-
High-purity nitric acid (HNO₃).
-
High-purity hydrochloric acid (HCl).
-
Multi-element standard solutions for calibration.
Procedure:
-
In an inert atmosphere, carefully weigh a small amount of the TiCl₃ sample.
-
Under a fume hood, slowly and carefully add the sample to a mixture of high-purity HCl and a small amount of HNO₃ to dissolve and stabilize the titanium ions.[2][3] TiCl₃ reacts vigorously with water and acids, so this step must be performed with extreme caution.
-
Once the sample is completely dissolved, dilute it to a known volume with deionized water to bring the impurity concentrations within the linear range of the instrument.
-
Aspirate the sample solution into the ICP-OES instrument.
-
Measure the emission intensities of the elements of interest (e.g., Fe, V, Al, Si, Cr, Mn).
-
Quantify the concentration of each impurity using a calibration curve generated from multi-element standards.
-
The total percentage of impurities can be subtracted from 100% to estimate the purity of the TiCl₃.
Direct Quantification by UV-Vis Spectrophotometry
This method offers a rapid way to determine the concentration of Ti³⁺ in a solution.
Principle: Solutions containing Ti³⁺ ions are colored (typically purple) and exhibit a characteristic absorption maximum in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of Ti³⁺.
Reagents:
-
A suitable solvent that dissolves TiCl₃ and is transparent in the visible region (e.g., dilute HCl).
-
High-purity TiCl₃ for preparing standard solutions.
Procedure:
-
In an inert atmosphere, prepare a stock solution of TiCl₃ of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Ti³⁺ using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the unknown TiCl₃ sample in the same solvent and measure its absorbance at λmax.
-
Determine the concentration of Ti³⁺ in the unknown sample from the calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline the general workflow for TiCl₃ purity analysis and a more detailed workflow for the redox titration method.
Caption: General workflow for TiCl₃ purity analysis.
Caption: Detailed workflow for redox titration of TiCl₃.
References
- 1. labunlimited.com [labunlimited.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid determination of Ti in TiO2 by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. CleanControlling: Comparison of analytical methods in materials science [cleancontrolling.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. CN104406979A - Method for detecting concentration of titanium trichloride in low-valent titanium chloride slurry - Google Patents [patents.google.com]
A Comparative Guide to Titanium(III) Chloride Synthesis: Hydrogen Reduction vs. Aluminum Reduction
For researchers, scientists, and professionals in drug development, the choice of synthesis method for key reagents like titanium(III) chloride (TiCl3) can significantly impact experimental outcomes. This guide provides a detailed comparison of two primary synthesis routes for TiCl3: hydrogen reduction and aluminum reduction of titanium(IV) chloride (TiCl4).
Titanium(III) chloride is a crucial catalyst, particularly in the production of polyolefins through Ziegler-Natta polymerization, and also finds applications in organic synthesis. The properties and performance of TiCl3, including its purity, crystalline structure, and catalytic activity, are intrinsically linked to its method of preparation. This document outlines the fundamental differences between the hydrogen and aluminum reduction methods, presenting available experimental data, detailed synthesis protocols, and visual workflows to aid in the selection of the most appropriate method for a given research application.
Comparison of Product Characteristics
The choice between hydrogen and aluminum reduction hinges on the desired purity and composition of the final TiCl3 product. Hydrogen reduction is renowned for yielding high-purity titanium(III) chloride, whereas aluminum reduction, a more common industrial practice, typically produces a co-crystalline mixture with aluminum chloride (AlCl3).
| Property | Hydrogen Reduced TiCl3 | Aluminum Reduced TiCl3 |
| Purity | High purity, finely powdered.[1] | Typically a mixture of TiCl3 and AlCl3 (e.g., TiCl3·AlCl3).[2] |
| Form | Can produce various crystalline forms (α, β, γ, δ), with the α-form obtainable by this method. | Often results in the α or γ crystalline forms, frequently co-crystallized with AlCl3. |
| Catalytic Activity | The crystalline form obtained influences catalytic performance in Ziegler-Natta polymerization. | The presence of AlCl3 can impact the stability and activity of the catalyst. |
| Solubility | Insoluble in non-polar solvents. | The complex with AlCl3 can have different solubility characteristics. |
Synthesis Methodologies: A Detailed Look
The operational parameters of each synthesis method differ significantly, influencing the final product's characteristics and suitability for various applications.
Hydrogen Reduction of TiCl4
This method involves the high-temperature reduction of titanium(IV) chloride gas with hydrogen. It is often favored in laboratory settings where high purity is paramount.
Reaction: 2 TiCl4(g) + H2(g) → 2 TiCl3(s) + 2 HCl(g)
Key Process Parameters:
-
Temperature: Typically in the range of 500-800°C.
-
Pressure: Can be carried out at atmospheric or reduced pressures.
-
Product: Yields a finely powdered, high-purity TiCl3.[1] The crystalline form can be influenced by the reaction conditions.
Aluminum Reduction of TiCl4
A more prevalent method in industrial applications, this process uses aluminum metal to reduce TiCl4. It is a more cost-effective route but results in a product that is a complex of TiCl3 and AlCl3.
Reaction: 3 TiCl4 + Al → 3 TiCl3 + AlCl3
Key Process Parameters:
-
Temperature: Generally lower than hydrogen reduction, around 200°C.
-
Product: A solid solution or co-precipitate of TiCl3 and AlCl3.[2] This mixture is often used directly as a Ziegler-Natta catalyst component.
Experimental Protocols
Below are detailed laboratory-scale protocols for the synthesis of TiCl3 by both hydrogen and aluminum reduction methods. These protocols are synthesized from literature descriptions and are intended to provide a comprehensive guide for researchers.
Protocol 1: Synthesis of TiCl3 by Hydrogen Reduction
Objective: To synthesize high-purity, finely powdered TiCl3.
Materials:
-
Titanium(IV) chloride (TiCl4), high purity
-
Hydrogen gas (H2), high purity
-
Argon or Nitrogen gas (for purging)
-
Quartz reaction tube
-
Tube furnace with temperature controller
-
Gas flow controllers
-
Condenser and collection flask
Procedure:
-
Assemble the reaction apparatus consisting of a quartz tube placed within a tube furnace. The setup should allow for the controlled flow of gases through the tube and the collection of the solid product.
-
Purge the entire system with an inert gas (Argon or Nitrogen) to remove any air and moisture.
-
Heat the furnace to the desired reaction temperature (e.g., 650°C).
-
Introduce a controlled flow of hydrogen gas into the reaction tube.
-
Vaporize the TiCl4 by gentle heating and introduce the vapor into the reaction tube using a carrier gas (e.g., Argon).
-
The reduction reaction will occur in the hot zone of the furnace, depositing solid TiCl3 on the walls of the quartz tube.
-
The byproduct, hydrogen chloride (HCl) gas, will exit the furnace along with unreacted hydrogen and the carrier gas. This gaseous stream should be passed through a suitable scrubber (e.g., a sodium hydroxide (B78521) solution).
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of inert gas.
-
Carefully collect the solid TiCl3 product in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
Characterization: The purity and crystalline phase of the synthesized TiCl3 should be confirmed using techniques such as X-ray diffraction (XRD) and elemental analysis (e.g., ICP-OES).[3][4][5][6]
Protocol 2: Synthesis of TiCl3 by Aluminum Reduction
Objective: To synthesize a TiCl3-AlCl3 complex.
Materials:
-
Titanium(IV) chloride (TiCl4), high purity
-
Aluminum powder or foil, high purity
-
Inert solvent (e.g., heptane (B126788) or toluene)
-
Glass reactor with a reflux condenser, mechanical stirrer, and inert gas inlet
-
Heating mantle with temperature controller
Procedure:
-
Set up the glass reactor and thoroughly purge it with an inert gas (Argon or Nitrogen).
-
Add the inert solvent to the reactor, followed by the aluminum powder or foil.
-
While stirring, slowly add the stoichiometric amount of TiCl4 to the reactor at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain it for a set period (e.g., 2-4 hours) to ensure complete reaction.
-
A solid precipitate of the TiCl3-AlCl3 complex will form.
-
Allow the mixture to cool to room temperature.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the product with a fresh portion of the inert solvent to remove any unreacted TiCl4.
-
Dry the final product under vacuum.
Characterization: The composition of the TiCl3-AlCl3 complex can be determined by elemental analysis. The crystalline structure can be analyzed using XRD.
Performance in Ziegler-Natta Polymerization
The performance of TiCl3 as a Ziegler-Natta catalyst is highly dependent on its physical and chemical properties, which are influenced by the synthesis method.
-
Hydrogen-Reduced TiCl3: The high purity and specific crystalline forms (e.g., α-TiCl3) can lead to high stereospecificity in polypropylene (B1209903) polymerization, resulting in a high isotactic index.[7][8] The catalytic activity can be influenced by factors such as particle size and surface area.
-
Aluminum-Reduced TiCl3: The presence of AlCl3 in the catalyst can affect the number and nature of the active sites. While it may lead to a more stable catalyst, it can also influence the molecular weight distribution and isotacticity of the resulting polymer.[9] The co-crystallized AlCl3 is thought to play a role in the activation process with the organoaluminum co-catalyst.
Visualizing the Synthesis Workflows
To better illustrate the two synthesis processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for TiCl3 synthesis via hydrogen reduction.
Caption: Workflow for TiCl3 synthesis via aluminum reduction.
Conclusion
The choice between hydrogen and aluminum reduction for the synthesis of TiCl3 is a critical decision for researchers. Hydrogen reduction offers a pathway to high-purity TiCl3, which is often desirable for fundamental studies of catalysis and for applications where trace impurities could interfere. However, this method requires more specialized equipment for handling gases at high temperatures.
Conversely, aluminum reduction provides a more commercially viable and often simpler laboratory route to a TiCl3-based catalyst. The resulting TiCl3·AlCl3 complex is a well-established component of Ziegler-Natta systems. Researchers should consider the potential influence of the co-complexed AlCl3 on their specific catalytic system.
By understanding the trade-offs in purity, composition, and process complexity, researchers can select the synthesis method that best aligns with their experimental goals and available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical implementation of these important synthetic procedures.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. US5367085A - Preparation of TiCl3 coordination complexes - Google Patents [patents.google.com]
- 3. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Titanous Chloride Titration for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. While modern chromatographic techniques have become ubiquitous, classical methods like titration retain their value, particularly in specific applications. This guide provides a comprehensive comparison of the validation of titanous chloride (TiCl₃) titration, a powerful reductometric method, against contemporary analytical techniques. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their analytical needs.
Performance Comparison: this compound Titration vs. High-Performance Liquid Chromatography (HPLC)
This compound is a strong reducing agent, making it highly effective for the analysis of reducible functional groups, such as nitro and azo moieties, which are present in many pharmaceutical compounds. A common alternative for the quantification of these compounds is High-Performance Liquid Chromatography (HPLC). The following table summarizes the key validation parameters for both methods in the context of determining a hypothetical nitroaromatic drug substance.
| Validation Parameter | This compound Titration | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Can be susceptible to interference from other reducible substances present in the sample matrix. Specificity can be improved by sample preparation. | Highly specific due to the separation power of the chromatographic column. Can resolve the analyte from impurities and degradation products. |
| Linearity | Typically exhibits good linearity over a defined concentration range.[1][2] | Excellent linearity over a wide concentration range is a hallmark of the technique. |
| Accuracy | High accuracy can be achieved with proper standardization of the titrant.[3] | High accuracy is achievable with the use of a well-characterized reference standard. |
| Precision (RSD) | Repeatability is generally good, with RSD values typically <1%.[1] | Excellent precision, with RSD values often <0.5% for replicate injections. |
| Range | The working range is determined by the concentration of the titrant and the sample solubility. | A wide analytical range can be covered by adjusting injection volume and sample concentration. |
| Robustness | Sensitive to atmospheric oxygen, requiring an inert atmosphere during the titration. The stability of the titrant is a critical factor.[4] | Generally robust, with established methods for assessing the impact of minor variations in mobile phase composition, flow rate, and temperature. |
Experimental Protocols
I. Validation of this compound Titration for the Assay of a Nitroaromatic Compound
This protocol outlines the key steps for the preparation, standardization, and application of this compound titration for the determination of a nitroaromatic compound.
1. Preparation of 0.1 M this compound Solution [5][6]
-
Dilute 100 mL of a commercially available 15% this compound solution with 200 mL of hydrochloric acid.
-
Add sufficient freshly boiled and cooled deionized water to produce 1000 mL.
-
Store the solution in a light-resistant container under a nitrogen or carbon dioxide atmosphere to prevent oxidation.
2. Standardization of the 0.1 M this compound Solution [3][5][6]
-
Accurately weigh approximately 2.5 g of ferric ammonium (B1175870) sulfate (B86663) and dissolve it in 50 mL of 10% sulfuric acid.
-
Add 5 mL of 10% ammonium thiocyanate (B1210189) solution as an indicator.
-
Titrate this solution with the prepared this compound solution under a continuous stream of carbon dioxide or nitrogen until the red color of the ferric thiocyanate disappears.
-
The titration should be performed immediately before use.
-
Calculate the molarity of the this compound solution. Each mL of 0.1 M ferric ammonium sulfate is equivalent to 0.01543 g of TiCl₃.[5][6]
3. Titration of the Nitroaromatic Compound [7]
-
Accurately weigh a quantity of the nitroaromatic compound equivalent to approximately 1.5 meq.
-
Dissolve the sample in a suitable solvent (e.g., glacial acetic acid).
-
Add a known excess of the standardized 0.1 M this compound solution.
-
Heat the solution gently if required to ensure complete reduction of the nitro group.
-
Back-titrate the excess this compound with a standardized 0.1 M ferric ammonium sulfate solution, using ammonium thiocyanate as an indicator, until the first permanent reddish-brown color appears.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage purity of the nitroaromatic compound.
II. Alternative Method: High-Performance Liquid Chromatography (HPLC) for the Assay of a Nitroaromatic Compound
This protocol provides a general framework for the HPLC analysis of a nitroaromatic compound. Method development and validation would be required for a specific analyte.
1. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 25 °C
2. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh a suitable amount of the reference standard of the nitroaromatic compound and dissolve it in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a concentration within the linear range of the method.
3. System Suitability
-
Inject the standard solution multiple times (e.g., n=5).
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Other parameters such as tailing factor and theoretical plates should also be monitored.
4. Analysis
-
Inject the standard and sample solutions into the chromatograph.
-
Quantify the analyte in the sample by comparing its peak area with that of the standard.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for an analytical method like this compound titration.
References
- 1. metrohm.com [metrohm.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [scholarworks.wm.edu]
- 5. Preparation and Standardization of 0.1 M Titanium Trichloride | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. MT 133 - Determination of nitrophenols - titanium (III) chloride method [cipac.org]
A Comparative Guide to the Spectroscopic Analysis of Titanous Chloride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques for the characterization of titanous chloride (TiCl₃) complexes. Experimental data from peer-reviewed literature is presented to support the evaluation of each method's performance in elucidating the electronic and molecular structure of these important chemical entities.
Introduction
This compound (TiCl₃), a trivalent titanium compound, serves as a precursor to a wide array of complexes with significant applications in catalysis and materials science. A thorough understanding of the coordination environment, oxidation state, and bonding in these complexes is paramount for optimizing their properties and reactivity. Spectroscopic techniques are indispensable tools for this purpose. This guide compares the utility of Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of TiCl₃ complexes. Additionally, alternative and complementary techniques such as X-ray Absorption Spectroscopy (XAS) and Magnetic Susceptibility measurements are discussed.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method for analyzing this compound complexes depends on the specific information required. Each technique probes different aspects of the complex's structure and electronic properties.
-
UV-Visible (UV-Vis) Spectroscopy is primarily used to investigate electronic transitions within the d-orbitals of the Ti(III) center. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the coordination geometry and the nature of the ligand field. For instance, the d-d transition in octahedral Ti(III) complexes typically appears in the visible region.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy is a highly sensitive technique for studying paramagnetic species such as Ti(III) (a d¹ ion). EPR spectra yield precise information about the electronic environment of the unpaired electron, including its interaction with the titanium nucleus and surrounding ligand nuclei. The g-values and hyperfine coupling constants are characteristic parameters that can reveal details about the symmetry of the complex and the degree of covalency in the metal-ligand bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the vibrational modes of the complex. This technique is particularly useful for characterizing the ligands coordinated to the titanium center and for probing the strength of the metal-ligand and metal-chloride bonds. Shifts in the vibrational frequencies of the ligand upon coordination can confirm its binding to the metal. The far-IR region is often necessary to observe the Ti-Cl stretching vibrations.
Alternative and Complementary Techniques
-
X-ray Absorption Spectroscopy (XAS) provides information on the local coordination environment and oxidation state of the titanium atom. Both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can be utilized to determine coordination numbers, bond distances, and the types of neighboring atoms.[1][2]
-
Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complex, which can confirm the d¹ electron configuration of the Ti(III) center and provide information about any magnetic interactions between metal centers in polynuclear complexes.[3][4] The magnetic moment for TiCl₃ is reported as +1110 x 10⁻⁶ cm³/mol.[5]
Quantitative Data Summary
The following tables summarize key spectroscopic data for a selection of this compound and related Ti(III) complexes from the literature.
Table 1: UV-Visible Spectroscopic Data for Ti(III) Complexes
| Complex/Species | Solvent/Medium | λmax (nm) | Reference |
| [Ti(H₂O)₆]³⁺ | Aqueous | ~520 | [6] |
| TiCl₃ | Acetonitrile | Broad absorption | [7] |
| Ti(III) complex with macrocyclic ligand I | 3.7 M LiCl | Shifted to longer wavelength vs. [Ti(H₂O)₆]³⁺ | [8] |
| Ti(III) complex with macrocyclic ligand II | 3.7 M LiCl | Shifted to longer wavelength vs. [Ti(H₂O)₆]³⁺ | [8] |
| Ti-complex | - | 410 | [9] |
| [{TiCl₃}₂(C₃N₃S₃H)] | THF | - | [10] |
| Ti(III) Schiff base complexes | - | 19560-19666 cm⁻¹ (511-514 nm) | [11] |
Table 2: EPR Spectroscopic Data for Ti(III) Complexes
| Complex/Species | g-values | Hyperfine Coupling Constants (A) | Reference |
| [TiCln(CH₃OH)₆₋n]⁽³⁻ⁿ⁾⁺ (n=1-3) | Anisotropic | Reported for ³⁵/³⁷Cl, ¹H, and ¹³C | [12] |
| Ti{CH(SiMe₃)₂}₃ | g = [1.998, 1.857, 1.857] | |A| ⁴⁷/⁴⁹Ti =[13][14][14] MHz | [15] |
Table 3: FTIR Spectroscopic Data for Titanium Complexes
| Complex/Species | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| Ti(en)Cl₄ | 372 | Ti-Cl stretch | [16] |
| Ti(IV) complexes with cyclic ethers/thioethers | 360-385 | Ti-Cl stretch | [16] |
| Multilayer Ti₃C₂Cl₂ | 550-650 | Ti-Cl vibrations | [17] |
| Metal-Chloride Complexes | 418-436 | M-Cl | [18] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data, especially for air- and moisture-sensitive compounds like this compound complexes.
UV-Visible Spectroscopy
-
Sample Preparation : Due to the reactivity of TiCl₃, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solutions are typically prepared by dissolving the TiCl₃ complex in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile, tetrahydrofuran).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : Spectra are recorded in a quartz cuvette with a known path length (e.g., 1 cm). A background spectrum of the pure solvent is recorded first and subtracted from the sample spectrum. The wavelength range is typically scanned from 200 to 800 nm.
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation : Samples for EPR are typically prepared as frozen solutions to obtain well-resolved spectra. The TiCl₃ complex is dissolved in a suitable solvent, and the solution is transferred to a quartz EPR tube. The sample is then flash-frozen in liquid nitrogen. All preparations must be conducted under an inert atmosphere.
-
Instrumentation : An X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements is used.
-
Data Acquisition : Continuous-wave (CW) EPR spectra are recorded at low temperatures (e.g., 77 K). Experimental parameters such as microwave frequency, microwave power, modulation frequency, and modulation amplitude are optimized to achieve the best signal-to-noise ratio without signal distortion.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : For solid samples, a small amount of the complex (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid or liquid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. All sample preparation for air-sensitive complexes must be performed in a glovebox.
-
-
Instrumentation : A standard FTIR spectrometer.
-
Data Acquisition : A background spectrum is recorded (empty press for KBr pellets or clean ATR crystal). The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. For observing Ti-Cl vibrations, a spectrometer capable of reaching the far-IR region (below 400 cm⁻¹) may be necessary.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of TiCl₃ complexes.
Logical Relationships in Spectroscopic Characterization
Caption: Interrelation of spectroscopic data and structural insights.
References
- 1. X-Ray absorption spectroscopy investigation on the structure of methyl acrylate–TiCl4 complexes in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solution XANES and EXAFS analysis of active species of titanium, vanadium complex catalysts in ethylene polymerisation/dimerisation and syndiospecific styrene polymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. fizika.si [fizika.si]
- 6. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. EPR investigation of TiCl3 dissolved in polar solvents – implications for the understanding of active Ti(iii) species in heterogeneous Ziegler–Natta catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a Dimeric Alkyl‐Bridged Titanium(IV) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Electrochemical Potential of the Ti³⁺/Ti⁴⁺ Couple
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical potential of the Titanium(III)/Titanium(IV) (Ti³⁺/Ti⁴⁺) redox couple. The electrochemical properties of this couple are of significant interest in various fields, including catalysis, redox flow batteries, and biological systems. This document summarizes key experimental data, offers detailed methodologies for its measurement, and compares its potential with other relevant redox couples.
Quantitative Data Summary
The electrochemical potential of the Ti³⁺/Ti⁴⁺ couple is highly sensitive to the experimental conditions, including the nature of the acidic medium, pH, and the presence of complexing agents. The standard electrode potential (E°) provides a baseline, while the formal potential (E°') offers a more practical measure under specific solution conditions.
| Redox Couple | Supporting Electrolyte | Temperature (°C) | Potential (V vs. SHE) | Reference Electrode | Comments |
| Ti³⁺/Ti⁴⁺ | Standard Conditions | 25 | ~+0.1 | Standard Hydrogen Electrode (SHE) | Standard electrode potential (E°).[1] |
| Ti³⁺/Ti⁴⁺ | 1 M HCl, 2 M NaCl | 25 | +0.009 (± 0.001) | Molar Hydrogen Electrode | Formal potential (E°').[2] |
| Ti³⁺/Ti⁴⁺ | 4 to 15 M H₂SO₄ | Not Specified | Becomes more positive than H₂/H⁺ | Saturated Calomel Electrode (SCE) | The reversible formal potential is more oxidizing than the hydrogen evolution potential on platinum.[3] |
| Fe²⁺/Fe³⁺ | Standard Conditions | 25 | +0.77 | Standard Hydrogen Electrode (SHE) | For comparison. |
| V²⁺/V³⁺ | Standard Conditions | 25 | -0.26 | Standard Hydrogen Electrode (SHE) | For comparison.[1] |
Note: The stability of the Ti³⁺/Ti⁴⁺ redox couple is significant only at very low pH, typically below 1.5.[1] In less acidic or neutral solutions, hydrolysis and precipitation of titanium oxides occur.
Comparison with Other Redox Couples
The Ti³⁺/Ti⁴⁺ redox couple exhibits a significantly lower standard potential compared to the Fe³⁺/Fe²⁺ couple (+0.1 V vs. +0.77 V). This indicates that Ti³⁺ is a stronger reducing agent than Fe²⁺, and conversely, Fe³⁺ is a much stronger oxidizing agent than Ti⁴⁺. In practical terms, this means that Ti³⁺ can readily reduce Fe³⁺ to Fe²⁺, but Ti⁴⁺ is not capable of oxidizing Fe²⁺ to Fe³⁺ under standard conditions.
When compared to the V³⁺/V²⁺ couple (-0.26 V), the Ti³⁺/Ti⁴⁺ couple has a more positive potential. This suggests that V²⁺ is a stronger reducing agent than Ti³⁺. The relative positions of these redox potentials are crucial for applications such as redox flow batteries, where the cell voltage is determined by the difference in the potentials of the two half-cells.
Experimental Protocols
Precise determination of the electrochemical potential of the Ti³⁺/Ti⁴⁺ couple requires careful experimental design due to the air sensitivity of Ti³⁺ and the tendency of titanium species to hydrolyze. Below are detailed methodologies for two common electrochemical techniques.
Potentiometric Titration
This method involves titrating a solution of Ti³⁺ with a standardized oxidizing agent and monitoring the potential of an indicator electrode against a reference electrode.
Objective: To determine the formal potential of the Ti³⁺/Ti⁴⁺ couple.
Materials:
-
Potentiometer or high-impedance voltmeter
-
Platinum indicator electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Inert atmosphere glove box or Schlenk line (optional, but recommended)
-
Solution of TiCl₃ in acidic medium (e.g., 1 M HCl)
-
Standardized solution of a strong oxidizing agent (e.g., potassium permanganate, KMnO₄, or cerium(IV) sulfate)
Procedure:
-
Preparation: Assemble the titration setup. If an inert atmosphere is not used, the solutions should be deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to the experiment. The platinum electrode should be cleaned, for instance, by polishing with alumina (B75360) slurry, followed by rinsing with deionized water.
-
Analyte: Place a known volume of the Ti³⁺ solution into a beaker with a magnetic stir bar. The solution should be sufficiently acidic to prevent hydrolysis.
-
Electrode Immersion: Immerse the platinum indicator electrode and the reference electrode into the Ti³⁺ solution. Ensure the tips of the electrodes are well below the solution surface.
-
Initial Potential: Start stirring the solution and record the initial potential once it stabilizes.
-
Titration: Add the standardized oxidizing agent from the burette in small, known increments. After each addition, allow the potential to stabilize before recording the value. Smaller increments should be used near the equivalence point, which is characterized by a sharp change in potential.
-
Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The formal potential (E°') can be determined from the potential at the half-equivalence point.
Caption: Workflow for potentiometric titration.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the reversibility and kinetics of the Ti³⁺/Ti⁴⁺ redox couple.
Objective: To characterize the redox behavior of the Ti³⁺/Ti⁴⁺ couple and determine its formal potential.
Materials:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Working Electrode: Glassy carbon or platinum
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
Electrolyte solution containing a known concentration of Ti⁴⁺ (e.g., TiCl₄ or TiOSO₄) in a suitable acidic supporting electrolyte (e.g., 1 M H₂SO₄ or 1 M HCl).
-
Inert gas (nitrogen or argon) for deoxygenation.
Procedure:
-
Preparation: Clean the electrodes thoroughly. The working electrode surface should be polished to a mirror finish.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Setup: Connect the electrodes to the potentiostat. Set the initial and final potentials to values where no faradaic reaction is expected. The switching potential should be set to a value sufficiently negative to cause the reduction of Ti⁴⁺ to Ti³⁺, and the other switching potential to a value where the re-oxidation of Ti³⁺ to Ti⁴⁺ can be observed. A typical scan rate to start with is 100 mV/s.
-
Data Acquisition: Initiate the potential scan and record the resulting current. A cyclic voltammogram (a plot of current vs. potential) will be generated.
-
Data Analysis: From the cyclic voltammogram, the anodic (Epa) and cathodic (Epc) peak potentials can be determined. The formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2. The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron transfer, ΔEp is theoretically 59 mV at 25°C.
Caption: Workflow for cyclic voltammetry.
Logical Relationships in Data Interpretation
The electrochemical potential of the Ti³⁺/Ti⁴⁺ couple is governed by the Nernst equation, which relates the potential to the standard potential and the activities (approximated by concentrations) of the oxidized and reduced species.
E = E°' - (RT/nF) * ln([Ti³⁺]/[Ti⁴⁺])
Where:
-
E is the measured potential.
-
E°' is the formal potential.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
n is the number of electrons transferred (in this case, n=1).
-
F is the Faraday constant.
-
[Ti³⁺] and [Ti⁴⁺] are the concentrations of the respective ions.
The formal potential (E°') itself is influenced by the solution composition. In acidic solutions, the hydrolysis of Ti⁴⁺ to species like [TiO]²⁺ or [Ti(OH)₂]²⁺ consumes H⁺ ions. This makes the redox potential pH-dependent. The presence of complexing anions like Cl⁻ or SO₄²⁻ will also shift the formal potential by stabilizing one oxidation state over the other.
Caption: Factors influencing the electrochemical potential.
References
A Comparative Analysis of Titanium(III) Chloride Performance in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction success, influencing yield, selectivity, and catalytic activity. This guide provides an objective comparison of Titanium(III) chloride (TiCl₃) performance in various solvent systems, supported by experimental data and detailed protocols for key reactions.
Titanium(III) chloride is a versatile Lewis acid and a powerful single-electron transfer reagent utilized in a variety of organic transformations. Its performance, however, is intricately linked to the solvent system in which it is employed. The solvent can influence the solubility of reagents, the stability of intermediates, and the aggregation state of the titanium species, thereby dictating the reaction pathway and outcome. This guide explores the impact of different solvents on three major classes of TiCl₃-mediated reactions: McMurry Coupling, Pinacol (B44631) Coupling, and Ziegler-Natta Polymerization.
Performance Comparison in Key Reactions
The following table summarizes the performance of TiCl₃ in different solvent systems for specific reactions, highlighting the impact of the solvent on reaction yield and selectivity.
| Reaction | Substrate | Solvent System | Reducing Agent | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| McMurry Coupling | 2-Adamantanone (B1666556) | 1,2-Dimethoxyethane (DME) | Li | 75-76 | N/A | |
| 2-Adamantanone | Tetrahydrofuran (THF) | Li | Lower than DME | N/A | ||
| Various ketones/aldehydes | THF or DME | Zn-Cu, LiAlH₄, K, Li | Varies | Poor stereoselectivity | ||
| Pinacol Coupling | Aromatic Aldehydes | Dichloromethane (B109758) (CH₂Cl₂) | - | Good to excellent | Highly dl-selective | |
| Aromatic Aldehydes | Dichloromethane-Pivalonitrile | Zn | Good to high | Meso-selective for some aliphatic ketones | ||
| Aromatic Aldehydes | Ethanol (EtOH) | Al or Mn | 16-86 | Varies | ||
| Ziegler-Natta Polymerization | Propylene (B89431) | Heptane (B126788) | Triethylaluminum | High | Highly isotactic |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and further investigation.
McMurry Coupling of 2-Adamantanone
Objective: To synthesize adamantylideneadamantane via the reductive coupling of 2-adamantanone using a TiCl₃-lithium system.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium metal
-
2-Adamantanone
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A mechanically stirred reaction vessel is charged with anhydrous DME under an inert atmosphere of argon.
-
Titanium(III) chloride is added to the solvent. Note: TiCl₃ is sensitive to air and moisture and should be handled accordingly.
-
Lithium metal is added to the suspension. The mixture is heated to reflux, during which the color changes, indicating the formation of low-valent titanium species.
-
A solution of 2-adamantanone in DME is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for several hours to ensure complete coupling.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization from hot methanol to yield adamantylideneadamantane as colorless needles.
Note: Higher yields are reported when DME is used as the solvent compared to THF.
Pinacol Coupling of Aromatic Aldehydes
Objective: To achieve a highly diastereoselective synthesis of 1,2-diols (pinacols) from aromatic aldehydes using TiCl₃.
Materials:
-
Titanium(III) chloride (TiCl₃), anhydrous
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aqueous sodium bicarbonate solution
Procedure:
-
Anhydrous titanium(III) chloride is suspended in anhydrous dichloromethane under an inert atmosphere at room temperature.
-
The aromatic aldehyde is added to the suspension.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of aqueous sodium bicarbonate solution.
-
The mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pinacol product. This procedure in dichloromethane has been reported to show high dl-selectivity.
Ziegler-Natta Polymerization of Propylene
Objective: To produce highly isotactic polypropylene (B1209903) using a TiCl₃-based Ziegler-Natta catalyst.
Materials:
-
Titanium(III) chloride (TiCl₃) on a MgCl₂ support
-
Triethylaluminum (TEAl)
-
Heptane, anhydrous and deoxygenated
-
Propylene monomer
Procedure:
-
A polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Anhydrous heptane is introduced into the reactor.
-
The TiCl₃/MgCl₂ catalyst is added to the heptane to form a slurry.
-
Triethylaluminum (co-catalyst) is added to the reactor.
-
The reactor is pressurized with propylene monomer, and the temperature is maintained at the desired level (e.g., 30°C).
-
The polymerization is allowed to proceed for a set period.
-
The reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol).
-
The resulting polymer is collected, washed to remove catalyst residues, and dried.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in TiCl₃-mediated reactions.
Caption: Workflow for the TiCl₃-mediated McMurry coupling reaction.
Caption: Influence of solvent properties on TiCl₃ reaction outcomes.
Cost-Benefit Analysis of Titanous Chloride in Industrial Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial polymerization, the choice of catalyst is a critical decision that profoundly impacts process efficiency, product quality, and overall economic viability. This guide provides a comprehensive cost-benefit analysis of titanous chloride (Titanium(III) chloride, TiCl₃), a foundational component of early Ziegler-Natta catalysts, and compares its performance with modern alternatives, including titanium tetrachloride (TiCl₄)-based systems and metallocene catalysts. This analysis is supported by experimental data to inform researchers and professionals in making strategic decisions for their polymerization processes.
Executive Summary
This compound (TiCl₃), a key player in the development of stereospecific polymerization, has been largely superseded by more advanced catalytic systems in large-scale industrial applications. While historically significant for producing stereoregular polymers, its higher cost and lower catalytic activity compared to modern alternatives present considerable drawbacks. Fourth and fifth-generation Ziegler-Natta catalysts, typically based on titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and metallocene catalysts offer significantly higher efficiency and better control over polymer properties, making them more cost-effective for industrial production of polyolefins like polypropylene (B1209903).
Cost Comparison of Polymerization Catalysts
The economic feasibility of a catalyst is a primary consideration in industrial settings. The following table summarizes the approximate industrial costs of this compound, titanium tetrachloride, and metallocene catalyst precursors. It is important to note that catalyst prices can fluctuate based on purity, supplier, and market conditions.
| Catalyst Component | Chemical Formula | Typical Industrial Price (per kg) | Notes |
| This compound | TiCl₃ | ~$50 | Price can vary based on supplier and purity.[1] |
| Titanium Tetrachloride | TiCl₄ | ~$0.70 - $2.27 | Price is significantly lower than TiCl₃, with fluctuations based on market demand.[2] |
| Metallocene Precursor (e.g., Ferrocene) | C₁₀H₁₀Fe | ~$2 - $5 | This is a precursor price; the final catalyst cost is higher. |
*Disclaimer: Prices are estimates based on available data and are subject to change.
Performance Comparison
The performance of a catalyst is evaluated based on its activity, stereospecificity, and the resulting polymer's properties. The following table compares this compound-based catalysts with modern alternatives in the context of propylene (B89431) polymerization.
| Performance Metric | This compound (First-Generation Z-N) | TiCl₄/MgCl₂ (Fourth/Fifth-Generation Z-N) | Metallocene Catalysts |
| Catalytic Activity (kg PP / g cat · h) | Lower (typically < 10) | High to Very High (30 - >100)[3] | Very High (often >100) |
| Isotacticity (% Isotactic Index) | Moderate to High (can reach >90%) | Very High (95 - 99%)[3] | Very High and controllable |
| Polymer Molecular Weight Distribution (MWD) | Broad | Broad to Moderate | Narrow and controllable |
| Co-catalyst Requirement | Typically Al(C₂H₅)₂Cl or Al(C₂H₅)₃ | Typically Al(C₂H₅)₃ with external donors | Typically Methylaluminoxane (MAO) or borates |
Experimental Protocols
To provide a practical context for the performance data, detailed methodologies for key experiments are outlined below.
Protocol 1: Slurry Polymerization of Propylene using a TiCl₃-based Catalyst
This protocol is representative of a first-generation Ziegler-Natta polymerization.
1. Catalyst Preparation and Handling:
-
All procedures are conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent deactivation of the catalyst by moisture or oxygen.
-
This compound (α-TiCl₃) is used as a solid catalyst.
-
The co-catalyst, diethylaluminum chloride (Al(C₂H₅)₂Cl), is handled as a solution in a dry, inert hydrocarbon solvent (e.g., heptane).
2. Polymerization Procedure:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas.
-
A specific volume of dry heptane (B126788) is introduced into the reactor as the slurry medium.
-
The desired amount of Al(C₂H₅)₂Cl solution is added to the reactor and the temperature is brought to the desired polymerization temperature (e.g., 70°C).
-
A weighed amount of TiCl₃ is introduced into the reactor to initiate polymerization.
-
Propylene monomer is continuously fed into the reactor to maintain a constant pressure (e.g., 10 atm).
-
The polymerization is allowed to proceed for a set duration (e.g., 1-4 hours).
-
The reaction is terminated by adding a deactivating agent, such as isopropanol.
-
The resulting polymer slurry is quenched, and the polymer is separated by filtration.
-
The polymer is washed with a suitable solvent to remove catalyst residues and atactic polymer.
-
The final isotactic polypropylene is dried under vacuum.
Protocol 2: High-Activity Slurry Polymerization of Propylene using a TiCl₄/MgCl₂ Catalyst
This protocol represents a modern, high-yield industrial process.
1. Catalyst System:
-
The solid catalyst component is a high-activity, magnesium chloride-supported titanium tetrachloride catalyst (TiCl₄/MgCl₂), often containing an internal electron donor.
-
The co-catalyst is triethylaluminum (B1256330) (Al(C₂H₅)₃).
-
An external electron donor (e.g., a silane (B1218182) compound) is often used to further enhance stereospecificity.
2. Polymerization Procedure:
-
A polymerization reactor is prepared under an inert atmosphere.
-
The solvent (e.g., heptane), Al(C₂H₅)₃, and the external donor are added to the reactor and brought to the polymerization temperature (e.g., 70°C).
-
The solid TiCl₄/MgCl₂ catalyst component is introduced to start the polymerization.
-
Propylene and hydrogen (as a chain transfer agent to control molecular weight) are fed into the reactor at a constant pressure.
-
The polymerization is conducted for a specified time.
-
The reaction is terminated, and the polymer is worked up as described in Protocol 1.
Diagrams and Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Ziegler-Natta Polymerization Mechanism
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, which involves the insertion of an olefin monomer into the titanium-carbon bond of the active site.
Caption: Ziegler-Natta polymerization mechanism.
Experimental Workflow for Slurry Polymerization
This diagram outlines the typical workflow for a laboratory-scale slurry polymerization experiment.
Caption: Slurry polymerization experimental workflow.
Conclusion
The cost-benefit analysis clearly indicates that for industrial-scale polymerization of olefins, modern Ziegler-Natta catalysts based on titanium tetrachloride supported on magnesium chloride, as well as metallocene catalysts, offer superior performance and economic advantages over first-generation this compound-based systems. The significantly higher catalytic activity of these modern systems leads to a much greater yield of polymer per unit of catalyst, which outweighs the cost of the catalyst itself. While this compound was instrumental in the historical development of stereospecific polymerization, its lower efficiency and higher relative cost make it less viable for contemporary industrial applications. Researchers and professionals in drug development and other fields requiring specialty polymers may still find niche applications for TiCl₃-based catalysts, but for commodity polymer production, the industry has decidedly moved towards more advanced and cost-effective solutions.
References
A Comparative Guide to the Environmental Impact of Titanous Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Titanous Chloride (TiCl₃) Synthesis Methods and Their Environmental Footprints, Supported by Experimental Data.
This compound, or titanium(III) chloride (TiCl₃), is a crucial reagent and catalyst in various chemical applications, including as a Ziegler-Natta catalyst in polymer production and as a reducing agent in organic synthesis. However, the environmental impact of its synthesis is a growing concern. This guide provides a comparative analysis of the most common methods for synthesizing TiCl₃, focusing on their environmental performance.
Comparison of Synthesis Methods
The primary industrial synthesis of this compound involves the reduction of titanium tetrachloride (TiCl₄). The choice of reducing agent significantly influences the environmental impact of the process. This guide examines four key methods: hydrogen reduction, aluminothermic reduction, magnesiothermic reduction, and electrochemical synthesis.
| Synthesis Method | Raw Materials | Key Byproducts | Energy Consumption | Environmental Concerns |
| Hydrogen Reduction | Titanium Tetrachloride (TiCl₄), Hydrogen (H₂) | Hydrogen Chloride (HCl) | High | High energy input, corrosive and toxic gaseous byproduct (HCl). |
| Aluminothermic Reduction | Titanium Tetrachloride (TiCl₄), Aluminum (Al) | Aluminum Chloride (AlCl₃) | Moderate | Corrosive and toxic solid byproduct which can be difficult to handle and dispose of. |
| Magnesiothermic Reduction | Titanium Tetrachloride (TiCl₄), Magnesium (Mg) | Magnesium Chloride (MgCl₂) | High | High energy consumption, particularly if recycling MgCl₂, and generation of a large volume of salt byproduct. |
| Electrochemical Synthesis | Titanium Tetrachloride (TiCl₄), Electricity, Solvent/Electrolyte | Minimal (depends on electrolyte) | Potentially Low | Can significantly reduce waste and energy consumption, but solvent and electrolyte choice is critical. |
In-Depth Analysis of Synthesis Pathways
Hydrogen Reduction
This method involves the gas-phase reduction of titanium tetrachloride with hydrogen at elevated temperatures.[1][2] The primary byproduct is hydrogen chloride gas, which is highly corrosive and toxic. While HCl can be captured and potentially recycled, this adds to the complexity and cost of the process. The high temperatures required also contribute to a significant energy footprint.
Aluminothermic Reduction
In this process, aluminum metal is used to reduce titanium tetrachloride. A common product is a mixture of TiCl₃ and aluminum trichloride (B1173362) (AlCl₃). While this method can be effective, the AlCl₃ byproduct is a corrosive solid that reacts violently with water to produce hydrochloric acid.[3][4] Its disposal presents environmental challenges. Animal studies have shown that aluminum chloride can have developmental and reproductive toxicity.[3][4]
Magnesiothermic Reduction
Similar to the Kroll process for titanium metal production, this method uses magnesium to reduce TiCl₄. The main byproduct is magnesium chloride (MgCl₂).[5] While MgCl₂ is less acutely toxic than AlCl₃, its large-volume generation can be problematic for disposal.[1] The overall process is energy-intensive, especially considering the energy required to produce the magnesium reductant and potentially recycle the MgCl₂.[6][7]
Electrochemical Synthesis
This emerging "green" approach involves the electrochemical reduction of TiCl₄ to TiCl₃.[7] By using electricity to drive the reaction, it is possible to minimize the use of harsh chemical reducing agents and significantly reduce the generation of hazardous waste.[7] The energy efficiency of this method can be higher than traditional thermochemical routes. The choice of solvent and electrolyte is crucial to the overall environmental performance of the process.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further study.
Hydrogen Reduction of TiCl₄
Objective: To synthesize this compound by the gas-phase reduction of titanium tetrachloride with hydrogen.
Apparatus: A typical setup includes a furnace-heated quartz tube reactor, a system for delivering precise flows of hydrogen and vaporized titanium tetrachloride, and a collection vessel for the solid TiCl₃ product. The system must be purged of air and moisture to prevent side reactions.[8][9]
Procedure:
-
The reactor is heated to the desired temperature (typically 500-800°C).
-
A controlled flow of hydrogen gas is introduced into the reactor.
-
Liquid titanium tetrachloride is vaporized and carried into the reactor by an inert gas stream or by the hydrogen itself.
-
The reaction 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl occurs in the hot zone of the reactor.[1][2]
-
The solid this compound product is collected in a cooler section of the apparatus.
-
The byproduct, hydrogen chloride gas, is passed through a scrubber or neutralization system.
Aluminothermic Reduction of TiCl₄
Objective: To prepare this compound by the reduction of titanium tetrachloride with aluminum.
Apparatus: A magnetically stirred glass reactor equipped with a reflux condenser and an addition funnel, all under an inert atmosphere (e.g., argon or nitrogen).
Procedure:
-
The reactor is charged with a solution of titanium tetrachloride in an inert solvent.
-
Finely divided aluminum powder is slowly added to the stirred solution.
-
The reaction is often exothermic and may require cooling to control the temperature.
-
After the addition is complete, the mixture is stirred until the reaction is complete.
-
The resulting solid, often a complex of TiCl₃ and AlCl₃, is isolated by filtration, washed with an inert solvent, and dried under vacuum.[10]
Magnesiothermic Reduction of TiCl₄
Objective: To synthesize this compound via reduction of titanium tetrachloride with magnesium.
Apparatus: A stainless steel reactor capable of withstanding high temperatures and pressures, equipped with a means of introducing reactants and removing products under an inert atmosphere.[5][11]
Procedure:
-
The reactor is charged with magnesium metal and heated to above its melting point in an inert atmosphere.
-
Gaseous titanium tetrachloride is introduced into the reactor.
-
The reduction reaction occurs, forming a mixture of this compound and magnesium chloride.
-
The products are then cooled, and the this compound is separated from the magnesium chloride, often by vacuum distillation or leaching.[5][12]
Electrochemical Synthesis of TiCl₃
Objective: To produce this compound through the electrochemical reduction of titanium tetrachloride.
Apparatus: An electrochemical cell with two compartments separated by a porous diaphragm, each containing an electrode. The cell is filled with an electrolyte solution containing TiCl₄. A potentiostat/galvanostat is used to control the electrical current and potential.
Procedure:
-
A solution of titanium tetrachloride in a suitable non-aqueous solvent with a supporting electrolyte is prepared.
-
The electrochemical cell is filled with this solution.
-
A constant current or potential is applied between the working electrode and the counter electrode.
-
At the cathode, TiCl₄ is reduced to TiCl₃.
-
The progress of the reaction can be monitored by techniques such as cyclic voltammetry.[3]
-
After the electrolysis is complete, the this compound can be isolated from the solution.
Visualizing the Synthesis-Impact Relationship
The following diagram illustrates the logical flow from the precursor (Titanium Tetrachloride) to the final product (this compound) through different synthesis pathways, highlighting the primary byproduct of each route.
Caption: Synthesis pathways from TiCl₄ to TiCl₃ and their associated byproducts.
Conclusion
The synthesis of this compound presents a trade-off between efficiency and environmental impact. While traditional high-temperature reduction methods are well-established, they are often associated with high energy consumption and the generation of hazardous byproducts. Electrochemical synthesis emerges as a promising, more sustainable alternative that aligns with the principles of green chemistry by minimizing waste and potentially reducing energy requirements. Further research and development in this area are crucial for enabling cleaner and more environmentally friendly production of this important chemical compound.
References
- 1. Synthesis of Ti Powder from the Reduction of TiCl4 with Metal Hydrides in the H2 Atmosphere: Thermodynamic and Techno-Economic Analyses [agris.fao.org]
- 2. inorganic chemistry - what are the methods to reduce ticl4 to ticl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. d-nb.info [d-nb.info]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. ipcc.ch [ipcc.ch]
A Comparative Guide to the Quantitative Determination of Titanium Ions in TiCl₃ Solutions
For researchers, scientists, and professionals in drug development requiring accurate quantification of titanium ions in titanium(III) chloride (TiCl₃) solutions, a variety of analytical methods are available. This guide provides a detailed comparison of three common techniques: redox titration, complexometric titration, and spectrophotometry. Each method is presented with its experimental protocol, supported by performance data to aid in selecting the most suitable technique for your specific application.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of titanium ions depends on factors such as the required accuracy and precision, the concentration of the analyte, and the presence of interfering substances. The following table summarizes the key performance characteristics of redox titration, complexometric titration, and spectrophotometry.
| Parameter | Redox Titration with Ferric Chloride | Complexometric Titration with EDTA | Spectrophotometry with Ponceau S | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Oxidation of Ti³⁺ to Ti⁴⁺ by Fe³⁺. | Formation of a stable complex between Ti³⁺ and EDTA. | Formation of a colored complex between Ti³⁺ and Ponceau S. | Measurement of atomic emission from excited titanium atoms. |
| Typical Concentration Range | High (e.g., > 0.1 M) | Moderate to High (e.g., 0.01 M - 0.1 M) | Low (e.g., 2-10 µg/mL)[1] | Very Low to High (ppb to ppm levels)[2][3] |
| Relative Standard Deviation (RSD) | < 1% | < 0.2%[4] | ~3.0%[1] | < 3%[3] |
| Advantages | Simple, rapid, and does not require sophisticated instrumentation.[5] | Good accuracy and precision; can be used for a wide range of metal ions.[6][7] | High sensitivity, suitable for trace analysis.[1] | High sensitivity, high throughput, and can measure multiple elements simultaneously.[2][3] |
| Disadvantages | Potential for interference from other reducing agents. The endpoint detection can be subjective. | The reaction can be slow, often requiring back-titration.[4] Can be affected by interfering metal ions.[6] | Susceptible to interference from other metal ions that form colored complexes. Requires careful pH control.[1] | Requires expensive instrumentation and skilled personnel.[2] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific sample matrices and laboratory conditions.
Redox Titration with Ferric Chloride
This method is based on the oxidation of titanium(III) to titanium(IV) by a standard solution of ferric chloride (FeCl₃). The endpoint is detected by the appearance of a persistent red color due to the formation of the ferric thiocyanate (B1210189) complex upon the addition of potassium thiocyanate indicator.[5]
Reagents:
-
Standardized 0.1 M Ferric Chloride (FeCl₃) solution
-
Potassium Thiocyanate (KSCN) indicator solution (10% w/v)
-
Deoxygenated distilled water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Pipette a known volume of the TiCl₃ solution into a conical flask.
-
Dilute the sample with deoxygenated distilled water.
-
Continuously purge the solution with nitrogen or argon gas to prevent atmospheric oxidation of Ti³⁺.
-
Add a few drops of KSCN indicator solution.
-
Titrate the TiCl₃ solution with the standardized FeCl₃ solution until the first permanent faint reddish-pink color is observed.
-
Record the volume of FeCl₃ solution used.
-
Calculate the concentration of Ti³⁺ in the sample.
Complexometric Titration with EDTA
This method involves the formation of a stable, water-soluble complex between titanium ions and ethylenediaminetetraacetic acid (EDTA). Since the direct titration of Ti³⁺ with EDTA is slow, a back-titration method is often employed.[4]
Reagents:
-
Standardized 0.05 M EDTA solution
-
Standardized 0.05 M Zinc Sulfate (ZnSO₄) solution
-
Xylenol Orange indicator
-
Hexamethylenetetramine (urotropine) for pH adjustment
-
Deoxygenated distilled water
Procedure:
-
Pipette a known volume of the TiCl₃ solution into a conical flask.
-
Add a known excess of the standardized EDTA solution.
-
Adjust the pH of the solution to 5-5.5 with hexamethylenetetramine.
-
Add a few drops of Xylenol Orange indicator. The solution will turn yellow.
-
Titrate the excess EDTA with the standardized ZnSO₄ solution until the color changes from yellow to a permanent reddish-violet.
-
Record the volume of ZnSO₄ solution used.
-
Calculate the amount of EDTA that reacted with the titanium ions, and subsequently the concentration of Ti³⁺ in the sample.
Spectrophotometric Determination with Ponceau S
This method is based on the formation of a colored complex between titanium(III) ions and Ponceau S dye in an acidic medium. The absorbance of the resulting solution is measured at a specific wavelength, and the concentration is determined from a calibration curve.[1]
Reagents:
-
Ponceau S solution (0.4 mM)
-
3 M Hydrochloric Acid (HCl)
-
Standard Titanium(III) stock solution
-
Deionized water
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of Ti³⁺ (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.[1]
-
To a 10 mL volumetric flask, add 1.4 mL of the 0.4 mM Ponceau S solution and an appropriate volume of the standard Ti³⁺ solution.[1]
-
Dilute to the mark with 3 M HCl.
-
Measure the absorbance of each standard solution at 520 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Pipette a known volume of the TiCl₃ solution into a 10 mL volumetric flask.
-
Add 1.4 mL of the 0.4 mM Ponceau S solution.[1]
-
Dilute to the mark with 3 M HCl.
-
Measure the absorbance of the sample solution at 520 nm.
-
Determine the concentration of Ti³⁺ in the sample by referring to the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the titrimetric and spectrophotometric methods.
Caption: Workflow for Redox Titration of TiCl₃.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarworks.wm.edu]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Titanous Chloride
For researchers and professionals in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Titanous chloride (TiCl₂), also known as titanium(II) chloride, is a powerful reducing agent with significant utility in chemical synthesis. However, its pyrophoric and water-reactive nature demands meticulous handling and disposal procedures to mitigate the risks of fire and chemical burns. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Essential Safety Precautions and Handling
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. It is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1][2][3] It also reacts violently with water.[2][4] Therefore, all handling of this compound must be conducted under an inert atmosphere, such as in a glove box or under a blanket of nitrogen or argon.[4][5][6]
Personal Protective Equipment (PPE) is non-negotiable. This includes:
-
Fire-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves
-
Appropriate respiratory protection
Ensure that a Class D fire extinguisher, for combustible metals, is readily accessible.
Quantitative Data and Hazard Summary
For quick reference, the following table summarizes key information regarding this compound:
| Property | Value |
| Chemical Formula | TiCl₂ |
| Appearance | Black powder |
| Hazards | Pyrophoric (ignites spontaneously in air)[1][2][3], Water-reactive[2][4], Causes severe skin burns and eye damage[2] |
| Incompatible Materials | Water, Oxidizing agents, Alcohols[7] |
| Primary Disposal Method | Quenching (neutralization) followed by disposal as hazardous waste[4][6][8] |
| Emergency Response | In case of fire, use a Class D dry powder extinguisher. Do not use water. For skin contact, brush off loose particles and immerse the affected area in cool water or wrap in wet bandages.[9] In case of a spill, evacuate the area and do not attempt to clean it up without proper training and equipment.[8] |
Experimental Protocol for the Safe Disposal of this compound
This protocol details the step-by-step procedure for quenching (neutralizing) small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
Isopropanol (B130326) or ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate solution (for neutralization of acidic waste)
-
Three-neck round-bottom flask, appropriately sized for the amount of waste
-
Stir bar
-
Dropping funnel
-
Inert gas source (nitrogen or argon) with a bubbler
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Preparation of the Quenching Flask:
-
Thoroughly dry all glassware in an oven before use.
-
Assemble the three-neck flask with a stir bar, a dropping funnel, and an inert gas inlet/outlet.
-
Place the flask in an ice bath on a magnetic stir plate.
-
Purge the entire system with an inert gas (nitrogen or argon) to create an oxygen-free atmosphere.
-
-
Dispersion of this compound:
-
Under the inert atmosphere, carefully transfer the this compound waste into the quenching flask.
-
Add enough anhydrous, inert solvent (e.g., heptane) to create a stirrable slurry. This helps to dissipate heat during the quenching process.
-
-
Initial Quenching with Alcohol:
-
Fill the dropping funnel with a less reactive quenching agent, such as isopropanol or ethanol.
-
While stirring the slurry vigorously, add the alcohol dropwise to the flask. The addition should be slow enough to control the reaction and prevent a rapid temperature increase or excessive gas evolution.
-
-
Secondary Quenching with Water:
-
Once the addition of alcohol is complete and the initial reaction has subsided, slowly add deionized water dropwise from the dropping funnel. Continue to cool the flask in the ice bath and stir vigorously.
-
-
Neutralization:
-
After the reaction with water is complete, cautiously add dilute hydrochloric acid to ensure that all titanium species are fully neutralized.
-
Finally, neutralize the entire solution to a pH between 6 and 8 by adding a sodium bicarbonate solution. Be mindful of potential gas evolution (carbon dioxide).
-
-
Waste Disposal:
-
The resulting neutralized slurry should be transferred to a properly labeled hazardous waste container.
-
All materials contaminated with this compound, including the empty container, must be disposed of as hazardous waste.[6][10]
-
Rinse the empty this compound container three times with an inert, dry solvent. The rinsate must also be quenched using the procedure above and collected as hazardous waste.[8]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. US2486572A - Preparation of titanium chloride solutions - Google Patents [patents.google.com]
- 3. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. Titanium chloride(TiCl2) MSDS CasNo.10049-06-6 [lookchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ineos.com [ineos.com]
- 7. fishersci.com [fishersci.com]
- 8. DSpace [scholarworks.wm.edu]
- 9. Recycle & Recover Titanium Chlorination Residues - 911Metallurgist [911metallurgist.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Personal protective equipment for handling Titanous chloride
Essential Safety and Handling Guide for Titanous Chloride
This guide provides immediate safety, operational, and disposal protocols for handling this compound (Titanium (III) chloride, TiCl₃). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety Concerns
This compound is a hazardous chemical that poses significant risks if not handled properly. It is crucial to be aware of its primary hazards before beginning any work.
| Hazard Classification | Description |
| Pyrophoric Solid | Catches fire spontaneously if exposed to air.[1][2][3] |
| Corrosive | Causes severe skin burns, eye damage, and is corrosive to metals.[1][2][3][4] |
| Water Reactive | Reacts violently with water, which may produce toxic and flammable gases.[2] |
| Respiratory Irritant | May cause respiratory irritation or severe chemical burns to the respiratory tract if inhaled.[2][4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment. Always inspect PPE for integrity before use.[1][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][5] Do not wear contact lenses.[6] |
| Skin/Body | Flame-retardant and chemical-impervious clothing, and a lab coat. | A complete suit protecting against chemicals is recommended.[7] Ensure no skin is exposed between shoes and ankles.[8] |
| Hands | Chemical-impermeable gloves (Nitrile gloves are recommended). | Inspect gloves before each use.[5][8] Use proper glove removal technique to avoid skin contact.[7] |
| Respiratory | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). | Required if exposure limits are exceeded or if working outside a fume hood.[3][7][8] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for safety and regulatory compliance.
Safe Handling and Operational Plan
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood with electrically grounded equipment.[1][8]
-
Ensure an eyewash station and safety shower are readily accessible.[9]
-
Handle under an inert gas atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.[1]
-
Remove all sources of ignition and use non-sparking tools.[1]
-
-
Handling the Chemical :
-
Post-Handling :
Storage Plan
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4][9]
-
The storage area should be designated for corrosive materials.[4]
-
Store under an inert gas.[7]
-
Keep away from incompatible materials, heat, and sources of ignition.[1]
-
Never allow the product to come into contact with water during storage.[5][11]
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the risks.
Caption: Workflow for managing a this compound spill.
Waste Disposal Plan
-
Containment :
-
All waste materials, including spilled substance absorbed onto inert material and contaminated disposables, must be collected in a suitable, closed, and clearly labeled container.[1]
-
-
Disposal :
-
Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][4]
-
Do not empty into drains or release into the environment.[1][10]
-
Some procedures may allow for neutralization of small quantities before disposal. For instance, spills can be covered with sodium bicarbonate, or the material can be hydrolyzed by mixing with water in a fume hood, followed by neutralization of the resulting acidic solution.[6][12][13] Always consult with your institution's environmental health and safety department before attempting any neutralization.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. gelest.com [gelest.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. scribd.com [scribd.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemos.de [chemos.de]
- 11. columbuschemical.com [columbuschemical.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. columbuschemical.com [columbuschemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
